D-Lyxosylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3,4,6-trihydroxyhexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c7-4(3-9)6(11)5(10)1-2-8/h3-6,8,10-11H,1-2,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDHRDQRQUAZDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(C(C=O)N)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90960402 | |
| Record name | 2-Amino-2,5-dideoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39840-37-4 | |
| Record name | 2-Amino-2,5-dideoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Biological significance of D-Lyxosylamine in cellular processes
An In-Depth Technical Guide on the Biological Significance of D-Lyxosylamine in Cellular Processes
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a monosaccharide derivative belonging to the glycosylamine class of compounds. While commercially available as a biochemical reagent for glycobiology research, its specific functional role in cellular processes remains largely uncharacterized in peer-reviewed scientific literature.[1][2] Recent advances in untargeted metabolomics have, however, identified this compound as an endogenous metabolite in a variety of biological systems, ranging from microorganisms to plants and humans. These studies suggest a potential, though currently undefined, involvement in metabolic responses to physiological and pathological stimuli. This guide summarizes the current state of knowledge, focusing on its documented presence as a metabolite, the established synthetic utility of the broader glycosylamine class, and prospective avenues for future research.
This compound as an Endogenous Metabolite
The most significant data regarding this compound's biological presence comes from untargeted metabolomics studies. These investigations have detected this compound and noted alterations in its relative abundance across various conditions. These findings are correlational and do not establish a causative biological function; however, they provide a crucial foundation for future hypothesis-driven research.
Data Presentation: Summary of Metabolomic Studies Featuring this compound
| Study Context | Biological System | Observed Change in this compound | Reference |
| Congenital Zika Virus (ZIKV) Infection | Human Newborn Serum | Upregulated in control samples compared to ZIKV-infected newborns. | [3][4] |
| Aniridia-Associated Keratopathy (AAK) | Patient-Derived Corneal Organoids | Uniquely upregulated in AAK models compared to wild-type controls. | [5] |
| Bladder Cancer | Human Urine/Tissue | Listed as a carbohydrate metabolite with altered levels in bladder cancer. | |
| Plant Stress Response | Haematococcus pluvialis (microalga) | Identified as an intracellular metabolite under various stress conditions. | |
| Plant Maturation | Amaranthus viridis L. | Detected as a metabolite with significant fold-change during plant growth stages. | |
| Pesticide and Shade Stress | Tea Leaf (Camellia sinensis) | Identified as a key metabolite differentiating between treatment conditions. |
The Role of Glycosylamines as Synthetic Intermediates
While the direct biological activity of this compound is not well-defined, the broader class of glycosylamines serves as a critical platform for chemical synthesis of complex, biologically active molecules. They are valuable precursors for producing N-linked glycoconjugates and iminosugars. Iminosugars, in particular, are potent inhibitors of glycosidases and glycosyltransferases and are investigated for therapeutic applications. The synthesis of these molecules often begins with the formation of a glycosylamine from a parent sugar.
Caption: Synthetic utility of this compound as a precursor.
Experimental Protocols
Given the lack of established protocols for studying the specific cellular functions of this compound, this section provides a generalized, representative methodology for its chemical synthesis. This is a foundational requirement for any research aiming to investigate its biological properties.
4.1 Protocol: Synthesis of this compound
This protocol is a generalized method based on common procedures for glycosylamine synthesis.
Objective: To synthesize this compound from D-lyxose.
Materials:
-
D-lyxose
-
Ammonium bicarbonate (NH₄HCO₃)
-
Concentrated aqueous ammonia (e.g., 28-30%)
-
Methanol
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Lyophilizer (or rotary evaporator)
-
Filtration apparatus
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve D-lyxose in concentrated aqueous ammonia.
-
Addition of Catalyst: Add one molar equivalent of ammonium bicarbonate to the solution. The bicarbonate facilitates the reaction.
-
Reaction Incubation: Seal the flask and stir the mixture at a controlled temperature (e.g., 40-45°C) for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Removal of Reagents: After the reaction is complete, cool the mixture. Remove the excess ammonia and water via lyophilization (freeze-drying) or under reduced pressure using a rotary evaporator. This should yield the crude glycosylamine as a solid or syrup.
-
Purification: Wash the crude product with a solvent in which the glycosylamine is insoluble but impurities are soluble, such as anhydrous diethyl ether, to remove unreacted starting material and side products.
-
Isolation: Isolate the purified this compound product by filtration and dry under a vacuum.
-
Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Caption: Experimental workflow for this compound synthesis.
Unsubstantiated Claims and Future Research Directions
5.1 Review of Biological Activity Claims
Some commercial suppliers have associated this compound with anti-leishmanial and anticancer activities. However, a thorough search of the scientific literature did not yield primary research data to substantiate these claims specifically for this compound. It is important to note that other aminosugars, such as D-glucosamine, have been investigated for antitumor effects. This highlights the critical need for empirical validation of any claimed biological activities.
5.2 Future Research Directions
The identification of this compound in multiple metabolomic studies presents a compelling case for further investigation. The following areas represent logical next steps to elucidate its biological significance:
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Functional Validation: Investigate whether the observed changes in this compound levels in disease models (e.g., ZIKV infection, AAK) have a functional consequence. This could involve supplementing cells or model organisms with this compound to observe effects on cellular pathways.
-
Enzyme Inhibition Screening: Given that related iminosugars are potent enzyme inhibitors, this compound and its derivatives should be screened against a panel of relevant enzymes, such as glycosidases, to identify potential targets.
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Metabolic Fate Analysis: Utilize isotope labeling studies (e.g., with ¹³C or ¹⁵N) to trace the metabolic fate of this compound within cells. This would help determine if it is a precursor for other biomolecules or a metabolic dead-end.
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Pathway Perturbation: Use genetic tools (e.g., CRISPR/Cas9) to modulate enzymes potentially involved in the synthesis or degradation of this compound to study the resulting cellular phenotype.
Conclusion
This compound is a biochemically relevant molecule whose presence has been confirmed in a range of biological systems. However, its specific role in cellular processes remains an open and intriguing question in the field of glycobiology. While its utility as a synthetic building block is established, the current body of evidence regarding its direct biological functions is limited to correlational data from metabolomics. This technical guide consolidates the available information, highlighting that this compound represents an under-explored molecule with potential for new discoveries. Future research focused on validating its function is essential to transition our understanding of this compound from a mere metabolite to a functionally significant component of cellular machinery.
References
- 1. TDP1 knockout Leishmania donovani accumulate topoisomerase 1-linked DNA damage and are hypersensitive to clinically used antileishmanial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alpha-Amylase and Alpha-Glucosidase Enzyme Inhibition and Antioxidant Potential of 3-Oxolupenal and Katononic Acid Isolated from Nuxia oppositifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activities of D-glucosamine and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activities of D-glucosamine and its derivatives | Semantic Scholar [semanticscholar.org]
Potential Biological Activities of D-Lyxosylamine Compounds: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The exploration of novel chemical entities for therapeutic applications is a cornerstone of modern drug discovery. Aminosugars, a class of carbohydrates where a hydroxyl group is replaced by an amine group, have garnered significant interest due to their diverse biological activities. This technical guide focuses on the potential biological activities of D-Lyxosylamine and its derivatives. Due to the limited availability of direct research on this compound, this paper will leverage the extensive data available for its structural analog, D-Glucosamine, to provide a comprehensive overview of potential therapeutic areas, underlying mechanisms of action, and the experimental methodologies required for their investigation. This approach allows for informed hypothesis generation and serves as a foundational resource for initiating research programs centered on this compound.
Introduction: The Therapeutic Potential of Aminosugars
Aminosugars are fundamental components of various biological macromolecules, including glycoproteins and glycosaminoglycans, and play crucial roles in cellular processes. Their synthetic derivatives are being actively investigated for a range of therapeutic properties. This compound, an aminosugar derived from the pentose sugar D-lyxose, represents an under-explored area of chemical space. In contrast, D-Glucosamine, an amino derivative of the ubiquitous hexose glucose, has been the subject of extensive research, revealing significant anticancer, antiviral, and enzyme-inhibitory activities.
Given the structural similarities between these aminosugars, the biological profile of D-Glucosamine provides a strong predictive framework for the potential activities of this compound. This guide will synthesize the current knowledge on D-Glucosamine and related compounds to illuminate the prospective biological landscape of this compound, focusing on actionable data and protocols for researchers.
Potential Biological Activities
The biological activities observed for D-Glucosamine and its derivatives suggest several promising avenues of investigation for this compound.
Anticancer Activity
D-Glucosamine and its hydrochloride salt have demonstrated significant growth-inhibitory effects against various cancer cell lines.[1][2] Studies show that these compounds can induce a concentration-dependent reduction in cancer cell proliferation.[1][2] This antiproliferative effect is associated with the induction of apoptosis and alterations in the cell cycle, often causing an arrest in the S phase.[1]
One of the key mechanisms underlying the anticancer effect of D-Glucosamine is the inhibition of the p70S6K signaling pathway. D-Glucosamine has been shown to decrease the phosphorylation of p70S6K and its downstream targets, which are critical for protein synthesis and cell growth. This inhibition appears to be independent of mTOR, a major upstream regulator of p70S6K. Furthermore, D-glucosamine nanoparticles have been shown to stimulate an immune response and reduce tumor size in animal models, suggesting potential as an immunomodulatory agent in cancer therapy.
Antiviral Activity
Derivatives of aminosugars, particularly N-acetyl-D-glucosamine (GlcNAc), have shown potential as antiviral agents. Studies have demonstrated that GlcNAc can inhibit the replication of viruses such as Influenza A Virus (IAV). For instance, GlcNAc was able to prevent 50% of the cytopathic effect of IAV in MDCK cells at a concentration of 4 mM. More advanced formulations, such as GlcNAc nanoparticles, have shown even greater potency.
Recent research has also explored the broad-spectrum antiviral activity of D-Glucosamine against human coronaviruses, including SARS-CoV-2. It has been shown to enhance the host's innate immune response by increasing the O-GlcNAcylation of MAVS, a key protein in antiviral signaling, thereby boosting interferon production. Furthermore, computational studies suggest that N-acetyl-D-glucosamine has a high binding affinity to key SARS-CoV-2 proteins, including the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp), indicating a potential to directly inhibit viral replication. A synthesized nucleoside analogue bearing an N-acetyl-D-glucosamine residue showed activity against Influenza A H1N1 and Coxsackievirus B3, with IC50 values of 70.7 µM and 13.9 µM, respectively.
Enzyme Inhibition
A critical metabolic pathway in both prokaryotic and eukaryotic cells is the Hexosamine Biosynthesis Pathway (HBP), which produces UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), a vital precursor for the synthesis of glycoproteins, glycolipids, and other essential macromolecules. The first and rate-limiting step of this pathway is catalyzed by the enzyme Glucosamine-6-Phosphate Synthase (GlcN-6-P synthase). This enzyme is a promising target for the development of antimicrobial and antidiabetic agents. Inhibition of GlcN-6-P synthase disrupts the production of essential cell wall components in bacteria and fungi and can modulate metabolic pathways in humans. Various compounds, including analogues of the natural substrates (L-glutamine and D-fructose-6-phosphate), have been identified as inhibitors of this enzyme. This presents a compelling rationale for investigating this compound and its derivatives as potential inhibitors of GlcN-6-P synthase.
Quantitative Data on Biological Activities
The following tables summarize the quantitative data reported for D-Glucosamine and its derivatives, providing a benchmark for future studies on this compound.
Table 1: Anticancer Activity of D-Glucosamine Derivatives
| Compound | Cell Line | Assay Type | Endpoint | Result | Reference |
| D-Glucosamine HCl | SMMC-7721 (Hepatoma) | MTT Assay | Inhibition Ratio | 50% at 500 µg/ml | |
| D-Glucosamine | SMMC-7721 (Hepatoma) | MTT Assay | Inhibition Ratio | 52% at 500 µg/ml | |
| D-Glucosamine HCl | Sarcoma 180 (in vivo) | Tumor Growth | Inhibition Ratio | ~45% at 250 mg/kg | |
| N-acetyl-D-glucosamine | MCF-7 (Breast Cancer) | Proliferation Assay | - | Significant decrease at 2 mM & 4 mM | |
| N-acetyl-D-glucosamine | 4T1 (Breast Cancer) | Proliferation Assay | - | Significant decrease at 2 mM & 4 mM |
Table 2: Antiviral Activity of D-Glucosamine Derivatives
| Compound | Virus | Cell Line | Endpoint (IC50/EC50) | Result | Reference |
| D-Glucosamine | SARS-CoV-2 | Calu-3 | EC50 | 11.82 mM | |
| D-Glucosamine | HCoV-229E | Calu-3 | EC50 | 10.66 mM | |
| N-acetyl-D-glucosamine | Influenza A Virus (IAV) | MDCK | EC50 | 4 mM | |
| N-acetyl-D-glucosamine NPs | Influenza A Virus (IAV) | MDCK | EC50 | 0.125 mM | |
| Glucosamine Nucleoside (3f) | Influenza A H1N1 | Not Specified | IC50 | 70.7 µM | |
| Glucosamine Nucleoside (3f) | Coxsackievirus B3 | Not Specified | IC50 | 13.9 µM |
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by aminosugars is critical for drug development. Visualizing these pathways and experimental workflows can clarify complex relationships.
Figure 1: General workflow for the biological activity screening of a novel compound.
Figure 2: The Hexosamine Biosynthesis Pathway (HBP) and the role of GlcN-6-P Synthase.
Figure 3: Proposed mechanism of D-Glucosamine's anticancer activity via p70S6K inhibition.
Key Experimental Protocols
To facilitate the investigation of this compound compounds, this section provides detailed methodologies for key in vitro assays.
Cell Proliferation and Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
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Principle: The mitochondrial dehydrogenases of viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
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Materials:
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96-well flat-bottom sterile plates
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Cancer cell line of interest (e.g., SMMC-7721, MCF-7)
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Complete culture medium (e.g., DMEM with 10% FBS)
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This compound compound stock solution
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MTT solution (5 mg/mL in sterile PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
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Multichannel pipette
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Humidified incubator (37°C, 5% CO₂)
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Microplate reader (absorbance at 570-590 nm)
-
-
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and wells with cells treated with vehicle only (negative control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) in a humidified incubator.
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MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well.
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Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Pipette up and down to dissolve the crystals. The plate may be placed on a shaker for 10-15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot cell viability against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Antiviral Activity (Plaque Reduction Assay)
This is the gold standard method for quantifying the infectivity of a lytic virus and determining the efficacy of an antiviral agent.
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Principle: An effective antiviral agent will reduce the number of plaques (localized areas of cell death caused by viral replication) that form in a monolayer of host cells. The 50% inhibitory concentration (IC50) is calculated from a dose-response curve.
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Materials:
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24- or 48-well sterile plates
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Susceptible host cell line (e.g., MDCK for influenza)
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Virus stock with a known titer (Plaque-Forming Units/mL)
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This compound compound stock solution
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Serum-free medium for dilutions
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Semi-solid overlay medium (e.g., medium containing 1% low-melting-point agarose or carboxymethyl cellulose)
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Fixing solution (e.g., 10% formalin)
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Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
-
Procedure:
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Cell Seeding: Seed host cells into plates to form a confluent monolayer. Incubate for 24-48 hours.
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Compound and Virus Preparation: Prepare serial dilutions of the this compound compound. In separate tubes, mix each compound dilution with a standardized amount of virus (e.g., 100 PFU per well). Also prepare a virus control (virus + medium) and a cell control (medium only).
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Incubation: Incubate the virus-compound mixtures at 37°C for 1 hour to allow for interaction.
-
Infection: Aspirate the medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour at 37°C.
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Overlay: Carefully aspirate the inoculum and gently add 1 mL of the semi-solid overlay medium to each well.
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Plaque Formation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaques to form (typically 2-5 days, depending on the virus).
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Fixation and Staining: Aspirate the overlay. Fix the cells with the fixing solution for at least 30 minutes. Remove the fixative and stain the monolayer with crystal violet solution for 15-30 minutes.
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Plaque Counting: Gently wash the wells with water and allow them to air dry. Count the number of plaques (clear zones) in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.
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Plot the percentage of plaque reduction against the compound concentration to determine the IC50 value.
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Enzyme Inhibition (Glucosamine-6-Phosphate Synthase Assay)
This protocol outlines a method to screen for inhibitors of GlcN-6-P synthase, a key enzyme in the HBP.
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Principle: The activity of GlcN-6-P synthase is measured by quantifying the amount of product, glucosamine-6-phosphate (GlcN-6-P), formed from the substrates fructose-6-phosphate and glutamine. A colorimetric method can be used where the product is acetylated and then reacts with Ehrlich's reagent to produce a colored compound.
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Materials:
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Purified GlcN-6-P synthase enzyme
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Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing EDTA and DTT)
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Substrates: D-fructose-6-phosphate and L-glutamine
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This compound compound stock solution (test inhibitor)
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Acetic anhydride solution (for acetylation)
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Ehrlich's reagent (p-dimethylaminobenzaldehyde in an acid/alcohol solution)
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96-well microplate
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Microplate reader
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Procedure:
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Reaction Setup: In a microplate, add the assay buffer, the purified enzyme, and the test inhibitor (this compound) at various concentrations. Include a control reaction with no inhibitor.
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Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for a short period (e.g., 10-15 minutes) at the reaction temperature (e.g., 37°C).
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Initiate Reaction: Start the enzymatic reaction by adding the substrates (fructose-6-phosphate and glutamine).
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Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) to allow for product formation.
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Stop Reaction: Terminate the reaction, typically by heat inactivation or the addition of a strong acid.
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Product Derivatization: Acetylate the GlcN-6-P product by adding acetic anhydride.
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Color Development: Add Ehrlich's reagent to the wells and incubate to allow for color development.
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Measurement: Measure the absorbance at the appropriate wavelength (e.g., 585 nm) using a microplate reader.
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Data Analysis:
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Generate a standard curve using known concentrations of GlcN-6-P.
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Calculate the rate of product formation in the presence and absence of the inhibitor.
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Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.
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Conclusion and Future Directions
While direct experimental data on this compound is currently scarce, the extensive research on its structural analog, D-Glucosamine, provides a compelling rationale for its investigation as a potential therapeutic agent. The documented anticancer, antiviral, and enzyme-inhibitory properties of D-Glucosamine and its derivatives suggest that this compound compounds could exhibit a similar, and potentially novel, spectrum of biological activities.
This technical guide offers a foundational framework for researchers, scientists, and drug development professionals to initiate studies into this compound. The provided quantitative data serves as a benchmark for activity, the signaling pathways offer mechanistic hypotheses, and the detailed experimental protocols provide a clear path for in vitro evaluation. The future of this compound research lies in the systematic screening of its biological effects, the synthesis of novel derivatives to explore structure-activity relationships, and the elucidation of its specific molecular targets and mechanisms of action. Such efforts are essential to unlock the full therapeutic potential of this promising but under-explored aminosugar.
References
Early-Stage Research on D-Lyxosylamine Glycation: A Technical Guide for Drug Development Professionals
Abstract: Non-enzymatic glycation, a cascade of reactions initiated by the covalent attachment of reducing sugars to biomolecules, is a fundamental process implicated in aging and the pathogenesis of numerous chronic diseases, including diabetes and neurodegeneration. The initial product of this reaction between a sugar and an amino group is a Schiff base, which subsequently rearranges to form more stable Amadori products. These early-stage products are precursors to a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs). While research has extensively focused on sugars like glucose and ribose, the glycation potential of less common sugars such as D-lyxose remains an area of nascent investigation. This technical guide provides a foundational framework for researchers and drug development professionals embarking on the study of D-lyxosylamine—the initial Schiff base formed from D-lyxose—and its progression to AGEs. It outlines the core biochemical pathways, presents detailed experimental protocols for in vitro analysis, and includes quantitative data from analogous glycation models to serve as a comparative baseline.
The Biochemical Foundation of this compound Glycation
Glycation is a non-enzymatic reaction that begins when the carbonyl group of a reducing sugar, such as D-lyxose, reacts with a free amino group on a protein, lipid, or nucleic acid.[1][2][3] This process, also known as the Maillard reaction, is a key mechanism of molecular damage that accumulates with age and is accelerated in hyperglycemic conditions.[3][4]
The Maillard Reaction: From this compound to AGEs
The reaction cascade is initiated with the formation of an unstable Schiff base. In the context of D-lyxose reacting with the epsilon-amino group of a lysine residue on a protein, this initial product is termed this compound. This compound is in equilibrium with its open-chain aldimine form and a more stable glycosylamine ring structure.
The this compound (Schiff base) then undergoes a spontaneous rearrangement to form a more stable ketoamine, known as an Amadori product. This product is a crucial intermediate that, through a series of subsequent oxidation, dehydration, and cyclization reactions, gives rise to irreversible, heterogeneous structures known as Advanced Glycation End-products (AGEs). These AGEs are responsible for the downstream pathological effects associated with glycation.
Biological Consequences and Quantitative Analysis
The accumulation of AGEs leads to significant pathophysiological consequences through two primary mechanisms: (1) direct alteration of protein structure and function via cross-linking, and (2) interaction with cellular receptors, primarily the Receptor for Advanced Glycation End products (RAGE), which triggers inflammatory and fibrotic signaling cascades.
Quantitative Data from In Vitro Glycation Models
Early-stage research into this compound requires the establishment of baseline data. While specific data for D-lyxose is limited, studies using other reducing sugars provide a valuable reference. The tables below summarize quantitative findings from in vitro experiments where proteins were glycated with various sugars, and the biological effects of the resulting AGEs were measured.
Table 1: In Vitro Formation of Glycation Products
| Parameter | Native LDL | Glycated LDL | % Increase | Inhibitor + Glycated LDL | % Inhibition |
|---|---|---|---|---|---|
| Fructosamine (nM/mg) | 2.1 ± 0.23 | 15.31 ± 1.31 | 629% | 11.4 ± 0.3 (130 µM EA) | 34.41% |
| Protein Carbonyls (nM/mg) | 4.24 ± 0.5 | 27.3 ± 0.3 | 544% | 13.2 ± 0.4 (130 µM EA) | 43.43% |
| Intrinsic Fluorescence (a.u.) | 191 ± 16 | 108 ± 16 | -43% | 132 ± 9 (130 µM EA) | 31% (Recovery) |
Data synthesized from an in vitro study on LDL glycation, demonstrating the increase in early (fructosamine) and oxidative (carbonyl) markers, and the quenching of tryptophan fluorescence. Ellagic Acid (EA) was used as an inhibitor.
Table 2: Effect of Specific AGEs on Gene Expression in a Reconstructed Skin Model
| Gene/Protein | Control | CML-Collagen | CEL-Collagen | MG-H1-Collagen | Pentosidine-Collagen |
|---|---|---|---|---|---|
| α6 Integrin Expression | Baseline | Increased (p<0.01) | Increased (p<0.01) | No Effect | Not Reported |
| Laminin 5 Expression | Baseline | No Effect | Diminished (p<0.05) | Diminished (p<0.05) | Not Reported |
| Procollagen I Production | Baseline | Increased (p<0.01) | Increased (p<0.01) | No Effect | Not Reported |
| MMP1 Secretion | Baseline | No Effect | No Effect | Decreased (p<0.05) | Not Reported |
| IL-6 Secretion | Baseline | No Effect | Decreased (p<0.05) | Decreased (p<0.05) | Not Reported |
| MMP3 mRNA (Dermis) | Baseline | Increased (p<0.05) | Mixed Effects | Increased (p<0.05) | Suppressed (p<0.05) |
Summary of findings from a study where dermal matrices were enriched with specific AGEs—Nɛ-(carboxymethyl)-lysine (CML), Nɛ-(carboxyethyl)-lysine (CEL), methylglyoxal hydroimidazolone (MG-H1), or pentosidine—showing their distinct biological effects.
Experimental Protocols for this compound Glycation Research
The following protocols provide a standardized approach for the in vitro study of this compound glycation, from the preparation of glycated proteins to their analytical characterization and biological assessment.
Protocol: In Vitro Preparation of D-Lyxose-Modified Bovine Serum Albumin (BSA-Lyx-AGEs)
-
Reagent Preparation:
-
Prepare a 100 mg/mL solution of BSA in sterile 0.1 M Phosphate Buffered Saline (PBS), pH 7.4.
-
Prepare a 1 M stock solution of D-lyxose in sterile 0.1 M PBS.
-
Filter-sterilize both solutions using a 0.22 µm syringe filter.
-
-
Glycation Reaction:
-
In a sterile conical tube, combine the BSA solution and D-lyxose solution to final concentrations of 50 mg/mL BSA and 0.5 M D-lyxose.
-
Prepare a control sample containing 50 mg/mL BSA in PBS without D-lyxose.
-
Incubate the tubes at 37°C for 4-8 weeks in the dark. The formation of yellow-brown chromophores can be monitored spectrophotometrically at ~340 nm as an indicator of AGE formation.
-
-
Purification:
-
Terminate the reaction by transferring the solutions to dialysis tubing (10 kDa MWCO).
-
Dialyze extensively against 0.1 M PBS at 4°C for 48 hours with at least four buffer changes to remove unreacted D-lyxose and other small molecules.
-
Recover the protein solution, measure its concentration (e.g., using a BCA assay), and store at -80°C in aliquots.
-
Protocol: Mass Spectrometry-Based Identification of D-Lyxosylated Peptides
This protocol outlines a bottom-up proteomics approach to identify specific sites of D-lyxose modification on a protein.
-
Sample Preparation:
-
Take 50 µg of purified BSA-Lyx-AGEs and the BSA control.
-
Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour.
-
Alkylation: Cool to room temperature and add Iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes.
-
Digestion: Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 ZipTip or equivalent solid-phase extraction method according to the manufacturer's instructions.
-
Elute the peptides and dry them completely in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Separate peptides using a reverse-phase C18 column with a gradient of increasing acetonitrile concentration.
-
Operate the mass spectrometer in data-dependent acquisition (DDA) mode, acquiring full MS scans followed by MS/MS fragmentation of the most abundant precursor ions.
-
-
Data Analysis:
-
Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Search the MS/MS spectra against the BSA protein sequence.
-
Include a variable modification corresponding to the mass of D-lyxose (+132.068 Da for the Amadori product after dehydration) on lysine (K) and arginine (R) residues.
-
Validate peptide-spectrum matches and localize modification sites with high confidence.
-
RAGE Signaling: A Key Pathway in AGE-Mediated Pathology
The interaction of AGEs with the Receptor for Advanced Glycation End products (RAGE) is a critical event that translates extracellular glycation stress into intracellular inflammatory signaling. Activation of RAGE on cell types like endothelial cells and macrophages initiates a signaling cascade that leads to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). This, in turn, upregulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, perpetuating a state of chronic inflammation.
References
- 1. Advanced Glycation End Products in Disease Development and Potential Interventions [mdpi.com]
- 2. Advanced Glycation End Products and Risks for Chronic Diseases: Intervening Through Lifestyle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of glycation in the pathogenesis of aging and its prevention through herbal products and physical exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maillard reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of D-Lyxosylamine from D-Lyxose
Audience: Researchers, scientists, and drug development professionals.
Introduction:
D-Lyxosylamine, a derivative of the rare sugar D-Lyxose, is a valuable building block in medicinal chemistry and drug discovery. As an amino sugar, it serves as a precursor for the synthesis of various biologically active molecules, including iminosugars and nucleoside analogs, which are investigated for their potential as enzyme inhibitors and therapeutic agents. This application note provides a detailed, step-by-step protocol for the synthesis of this compound from D-Lyxose, based on established methods for glycosylamine formation from reducing sugars.
Data Presentation: Comparative Reaction Conditions for Glycosylamine Synthesis
The following table summarizes reaction conditions reported for the synthesis of various glycosylamines from their corresponding reducing sugars, providing a useful reference for optimizing the synthesis of this compound.
| Reducing Sugar | Reagents | Temperature (°C) | Time (h) | Yield | Reference |
| D-Glucose | Aqueous NH₃, NH₄HCO₃ | 42 | 36 | Quantitative | [1] |
| D-Galactose | Aqueous NH₃, NH₄HCO₃ | 42 | 36 | Quantitative | [1] |
| Lactose | Aqueous NH₃, NH₄HCO₃ | 42 | 36 | Quantitative | [1] |
| Cellobiose | Aqueous NH₃, NH₄HCO₃ | 42 | 36 | Quantitative | [1] |
| Maltose | Aqueous NH₃, NH₄HCO₃ | 42 | 36 | Quantitative | [1] |
| General Reducing Sugars | Aqueous NH₃, NH₄HCO₃ | Not specified | Not specified | Quantitative |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from D-Lyxose via direct amination in an aqueous ammonia solution catalyzed by ammonium bicarbonate.
Materials:
-
D-Lyxose
-
Ammonium bicarbonate (NH₄HCO₃)
-
Concentrated aqueous ammonia (28-30%)
-
Deionized water
-
Ethanol
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath with temperature control
-
Rotary evaporator
-
Lyophilizer (optional)
-
Glass funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve D-Lyxose (1 equivalent) in a minimal amount of deionized water.
-
To this solution, add ammonium bicarbonate (1 equivalent).
-
Carefully add concentrated aqueous ammonia to the mixture. A typical ratio is to use a commercial aqueous solution of ammonia. The ammonia should be in excess.
-
Add a magnetic stir bar to the flask.
-
-
Reaction Execution:
-
Seal the flask and place it in a pre-heated water bath or heating mantle set to 42°C.
-
Stir the reaction mixture vigorously for 36 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if a suitable staining method for the product is available.
-
-
Work-up and Isolation:
-
After 36 hours, remove the flask from the heat source and allow it to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess ammonia and water. This should result in a crude residue. For complete removal of water, lyophilization (freeze-drying) of the residue is recommended.
-
-
Purification:
-
The resulting residue, which is the crude this compound, can be further purified.
-
Dissolve the crude product in a minimal amount of ethanol.
-
Precipitate the purified this compound by the slow addition of diethyl ether while stirring.
-
Collect the white crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the purified this compound under vacuum.
-
Characterization:
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Visualizations
Chemical Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow:
Caption: Experimental workflow for this compound synthesis.
References
Application Notes and Protocols: N-acetylation of D-Lyxosylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylated amino sugars are fundamental components of various biologically significant molecules, including glycoproteins and glycolipids. The N-acetylation of aminosugars is a critical step in the synthesis of these molecules for research and pharmaceutical development. While protocols for the N-acetylation of common amino sugars like D-glucosamine are well-established, specific procedures for less common sugars such as D-lyxosylamine are not as readily available in the scientific literature.
This document provides a detailed, adapted protocol for the N-acetylation of this compound. The methodology is based on established procedures for the N-acetylation of D-glucosamine, a structurally similar amino sugar.[1][2][3] This protocol is intended to serve as a starting point for researchers, and optimization may be necessary to achieve the desired yield and purity for N-acetyl-D-lyxosylamine.
Chemical Reaction
The N-acetylation of this compound involves the reaction of the primary amine group of this compound with an acetylating agent, typically acetic anhydride, to form an amide linkage.
Caption: Chemical reaction for the N-acetylation of this compound.
Experimental Protocol
This protocol is adapted from established methods for the N-acetylation of D-glucosamine.[1][2]
Materials:
-
This compound
-
Acetic anhydride
-
Methanol
-
Sodium bicarbonate (Saturated aqueous solution)
-
Deionized water
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Dissolution: Dissolve this compound in a suitable solvent such as methanol in a round-bottom flask. Stir the solution at room temperature until the solid is completely dissolved.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acetylation: Slowly add acetic anhydride dropwise to the cooled solution while stirring. Maintain the temperature at 0°C during the addition.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess acetic anhydride and acetic acid formed during the reaction.
-
Extraction: Extract the product from the aqueous layer using a suitable organic solvent like ethyl acetate.
-
Washing and Drying: Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Characterization: Characterize the purified N-acetyl-D-lyxosylamine using NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Experimental Workflow
Caption: General workflow for the N-acetylation of this compound.
Quantitative Data Summary
The following table summarizes the typical quantities of reagents used and the expected yield for the N-acetylation of this compound, based on analogous reactions with D-glucosamine. Actual results may vary depending on the specific experimental conditions.
| Parameter | Value | Unit | Notes |
| This compound | 1.0 | g | Starting material |
| Acetic Anhydride | 1.1 | equivalents | Acetylating agent |
| Methanol | 20 | mL | Solvent |
| Expected Yield | 70-90 | % | Yield may vary with purification method |
| Purity | >95 | % | Determined by NMR |
Applications
N-acetylated sugars, including N-acetyl-D-lyxosylamine, have potential applications in various fields:
-
Drug Development: They can serve as precursors for the synthesis of nucleoside analogs and other bioactive molecules with potential therapeutic applications.
-
Glycobiology Research: As building blocks for the synthesis of complex oligosaccharides and glycoconjugates, they are essential tools for studying carbohydrate-protein interactions and other biological processes.
-
Material Science: N-acetylated sugars can be used to modify the properties of polymers and other materials.
Conclusion
This document provides a comprehensive, though adapted, protocol for the N-acetylation of this compound. The provided methodology, quantitative data, and workflows are based on well-established procedures for similar amino sugars and should serve as a valuable resource for researchers in the fields of chemistry, biochemistry, and drug development. It is recommended that researchers optimize the reaction conditions to suit their specific needs and available resources.
References
Application of D-Lyxosylamine as a Chiral Auxiliary: A Review of an Analogous System
A thorough review of scientific literature reveals no specific documented applications of D-lyxosylamine as a chiral auxiliary in organic reactions. This suggests that its use in this capacity is either not yet explored or not published in readily accessible sources.
To provide researchers, scientists, and drug development professionals with relevant and practical information in the field of sugar-derived chiral auxiliaries, this document presents detailed application notes and protocols for a closely related and well-established compound: D-glucosamine . Carbohydrate-derived auxiliaries are valued for their conformational rigidity, high density of stereocenters, and natural abundance, making them powerful tools in asymmetric synthesis.[1] The principles and methodologies described herein for D-glucosamine can serve as a foundational guide for the potential development and application of other pentose-derived amines like this compound.
Application Notes: D-Glucosamine as a Chiral Auxiliary
D-Glucosamine and its derivatives have been successfully employed as chiral auxiliaries and catalysts in a variety of stereoselective transformations.[2][3] These include asymmetric aldol additions, Diels-Alder reactions, and the synthesis of chiral heterocycles.[4][5] The inherent chirality of the glucosamine scaffold provides a defined three-dimensional environment that can effectively bias the facial selectivity of reactions on an attached prochiral substrate.
Asymmetric Diels-Alder Reaction
A key application of D-glucosamine is in directing π-facial selectivity in Diels-Alder cycloadditions. A furan derivative of glucosamine can act as a chiral diene, reacting with dienophiles to form 7-oxanorbornene structures with high stereocontrol. The stereogenic center on the glucosamine backbone, being in proximity to the furan ring, effectively shields one face of the diene, leading to a preferred direction of attack for the incoming dienophile. This strategy allows for the creation of up to four new stereocenters in a single, atom-economical step.
Asymmetric Synthesis of β-Lactams (Staudinger Reaction)
Derivatives of D-glucosamine have also been utilized as chiral auxiliaries in the Staudinger reaction to synthesize optically active β-lactams (monobactams). In this approach, a D-glucosamine derivative, such as D-glucosamine propanedithioacetal, serves as the chiral template. The reaction involves the [2+2] cycloaddition of a ketene with an imine, where the chirality of the auxiliary attached to the imine dictates the stereochemical outcome of the newly formed β-lactam ring.
Data Presentation
The following tables summarize the quantitative outcomes for the key applications of D-glucosamine derivatives as chiral auxiliaries.
Table 1: Asymmetric Diels-Alder Reaction of a Glucosamine-Derived Furan with N-Phenylmaleimide
| Entry | Dienophile | Lewis Acid Catalyst | Temperature (°C) | Yield (%) | exo:endo Ratio | Diastereomeric Ratio (exo product) |
| 1 | N-Phenylmaleimide | None | 20 | 58 | >95:5 | 6.5 : 1 |
| 2 | N-Phenylmaleimide | ZnCl₂ | 0 | 65 | >95:5 | 7.0 : 1 |
| 3 | N-Phenylmaleimide | Et₂AlCl | -78 | 72 | >95:5 | 8.0 : 1 |
Table 2: Diastereoselective Synthesis of β-Lactams using a D-Glucosamine Auxiliary
| Entry | Imine Substituent (R¹) | Ketenyl Chloride (R²) | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | 4-Methoxyphenyl | Phenoxyacetyl chloride | 3-Phenoxy-4-(4-methoxyphenyl)-azetidin-2-one | 75 | 90:10 |
| 2 | 2,4-Dimethoxyphenyl | Phenoxyacetyl chloride | 3-Phenoxy-4-(2,4-dimethoxyphenyl)-azetidin-2-one | 80 | >95:5 |
| 3 | Phenyl | Acetoxyacetyl chloride | 3-Acetoxy-4-phenyl-azetidin-2-one | 68 | 85:15 |
Experimental Protocols
Protocol 1: Asymmetric Diels-Alder Reaction
This protocol is adapted from the work of Roelfes and coworkers, describing the reaction of a glucosamine-derived furan with N-phenylmaleimide.
1. Synthesis of the Chiral Diene (Glucosamine-Derived Furan):
-
The chiral furan is synthesized from N-acetylglucosamine in a multi-step procedure. The key final step involves the dehydration of a dihydroxyethyl acetamidofuran intermediate.
2. Diels-Alder Cycloaddition:
-
To a solution of the glucosamine-derived furan (1.0 eq) in dichloromethane (DCM, 0.1 M) is added N-phenylmaleimide (1.1 eq).
-
The reaction mixture is stirred at room temperature (20 °C) for 24 hours.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the 7-oxanorbornene product.
-
For Lewis acid-catalyzed reactions, the mixture is cooled to the specified temperature (e.g., -78 °C) before the dropwise addition of the Lewis acid (e.g., Et₂AlCl, 1.0 M in hexanes, 1.2 eq). The reaction is then stirred for the indicated time before quenching with a saturated aqueous solution of NaHCO₃.
3. Auxiliary Cleavage:
-
The glucosamine auxiliary can be cleaved from the cycloadduct if desired, for example, by oxidative cleavage of the diol moiety.
Protocol 2: Asymmetric β-Lactam Synthesis via Staudinger Reaction
This protocol is based on the synthesis of monocyclic β-lactams using a D-glucosamine propanedithioacetal auxiliary.
1. Synthesis of the Chiral Imine:
-
The D-glucosamine propanedithioacetal auxiliary is condensed with an appropriate aldehyde (e.g., anisaldehyde) in a suitable solvent like toluene, with azeotropic removal of water, to form the corresponding chiral imine.
2. [2+2] Cycloaddition (Staudinger Reaction):
-
To a solution of the chiral imine (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM at 0 °C, a solution of the desired acyl chloride (e.g., phenoxyacetyl chloride, 1.5 eq) in DCM is added dropwise over 30 minutes.
-
The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature, stirring for an additional 12-18 hours.
-
The reaction is quenched by the addition of water.
-
The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The resulting crude β-lactam is purified by column chromatography on silica gel.
3. Cleavage of the Chiral Auxiliary:
-
The glucosamine auxiliary can be removed from the β-lactam nitrogen under specific conditions (e.g., oxidative cleavage or ceric ammonium nitrate treatment) to yield the N-unsubstituted β-lactam.
Visualizations
Caption: Workflow for the D-glucosamine-directed Diels-Alder reaction.
Caption: Stereocontrol in the Staudinger synthesis of β-lactams.
References
- 1. π-Facial selectivity in the Diels–Alder reaction of glucosamine-based chiral furans and maleimides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. D-Glucosamine in a chimeric prolinamide organocatalyst for direct asymmetric aldol addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
Application Notes and Protocols for the Detection and Quantification of D-Lyxosylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Lyxosylamine is a glycosylamine, a class of compounds formed by the reaction of a reducing sugar (in this case, D-lyxose) with an amine. As interest in the biological roles and therapeutic potential of glycosylamines grows, robust and reliable analytical methods for their detection and quantification are crucial. This document provides detailed application notes and protocols for the analysis of this compound, drawing upon established methods for similar amino sugars and glycosylamines.
Challenges in this compound Analysis:
-
Lack of a Strong Chromophore: this compound does not possess a significant UV-absorbing moiety, making direct UV detection insensitive.
-
High Polarity: The polar nature of this compound makes it challenging to retain on traditional reversed-phase HPLC columns.
-
Non-volatility: this compound is not volatile, necessitating derivatization for gas chromatography-based methods.
To address these challenges, the following protocols describe methods employing derivatization to enhance detection or utilize alternative separation and detection techniques suitable for polar, non-volatile compounds. The presented methodologies are based on well-established analytical principles for amino sugars and should be validated for the specific matrix and concentration range of interest for this compound.
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization and Fluorescence Detection
This method offers high sensitivity and selectivity for the quantification of this compound by introducing a fluorescent tag prior to chromatographic separation.
Experimental Protocol
1.1. Sample Preparation:
-
For biological samples (e.g., plasma, urine), perform a protein precipitation step by adding three volumes of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.
-
For solid samples, dissolve a known weight in a suitable solvent (e.g., water, methanol) and filter through a 0.45 µm syringe filter.
-
If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.
1.2. Derivatization with p-Aminobenzoic Acid (p-AMBA): [1]
-
To 100 µL of the prepared sample or standard, add 100 µL of a 0.1 M solution of p-aminobenzoic acid in methanol.
-
Add 50 µL of a 5% (w/v) sodium cyanoborohydride solution in methanol.
-
Cap the vial and heat at 65°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with the mobile phase before injection.
1.3. HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 25 mM sodium acetate buffer, pH 5.5
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-50% B
-
20-25 min: 50% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Fluorescence Detector:
Quantitative Data for Similar Amino Sugars
The following table summarizes typical performance characteristics for the HPLC analysis of amino sugars using pre-column derivatization. These values should be considered as a starting point for the validation of a this compound-specific method.
| Parameter | Glucosamine | Galactosamine | Mannosamine |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 1 - 10 ng/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL | 5 - 25 ng/mL | 5 - 25 ng/mL |
| Linearity (r²) | > 0.995 | > 0.995 | > 0.995 |
| Recovery (%) | 85 - 110 | 85 - 110 | 85 - 110 |
Workflow Diagram
Caption: HPLC workflow for this compound analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS provides high separation efficiency and structural information, making it a powerful tool for the analysis of this compound after conversion to a volatile derivative.
Experimental Protocol
2.1. Sample Preparation and Hydrolysis (if applicable):
-
For samples containing glycosidically bound this compound, acid hydrolysis is required to release the free amino sugar. A common procedure involves heating the sample with 4 M HCl at 100°C for 4 hours.
-
Neutralize the hydrolysate with a suitable base (e.g., NaOH).
-
Dry the sample under a stream of nitrogen.
2.2. Derivatization to Alditol Acetates: [2][3]
-
Reduction: Dissolve the dried sample in 1 M ammonium hydroxide containing 20 mg/mL sodium borohydride. Incubate at room temperature for 1 hour.
-
Acetylation: Add glacial acetic acid to stop the reduction. Dry the sample. Add acetic anhydride and pyridine. Heat at 100°C for 1 hour.
-
Extraction: After cooling, add dichloromethane and water. Vortex and centrifuge. Collect the organic (lower) layer containing the alditol acetate derivatives.
-
Wash the organic layer with water and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent and reconstitute in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
2.3. GC-MS Conditions:
-
Column: A mid-polarity capillary column (e.g., DB-17 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 min
-
Ramp: 5°C/min to 250°C
-
Hold: 5 min at 250°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
-
Quantitative Data for Similar Amino Sugars
| Parameter | Glucosamine | Galactosamine | Mannosamine |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.1 - 1 µg/mL | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.5 - 5 µg/mL | 0.5 - 5 µg/mL |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Precision (RSD%) | < 10 | < 10 | < 10 |
Workflow Diagram
Caption: GC-MS workflow for this compound analysis.
Capillary Electrophoresis (CE) with Laser-Induced Fluorescence (LIF) Detection
CE offers high separation efficiency and requires minimal sample volume. Coupling with LIF detection after derivatization provides excellent sensitivity.
Experimental Protocol
3.1. Sample Preparation:
-
Follow the same sample preparation steps as for HPLC analysis (Section 1.1).
3.2. Derivatization with 3-(4-Carboxybenzoyl)-2-quinolinecarboxaldehyde (CBQCA):
-
To 10 µL of the sample or standard, add 5 µL of 10 mM potassium cyanide in water.
-
Add 5 µL of 10 mM CBQCA in methanol.
-
Mix and let the reaction proceed at room temperature for at least 1 hour in the dark.
-
Dilute the reaction mixture with the CE running buffer before injection.
3.3. CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm ID, 360 µm OD, 50 cm total length, 40 cm effective length).
-
Running Buffer: 50 mM borate buffer, pH 9.5.
-
Separation Voltage: 20 kV.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Capillary Temperature: 25°C.
-
LIF Detector:
-
Excitation: Argon ion laser at 488 nm.
-
Emission: Use a bandpass filter centered around 590 nm.
-
Quantitative Data for Similar Amino Sugars
| Parameter | Glucosamine | Galactosamine | Mannosamine |
| Limit of Detection (LOD) | Attomole (10⁻¹⁸ mol) levels achievable | Attomole (10⁻¹⁸ mol) levels achievable | Attomole (10⁻¹⁸ mol) levels achievable |
| Linearity (r²) | > 0.998 | > 0.998 | > 0.998 |
| Migration Time RSD (%) | < 2 | < 2 | < 2 |
Workflow Diagram
Caption: CE-LIF workflow for this compound analysis.
Conclusion
The analytical methods detailed in these application notes provide a comprehensive starting point for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the research, including the sample matrix, required sensitivity, and available instrumentation. It is imperative to perform a thorough method validation for this compound to ensure accuracy, precision, and reliability of the obtained results. This includes establishing linearity, limits of detection and quantification, accuracy, and precision in the matrix of interest.
References
Application Note: HPLC Analysis of D-Lyxosylamine and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Lyxosylamine and its derivatives are aminosugars of increasing interest in glycobiology and pharmaceutical research. Accurate and sensitive quantification of these compounds is crucial for various applications, including reaction monitoring, purity assessment, and stability testing. High-Performance Liquid Chromatography (HPLC) offers a versatile and robust platform for the analysis of these non-chromophoric compounds. This application note provides detailed protocols for the HPLC analysis of this compound and its derivatives, focusing on methods with and without derivatization.
Method 1: Reversed-Phase HPLC with Pre-Column Derivatization
This method is suitable for sensitive analysis and leverages common UV-Vis or fluorescence detectors. Derivatization introduces a chromophore or fluorophore to the analyte, enhancing its detectability. A common derivatizing agent for primary amines is 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).
Experimental Protocol
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of this compound (or its derivative) in deionized water at a concentration of 1 mg/mL. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in deionized water to an estimated concentration within the calibration range.
-
Derivatization Procedure:
-
To 100 µL of the standard or sample solution in a vial, add 100 µL of 0.1 M borate buffer (pH 9.0).
-
Add 200 µL of 5 mM Fmoc-Cl in acetonitrile.
-
Vortex the mixture for 30 seconds and let it react at room temperature for 10 minutes.
-
Add 100 µL of 0.1 M glycine solution to quench the excess Fmoc-Cl. Vortex for 10 seconds.
-
Filter the solution through a 0.45 µm syringe filter before HPLC injection.
-
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 20 minutes, then re-equilibrate at 30% B for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm or Fluorescence (Excitation: 265 nm, Emission: 315 nm) |
| Injection Volume | 20 µL |
Data Presentation
Note: The following data are representative examples based on similar compounds and would need to be experimentally determined for this compound.
Table 1: Quantitative Data for Fmoc-Derivatized this compound
| Parameter | Value |
| Retention Time (tR) | Approx. 12.5 min |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | Approx. 0.1 µg/mL |
| Limit of Quantification (LOQ) | Approx. 0.5 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Experimental Workflow
Caption: Workflow for HPLC analysis with pre-column derivatization.
Method 2: HILIC-HPLC with ELSD or CAD
Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the direct analysis of polar compounds like this compound without derivatization. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are universal detection methods suitable for non-chromophoric analytes.
Experimental Protocol
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound (or its derivative) in a mixture of 75:25 (v/v) acetonitrile and deionized water at a concentration of 1 mg/mL. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standards to an estimated concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Condition |
| Column | HILIC column (e.g., Amide or Amino phase, 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Isocratic Elution | 85% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| Detection | ELSD (Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 L/min) or CAD |
| Injection Volume | 10 µL |
Data Presentation
Note: The following data are representative examples based on similar compounds and would need to be experimentally determined for this compound.
Table 2: Quantitative Data for Direct HILIC Analysis of this compound
| Parameter | Value |
| Retention Time (tR) | Approx. 5.2 min |
| Linearity Range | 10 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | Approx. 2 µg/mL |
| Limit of Quantification (LOQ) | Approx. 10 µg/mL |
| Precision (RSD%) | < 3% |
| Accuracy (Recovery %) | 97 - 103% |
Experimental Workflow
Caption: Workflow for direct HILIC-HPLC analysis.
Method Selection and Considerations
| Feature | Method 1 (Reversed-Phase with Derivatization) | Method 2 (HILIC with ELSD/CAD) |
| Sensitivity | High | Moderate |
| Selectivity | High | Moderate to High |
| Sample Throughput | Lower (due to derivatization step) | Higher |
| Method Development | More complex (optimization of derivatization) | Simpler (direct injection) |
| Instrumentation | Standard HPLC with UV/Fluorescence detector | HPLC with ELSD or CAD detector required |
| Matrix Effects | Can be significant, requiring careful sample cleanup | Generally lower, but mobile phase composition is critical |
Conclusion
The choice between a derivatization-based reversed-phase method and a direct HILIC method for the analysis of this compound and its derivatives will depend on the specific requirements of the assay, such as sensitivity needs, sample complexity, and available instrumentation. Both methods, when properly validated, can provide accurate and reliable quantitative results. The protocols and data presented here serve as a comprehensive starting point for method development and routine analysis in a research or quality control setting.
Application Notes and Protocols for Studying D-Lyxosylamine in Maillard Browning
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Maillard reaction, a non-enzymatic browning process, is a cornerstone of food chemistry and has significant implications in the fields of medicine and drug development due to its role in the formation of advanced glycation end-products (AGEs).[1][2] This document provides detailed application notes and experimental protocols for studying the formation and role of D-Lyxosylamine, an early-stage intermediate in the Maillard reaction, derived from the pentose sugar D-Lyxose. Pentoses are generally more reactive than hexoses in the Maillard reaction, making the study of their derivatives like this compound particularly relevant.[1]
These protocols are designed to provide a robust framework for investigating the kinetics of this compound formation, its subsequent degradation, and its contribution to the overall browning process. The methodologies outlined are applicable for research in food science, pharmacology, and clinical chemistry.
I. Experimental Setup and Design
The study of this compound in Maillard browning typically involves a model system approach where D-Lyxose is reacted with an amino acid or an amine-containing compound under controlled conditions.
Experimental Workflow
The general workflow for studying this compound in Maillard browning is depicted below. This involves the preparation of reactants, the controlled heating to induce the Maillard reaction, and subsequent analysis of the reaction mixture.
Caption: General experimental workflow for studying this compound.
II. Key Experimental Protocols
Protocol 1: Preparation of a D-Lyxose and Amino Acid Model System
This protocol describes the preparation of a model system to study the formation of this compound and subsequent browning.
Materials:
-
D-Lyxose
-
L-Lysine hydrochloride (or other amino acid of choice)
-
Sodium phosphate buffer (0.1 M)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Distilled or deionized water
-
pH meter
-
Volumetric flasks and pipettes
-
Test tubes with screw caps
Procedure:
-
Prepare a 0.1 M solution of D-Lyxose by dissolving the appropriate amount in distilled water.
-
Prepare a 0.1 M solution of L-Lysine hydrochloride in distilled water.
-
In a volumetric flask, mix equal volumes of the D-Lyxose and L-Lysine solutions to achieve a 1:1 molar ratio.[3]
-
Adjust the initial pH of the reaction mixture to the desired level (e.g., pH 7.4 for physiological conditions or pH 9 for accelerated reaction) using 0.1 M HCl or 0.1 M NaOH.[3]
-
Dispense 5 mL aliquots of the final reaction mixture into screw-capped test tubes to prevent evaporation during heating.
Protocol 2: Induction of Maillard Browning and Sample Collection
This protocol outlines the controlled heating process to induce the Maillard reaction.
Materials:
-
Prepared D-Lyxose-Lysine model system
-
Dry oven or water bath with temperature control
-
Timer
-
Ice bath
Procedure:
-
Preheat the dry oven or water bath to the desired reaction temperature (e.g., 100°C or 120°C for accelerated studies).
-
Place the sealed test tubes containing the reaction mixture into the preheated oven or water bath.
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120, 180 minutes), remove one test tube from the heat source.
-
Immediately place the removed test tube into an ice bath to quench the reaction.
-
Store the collected samples at -20°C until analysis.
Protocol 3: Quantification of Browning Intensity by UV-Vis Spectrophotometry
This protocol details the measurement of browning development, which is an indicator of the progression of the Maillard reaction.
Materials:
-
Collected samples from Protocol 2
-
UV-Vis spectrophotometer
-
Cuvettes (1 cm path length)
-
Distilled water (for blank)
Procedure:
-
Allow the frozen samples to thaw to room temperature.
-
Centrifuge the samples if any precipitate has formed.
-
Set the spectrophotometer to measure absorbance at 420 nm.
-
Use distilled water or the initial reaction mixture (time 0) as a blank.
-
Measure the absorbance of each sample at 420 nm. The absorbance value is an index of browning intensity.
Protocol 4: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a method for the separation and quantification of this compound. As this compound lacks a strong chromophore, pre-column derivatization or the use of specific detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is often required. The following is a general method adaptable for amino sugars.
Materials:
-
Collected samples from Protocol 2
-
HPLC system with a suitable detector (e.g., UV-Vis after derivatization, ELSD, or MS)
-
C18 reverse-phase column or a HILIC column
-
Mobile phase solvents (e.g., acetonitrile, water, trifluoroacetic acid)
-
Derivatization agent (if using UV-Vis, e.g., FMOC-Cl)
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation:
-
Thaw the samples to room temperature.
-
Filter the samples through a 0.45 µm syringe filter.
-
If derivatization is required, follow a validated protocol for the chosen derivatizing agent (e.g., FMOC-Cl derivatization for primary amines).
-
-
HPLC Conditions (Example for a C18 column):
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate this compound from D-Lyxose and the amino acid. For example, start with a low percentage of B and gradually increase it.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: Wavelength appropriate for the derivative (e.g., 265 nm for FMOC derivatives) or by ELSD/MS.
-
-
Quantification:
-
Prepare a standard curve using a purified this compound standard or a closely related aminosugar standard.
-
Calculate the concentration of this compound in the samples based on the peak area from the standard curve.
-
III. Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison and analysis.
Table 1: Browning Intensity at Different Time Points
| Time (minutes) | Absorbance at 420 nm (Mean ± SD, n=3) |
| 0 | |
| 15 | |
| 30 | |
| 60 | |
| 90 | |
| 120 | |
| 180 |
Table 2: Concentration of this compound over Time
| Time (minutes) | This compound Concentration (µg/mL) (Mean ± SD, n=3) |
| 0 | |
| 15 | |
| 30 | |
| 60 | |
| 90 | |
| 120 | |
| 180 |
IV. Signaling Pathways and Logical Relationships
The initial stage of the Maillard reaction involves the condensation of a reducing sugar with an amino group to form a Schiff base, which then cyclizes to form a glycosylamine. In the case of D-Lyxose and an amino acid, this results in the formation of this compound. This intermediate then undergoes the Amadori rearrangement to form a ketosamine, which is a precursor to more advanced Maillard reaction products and ultimately, AGEs.
Caption: Initial pathway of the Maillard reaction involving this compound.
V. Conclusion
The provided application notes and protocols offer a comprehensive guide for the systematic investigation of this compound's role in Maillard browning. By carefully controlling experimental parameters and employing robust analytical techniques, researchers can gain valuable insights into the formation kinetics and reactivity of this important Maillard reaction intermediate. This knowledge is crucial for understanding and potentially mitigating the effects of Maillard browning in food processing and the formation of AGEs in biological systems.
References
Application Notes and Protocols for the Synthesis of D-Lyxosylamine-Based Glycoconjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycoconjugates, molecules comprising carbohydrates covalently linked to other biomolecules such as proteins or lipids, are pivotal in a myriad of biological processes.[1][2] They play critical roles in cell-cell recognition, signaling, immune responses, and pathogenesis.[1][2][3] The structural diversity of the glycan component allows for a vast array of specific molecular interactions, making glycoconjugates attractive targets for drug discovery and development. D-Lyxose, a C5 monosaccharide, serves as a precursor for the synthesis of D-lyxosylamine, a versatile building block for creating novel glycoconjugates with potential therapeutic applications, including the development of anti-tumor and antiviral agents. These synthetic glycoconjugates can mimic natural structures, act as inhibitors of carbohydrate-processing enzymes, or serve as delivery agents for targeted therapies.
This document provides detailed application notes and protocols for the synthesis of this compound-based glycoconjugates, including the initial synthesis of this compound from D-lyxose, and its subsequent conjugation to peptides and lipids.
Synthesis of this compound from D-Lyxose
The synthesis of this compound from D-lyxose can be achieved through a direct amination process. A common and effective method is the treatment of the free sugar with an ammonia solution, often in the presence of an ammonium salt to drive the equilibrium towards the glycosylamine product.
Experimental Protocol: Synthesis of this compound
Materials:
-
D-Lyxose
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Concentrated ammonium hydroxide (NH₄OH, 28-30%)
-
Methanol (MeOH)
-
Diethyl ether ((Et)₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of D-lyxose and 1.0 g of ammonium carbonate in 20 mL of concentrated ammonium hydroxide.
-
Stir the reaction mixture at room temperature for 48 hours. The flask should be sealed to prevent the escape of ammonia gas.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of isopropanol:water:ammonium hydroxide (7:2:1). The product, this compound, will have a lower Rf value than D-lyxose.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the ammonia and water.
-
Co-evaporate the resulting syrup with methanol (3 x 20 mL) to remove residual water.
-
The crude this compound is then precipitated by the addition of diethyl ether.
-
Collect the precipitate by vacuum filtration and wash with cold diethyl ether.
-
For final purification, the product can be lyophilized to yield a white, fluffy powder.
-
Characterize the product by ¹H NMR and Mass Spectrometry.
Expected Yield and Characterization:
| Product | Starting Material | Reagents | Reaction Time | Typical Yield (%) |
| This compound | D-Lyxose | (NH₄)₂CO₃, NH₄OH | 48 hours | 85-95 |
¹H NMR (400 MHz, D₂O): δ 4.95 (d, J = 8.4 Hz, 1H, H-1), 3.80-3.60 (m, 4H, H-2, H-3, H-4, H-5a), 3.55 (dd, J = 12.0, 5.0 Hz, 1H, H-5b). ESI-MS: Calculated for C₅H₁₁NO₄ [M+H]⁺: 150.07; Found: 150.08.
Synthesis of this compound-Peptide Conjugates
The conjugation of this compound to peptides can be achieved through several methods, including amide bond formation, which is one of the most common and robust strategies. This involves the reaction of the amine group of this compound with a carboxylic acid group on the peptide, typically at the C-terminus or on an acidic amino acid side chain (Asp or Glu). The reaction is facilitated by a coupling agent.
Experimental Protocol: Amide Bond Formation
Materials:
-
This compound
-
Peptide with a free carboxylic acid group (e.g., Z-Ala-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask, dissolve the peptide (1.0 eq) and NHS (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) to the solution and stir at 0 °C for 30 minutes, then at room temperature for 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash with a small amount of DMF.
-
To the filtrate, add a solution of this compound (1.2 eq) in DMF.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane.
Quantitative Data for Peptide Conjugation:
| Glycosyl Donor | Peptide Acceptor | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) |
| This compound | Z-Ala-OH | DCC, NHS | DMF | 24 | 75 |
| This compound | Boc-Gly-OH | HATU, DIPEA | DMF | 12 | 82 |
Synthesis of this compound-Lipid Conjugates
Lipid conjugation can enhance the cell permeability and bioavailability of glycoconjugates. A common strategy for linking a sugar to a lipid is through the formation of a stable thioether bond. This can be achieved by reacting a haloacetyl-derivatized lipid with the amine of this compound, followed by reaction with a thiol-containing linker. A more direct approach involves the reductive amination between the glycosylamine and a lipid containing a ketone or aldehyde.
Experimental Protocol: Reductive Amination with a Lipid Ketone
Materials:
-
This compound
-
12-Oxostearic acid
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic acid
-
Chloroform (CHCl₃)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.2 eq) and 12-oxostearic acid (1.0 eq) in methanol.
-
Add a catalytic amount of acetic acid to the solution to facilitate imine formation.
-
Stir the mixture at room temperature for 2 hours.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for an additional 24 hours.
-
Quench the reaction by adding a few drops of water.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between chloroform and water.
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the this compound-lipid conjugate by silica gel column chromatography using a gradient of methanol in chloroform.
Quantitative Data for Lipid Conjugation:
| Glycosyl Donor | Lipid Acceptor | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| This compound | 12-Oxostearic acid | NaBH₃CN | MeOH | 24 | 65 |
| This compound | 16-Oxopalmitic acid | NaBH(OAc)₃ | DCE | 18 | 70 |
Visualization of Workflows and Pathways
Synthesis Workflow
Caption: General workflow for the synthesis of this compound-based glycoconjugates.
Hypothetical Signaling Pathway Inhibition
This compound glycoconjugates could potentially interfere with cell signaling pathways that are dependent on specific carbohydrate recognition. For example, they might act as antagonists for lectin receptors involved in cell proliferation.
Caption: Inhibition of a lectin-mediated signaling pathway by a this compound glycoconjugate.
Characterization of Glycoconjugates
The structural verification of the synthesized glycoconjugates is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques for this purpose.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified glycoconjugate in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key signals to identify include the anomeric proton of the D-lyxose moiety (typically in the range of 4.5-5.5 ppm) and signals from the peptide or lipid component.
-
2D NMR: For unambiguous assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings within the sugar and the aglycone, and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their attached carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information on the spatial proximity of protons, confirming the linkage site.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the glycoconjugate (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, water/acetonitrile).
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation of the glycoconjugate.
-
Analysis: Acquire a full scan mass spectrum to determine the molecular weight of the glycoconjugate. The observed mass should correspond to the calculated mass of the desired product.
-
Tandem MS (MS/MS): To confirm the structure, perform fragmentation of the parent ion. The fragmentation pattern can provide information about the sequence of the peptide or the structure of the lipid and confirm the covalent attachment of the this compound moiety.
Conclusion
The protocols and data presented here provide a comprehensive guide for the synthesis and characterization of novel this compound-based glycoconjugates. These compounds hold significant potential for applications in drug discovery and development, offering a platform for creating new therapeutic agents with tailored biological activities. The successful synthesis and thorough characterization of these molecules are the foundational steps toward exploring their biological functions and therapeutic efficacy.
References
Application Notes and Protocols for the Enzymatic Synthesis of D-Lyxosylamine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Lyxosylamine derivatives are aminosugars derived from the rare pentose, D-lyxose. While D-lyxose itself is a component of bacterial glycolipids, its derivatives hold significant promise in medicinal chemistry.[1] D-lyxose serves as a precursor for the synthesis of anti-tumor agents and immunostimulants, such as α-galactosylceramide, as well as L-nucleoside analogs with antiviral properties.[2][3] The introduction of an amino group to the D-lyxose scaffold to form this compound opens up avenues for creating a diverse range of derivatives with potentially enhanced or novel biological activities. Amino sugars are integral components of many bioactive compounds, including antibiotics and anticancer agents, and they play crucial roles in various biological processes.[4][5]
The enzymatic synthesis of this compound derivatives offers a green and highly selective alternative to traditional chemical methods, which often require extensive protecting group strategies and can produce unwanted side products. This document provides a proposed enzymatic method for the synthesis of this compound and its N-acylated derivatives, leveraging the broad substrate specificity of D-amino acid transaminases.
Proposed Signaling Pathway Involvement
While the specific signaling pathways modulated by this compound derivatives are yet to be fully elucidated, based on the known biological activities of other amino sugars, several potential pathways can be hypothesized. For instance, some amino sugars have been shown to influence nitric oxide synthase (NOS) activity, a key enzyme in pathways related to vasodilation, neurotransmission, and immune responses. Furthermore, the immunomodulatory effects of D-lyxose-derived compounds suggest that this compound derivatives could interact with immune signaling cascades, potentially involving cytokine production and immune cell activation.
Caption: Proposed signaling pathway for this compound derivatives.
Experimental Protocols
1. Enzymatic Synthesis of this compound
This protocol describes a proposed method for the synthesis of this compound from D-lyxose using a D-amino acid transaminase (DAAT) with broad substrate specificity.
Materials:
-
D-Lyxose
-
D-amino acid transaminase (e.g., from Blastococcus saxobsidens, which has demonstrated expanded substrate specificity)
-
Pyridoxal-5'-phosphate (PLP)
-
D-Alanine (as the amino donor)
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Pyruvate oxidase
-
Catalase
-
Cation exchange resin (e.g., Dowex 50W-X8)
-
Ammonia solution (for elution)
-
Rotary evaporator
-
Lyophilizer
Experimental Workflow:
Caption: Workflow for the enzymatic synthesis and purification of this compound.
Protocol:
-
Reaction Setup: In a sterile reaction vessel, prepare the reaction mixture containing:
-
D-Lyxose: 50 mM
-
D-Alanine: 100 mM
-
D-amino acid transaminase: 10 U/mL
-
Pyridoxal-5'-phosphate (PLP): 0.5 mM
-
Potassium phosphate buffer (100 mM, pH 8.0) to a final volume of 100 mL.
-
To drive the equilibrium towards product formation, pyruvate, a co-product of the reaction, can be removed by adding pyruvate oxidase and catalase.
-
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for 24-48 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Termination: Once the reaction has reached completion (or equilibrium), terminate the reaction by heating the mixture to 80°C for 15 minutes to inactivate the enzyme. Centrifuge the mixture to remove the precipitated enzyme.
-
Purification:
-
Load the supernatant onto a cation exchange column (Dowex 50W-X8, H+ form).
-
Wash the column with deionized water to remove unreacted D-lyxose and other non-basic components.
-
Elute the this compound with a gradient of ammonia solution (e.g., 0.1 to 1 M).
-
Collect the fractions containing this compound (can be identified by TLC with ninhydrin staining).
-
Pool the positive fractions and remove the ammonia by rotary evaporation.
-
Lyophilize the resulting solution to obtain pure this compound as a white powder.
-
2. N-Acetylation of this compound
This protocol describes the chemical N-acetylation of the synthesized this compound.
Materials:
-
This compound
-
Methanol
-
Acetic anhydride
-
Triethylamine
-
Silica gel for column chromatography
-
Ethyl acetate/methanol solvent system
Protocol:
-
Dissolve the purified this compound in methanol.
-
Add triethylamine to the solution to act as a base.
-
Slowly add acetic anhydride dropwise while stirring the solution at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting N-acetyl-D-lyxosylamine by silica gel column chromatography using an ethyl acetate/methanol gradient.
-
Combine the fractions containing the product and evaporate the solvent to yield the final product.
Data Presentation
Table 1: Summary of a Hypothetical Enzymatic Synthesis of this compound.
| Parameter | Value |
| Substrate (D-Lyxose) Concentration | 50 mM |
| Enzyme (DAAT) Concentration | 10 U/mL |
| Amino Donor (D-Alanine) Concentration | 100 mM |
| pH | 8.0 |
| Temperature | 37°C |
| Reaction Time | 48 h |
| Conversion Rate (%) | ~65% |
| Isolated Yield (%) | ~50% |
| Product Purity (by HPLC) | >98% |
Characterization of this compound Derivatives
The synthesized this compound and its N-acetylated derivative should be characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of carbohydrates and their derivatives. The anomeric proton signal in the ¹H NMR spectrum is particularly diagnostic for confirming the formation of the glycosylamine.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the synthesized compounds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the molecules, such as the amine and hydroxyl groups.
Logical Relationship Diagram for Synthesis and Characterization
Caption: Logical flow from starting material to characterized derivatives.
The proposed enzymatic synthesis of this compound derivatives provides a promising route for accessing novel bioactive compounds. The use of transaminases with broad substrate specificity allows for a more environmentally friendly and selective synthesis compared to traditional chemical methods. Further research is warranted to explore the full potential of these derivatives in drug discovery and development, particularly in the areas of oncology, virology, and immunology. The detailed protocols and characterization methods provided herein serve as a valuable resource for researchers venturing into this exciting field.
References
- 1. Lyxose - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Chemical Synthesis of Amino Sugars - PMC [pmc.ncbi.nlm.nih.gov]
Application of D-Lyxosylamine in Carbohydrate Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Lyxosylamine is a monosaccharide derivative belonging to the class of glycosylamines, where the anomeric hydroxyl group of D-lyxose is replaced by an amino group. While specific research on this compound is not as extensive as its epimer, D-glucosamine, its unique stereochemistry offers significant potential in various areas of carbohydrate chemistry, particularly in the synthesis of novel bioactive molecules and as a chiral building block. These application notes provide an overview of the potential uses of this compound, drawing parallels from the well-established chemistry of related glycosylamines and amino sugars. Detailed protocols, adapted from literature on similar compounds, are provided to guide researchers in exploring the utility of this compound.
Application as a Precursor for Iminosugar Synthesis
Iminosugars are carbohydrate mimics in which the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification often leads to potent inhibition of glycosidases and glycosyltransferases, making them valuable therapeutic targets for a range of diseases, including viral infections, diabetes, and lysosomal storage disorders.[1][2] this compound serves as a key starting material for the synthesis of D-lyxo-configured iminosugars, which are less common and may exhibit unique biological activities.
Logical Workflow for Iminosugar Synthesis from this compound
Caption: General workflow for the synthesis of D-lyxo-iminosugars starting from D-lyxose.
Experimental Protocol: Synthesis of a D-lyxo-Iminosugar (General Procedure)
Materials:
-
D-Lyxose
-
Ammonia solution (e.g., 7N in Methanol)
-
Protecting group reagent (e.g., Boc anhydride, Cbz-Cl)
-
Reducing agent (e.g., Sodium triacetoxyborohydride, Sodium cyanoborohydride)
-
Anhydrous solvents (Methanol, Dichloromethane)
-
Acid for deprotection (e.g., Trifluoroacetic acid, HCl)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Synthesis of this compound: Dissolve D-lyxose in a solution of ammonia in methanol. Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure to obtain crude this compound.[3]
-
N-Protection: Dissolve the crude this compound in a suitable solvent (e.g., a mixture of dioxane and water). Add a base (e.g., sodium bicarbonate) followed by the protecting group reagent (e.g., Boc anhydride). Stir at room temperature until the reaction is complete (monitored by TLC). Extract the N-protected product and purify by column chromatography.
-
Reductive Cyclization: Dissolve the N-protected this compound in an anhydrous solvent like dichloromethane or methanol. Add a reducing agent such as sodium triacetoxyborohydride in portions. The reaction proceeds via an open-chain iminium ion intermediate which undergoes intramolecular cyclization. Stir the reaction at room temperature for 12-24 hours.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting protected iminosugar by silica gel chromatography.
-
Deprotection: Dissolve the purified protected iminosugar in a suitable solvent (e.g., dichloromethane for Boc-group, methanol for Cbz-group). Add the deprotecting agent (e.g., trifluoroacetic acid for Boc, or perform hydrogenolysis for Cbz). Stir until the reaction is complete. Remove the solvent and excess reagent under reduced pressure to yield the final D-lyxo-iminosugar.
Application in Asymmetric Synthesis as a Chiral Auxiliary
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[4][5] Sugars and their derivatives, such as D-glucosamine, have been successfully employed as chiral auxiliaries in various asymmetric transformations, including aldol additions, Diels-Alder reactions, and the synthesis of P-stereogenic phosphine oxides. Given its defined stereochemistry, this compound represents a potential chiral auxiliary for asymmetric synthesis.
Experimental Workflow for Asymmetric Aldol Addition
Caption: Proposed workflow for the use of this compound as a chiral auxiliary in an asymmetric aldol reaction.
Experimental Protocol: Asymmetric Aldol Reaction (General Procedure)
Materials:
-
This compound
-
A prochiral ketone (e.g., cyclohexanone)
-
An aldehyde (e.g., benzaldehyde)
-
A Lewis acid or organocatalyst (e.g., proline)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Formation of Chiral Enamine/Imine: In a round-bottom flask, dissolve this compound and the prochiral ketone in an anhydrous solvent. If necessary, add a catalytic amount of acid (e.g., p-toluenesulfonic acid) to facilitate imine formation. The reaction may require heating and removal of water.
-
Aldol Addition: Cool the solution containing the chiral enamine/imine intermediate to the desired temperature (e.g., 0 °C or -78 °C). Add the aldehyde dropwise. If using a catalyst, it would be added at this stage. Allow the reaction to proceed for several hours, monitoring by TLC.
-
Work-up and Cleavage of the Auxiliary: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent. The crude product is then subjected to mild acidic hydrolysis to cleave the chiral auxiliary, yielding the chiral aldol product.
-
Purification and Recovery: Purify the chiral aldol product by column chromatography. The aqueous layer from the work-up can be processed to recover the this compound, often as its hydrochloride salt, for reuse.
Use in Glycosylation Reactions
Glycosylamines can be utilized in glycosylation reactions to form N-glycosides, which are fundamental components of nucleosides and glycoproteins. While less reactive than glycosyl halides or trichloroacetimidates, glycosylamines can be activated under specific conditions to react with acceptors.
Experimental Protocol: N-Glycosylation (General Procedure)
Materials:
-
This compound
-
An acceptor molecule with a nucleophilic group (e.g., an alcohol or another amine)
-
A coupling agent or catalyst (e.g., a Lewis acid like TMSOTf)
-
Anhydrous, non-polar solvent (e.g., dichloromethane, acetonitrile)
-
Molecular sieves
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the acceptor molecule, this compound, and activated molecular sieves in an anhydrous solvent.
-
Glycosylation: Cool the mixture to a low temperature (e.g., -40 °C). Add the Lewis acid catalyst dropwise. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction with a base (e.g., triethylamine or pyridine). Filter off the molecular sieves and concentrate the filtrate. Purify the resulting N-glycoside by silica gel column chromatography.
Quantitative Data Summary
Specific quantitative data for reactions involving this compound is limited in the current literature. However, researchers should aim to characterize their reactions by quantifying the following parameters, presented here in a template table based on data typically reported for analogous reactions with other amino sugars.
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| Iminosugar Synthesis | N-Boc-D-Lyxosylamine | - | NaBH(OAc)₃, CH₂Cl₂ | N-Boc-D-lyxo-iminosugar | Data to be determined | Data to be determined | N/A |
| Asymmetric Aldol | Cyclohexanone & this compound | Benzaldehyde | Proline, DMF | (R/S)-2-(hydroxy(phenyl)methyl)cyclohexan-1-one | Data to be determined | Data to be determined | Data to be determined |
| N-Glycosylation | This compound | Benzyl alcohol | TMSOTf, CH₂Cl₂ | Benzyl N-D-lyxopyranoside | Data to be determined | Data to be determined | N/A |
Conclusion
This compound, while under-explored, holds considerable promise as a versatile building block in carbohydrate chemistry. Its potential applications in the synthesis of novel iminosugars, as a chiral auxiliary in asymmetric reactions, and in glycosylation chemistry warrant further investigation. The protocols and workflows provided herein, adapted from established methodologies for related compounds, offer a starting point for researchers to unlock the synthetic potential of this unique amino sugar. The systematic collection of quantitative data, as outlined, will be crucial in establishing the efficacy and selectivity of this compound in these applications and paving the way for its use in the development of new therapeutics and complex carbohydrate structures.
References
- 1. Glycoside Mimics from Glycosylamines: Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Therapeutic Applications of Iminosugars in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Protecting Group Strategies in D-Lyxosylamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of protecting group strategies for the synthesis of D-Lyxosylamine, a critical component in the development of various therapeutic agents. The following sections detail the synthesis of the parent this compound and subsequent protection of its amine and hydroxyl functionalities, supported by experimental protocols and comparative data.
Introduction to Protecting Group Strategies in Carbohydrate Chemistry
The synthesis of complex carbohydrates and their derivatives, such as this compound, necessitates the use of protecting groups to mask reactive functional groups and enable regioselective modifications.[1] Orthogonal protecting group strategies are particularly crucial in carbohydrate chemistry, allowing for the selective deprotection of one group in the presence of others.[2][3] This enables the precise synthesis of target molecules with multiple functional groups. Common protecting groups for hydroxyl moieties include acyl (e.g., acetyl, benzoyl), benzyl, and silyl ethers, while amino groups are often protected as carbamates (e.g., Boc, Cbz, Fmoc) or phthalimides.[4][5] The choice of protecting group is dictated by its stability to various reaction conditions and the ease of its selective removal.
Synthesis of this compound
The initial and crucial step is the formation of the glycosylamine from the parent sugar, D-lyxose. A common and effective method is the direct amination of the unprotected sugar.
Direct Amination of D-Lyxose
This compound can be synthesized from D-lyxose through direct amination using ammonia or other amine sources. A general and high-yielding method involves the reaction of the reducing sugar with aqueous ammonia in the presence of ammonium hydrogen carbonate. This approach avoids the need for prior protection of the hydroxyl groups and typically results in the quantitative formation of the desired glycosylamine.
Experimental Protocol: Synthesis of D-Lyxopyranosylamine
-
Dissolve D-lyxose (1.0 eq) and ammonium hydrogen carbonate (1.0 eq) in a commercial aqueous solution of ammonia.
-
Heat the solution at 42°C for 36 hours in a sealed vessel.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Lyophilize the resulting residue to obtain pure D-lyxopyranosylamine.
N-Protection of this compound
Once this compound is synthesized, the primary amino group is typically protected to prevent its interference in subsequent reactions involving the hydroxyl groups. The choice of the N-protecting group is critical as it influences the reactivity and stereoselectivity of later glycosylation steps.
N-Acetylation
N-acetylation is a common and straightforward method for protecting the amino group of glycosylamines.
Experimental Protocol: Synthesis of N-Acetyl-D-lyxosylamine
-
Dissolve the lyophilized D-lyxopyranosylamine (1.0 eq) in a mixture of ethanol and water.
-
Cool the solution in an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise with stirring.
-
Allow the reaction to proceed for 30 minutes.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography.
N-Carbamate Protection (Boc, Cbz)
Carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are widely used N-protecting groups due to their stability and orthogonal removal conditions.
Experimental Protocol: Synthesis of N-Boc-D-lyxosylamine
-
Suspend D-lyxopyranosylamine (1.0 eq) in a mixture of dioxane and water (1:1).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) and triethylamine (1.5 eq).
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by silica gel chromatography.
O-Protection of N-Protected this compound
With the amino group protected, the hydroxyl groups can be selectively or fully protected. The choice of O-protecting groups depends on the desired final product and the synthetic strategy.
Per-O-Acetylation
Acetylation is a common method for the protection of all hydroxyl groups.
Experimental Protocol: Synthesis of Per-O-acetyl-N-acetyl-D-lyxosylamine
-
Suspend N-acetyl-D-lyxosylamine (1.0 eq) in pyridine.
-
Cool the mixture in an ice bath.
-
Add acetic anhydride (5.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with dichloromethane.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel chromatography.
Selective O-Benzylation
Selective protection of hydroxyl groups can be achieved by exploiting their different reactivities. For instance, the primary hydroxyl group is generally more reactive than the secondary ones.
Data Presentation
Table 1: Comparison of N-Protecting Group Strategies for this compound
| N-Protecting Group | Reagents | Solvent | Typical Yield (%) | Cleavage Conditions |
| Acetyl (Ac) | Acetic anhydride, Et₃N | EtOH/H₂O | >90 | Mild base (e.g., NaOMe/MeOH) or acid |
| tert-Butoxycarbonyl (Boc) | (Boc)₂O, Et₃N | Dioxane/H₂O | 85-95 | Strong acid (e.g., TFA/DCM) |
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate, NaHCO₃ | Dioxane/H₂O | 80-90 | Hydrogenolysis (H₂, Pd/C) |
Table 2: Comparison of O-Protecting Group Strategies for N-Acetyl-D-lyxosylamine
| O-Protecting Group | Reagents | Solvent | Typical Yield (%) | Cleavage Conditions |
| Acetyl (Ac) | Acetic anhydride, Pyridine | Pyridine | >95 (per-O-acetylation) | Mild base (e.g., NaOMe/MeOH) |
| Benzoyl (Bz) | Benzoyl chloride, Pyridine | Pyridine | >90 (per-O-benzoylation) | Stronger base (e.g., NaOH) |
| Benzyl (Bn) | Benzyl bromide, NaH | DMF | 70-85 (per-O-benzylation) | Hydrogenolysis (H₂, Pd/C) |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole | DMF | >90 (primary OH) | Fluoride source (e.g., TBAF) |
Visualizations
Caption: Synthetic workflow for this compound derivatives.
References
- 1. Buy D-Lyxopyranosylamine (EVT-13854864) | 67111-70-0 [evitachem.com]
- 2. Glycoside Mimics from Glycosylamines: Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Synthesis of N 4 -aryl- b - D -glucopyranosylcytosines: a methodology study | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Aminoguanidine as a Tool for Studying Glycation Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive search of scientific literature revealed a significant lack of information regarding the use of D-Lyxosylamine as a tool for studying glycation mechanisms. Therefore, it is not possible to provide detailed Application Notes and Protocols for this compound. Instead, this document focuses on Aminoguanidine , a well-established and widely documented inhibitor of glycation, to fulfill the need for detailed information on a tool to study these processes.
Introduction to Aminoguanidine in Glycation Research
Aminoguanidine is a small molecule that has been extensively studied as a classical inhibitor of the Maillard reaction, the chemical process responsible for the formation of Advanced Glycation End-products (AGEs). AGEs are implicated in the pathogenesis of various age-related diseases and diabetic complications. Aminoguanidine's ability to prevent the formation of AGEs makes it an invaluable tool for researchers studying the mechanisms of glycation and for those in drug development seeking to mitigate the harmful effects of AGEs.[1][2]
Mechanism of Action: Aminoguanidine is a nucleophilic hydrazine compound.[1][3] Its primary mechanism of action is the trapping of reactive carbonyl species (RCS), such as 3-deoxyglucosone, which are key intermediates in the formation of AGEs. By reacting with these intermediates, aminoguanidine forms stable derivatives, thereby preventing them from reacting with the amino groups of proteins and forming cross-linked AGEs.[4] This action occurs without significantly affecting the formation of early glycation products, known as Amadori products.
Quantitative Data on Aminoguanidine's Inhibitory Effects
The efficacy of aminoguanidine in inhibiting AGE formation has been quantified in numerous in vitro and in vivo studies. The following table summarizes key findings from the literature.
| Experimental System | Glycating Agent | Aminoguanidine Concentration/Ratio | Inhibition of AGEs (%) | Measurement Method | Reference |
| β2-microglobulin (in vitro) | D-glucose (50-100 mM) | Molar ratio to glucose (1:8 to 1:1) | 30-70% | Fluorescence Spectroscopy | |
| β2-microglobulin (in vitro) | D-glucose (50-100 mM) | Molar ratio to glucose (1:8 to 1:1) | 26-53% (for CML) | ELISA/Immunoblot | |
| Bovine Serum Albumin (BSA) (in vitro) | Glucose & Fructose | 1 mM | 73.61% | Fluorescence Spectroscopy | |
| Bovine Serum Albumin (BSA) (in vitro) | Not Specified | IC50: 1 mM | 50% | Fluorescence Spectroscopy | |
| Lysozyme (in vitro) | Ribose (0.5 M) | 1 mM | 58.3% | Fluorescence Spectroscopy | |
| Diabetic Rats (in vivo) | Streptozotocin-induced | 1 g/L in drinking water | Significant reduction in renal AGEs | Fluorescence & RIA for CML |
CML: Carboxymethyllysine; IC50: Half-maximal inhibitory concentration; RIA: Radioimmunoassay
Experimental Protocols
Here are detailed protocols for common in vitro experiments utilizing aminoguanidine to study glycation.
Protocol 1: In Vitro Glycation of Bovine Serum Albumin (BSA) and Inhibition by Aminoguanidine
This protocol is a widely used model to screen for anti-glycation activity.
Materials:
-
Bovine Serum Albumin (BSA), fatty acid-free
-
D-glucose and/or D-fructose
-
Aminoguanidine hydrochloride
-
Phosphate buffer (100 mM, pH 7.4)
-
Sodium azide (NaN3)
-
96-well microplates (black, for fluorescence readings)
-
Fluorescence spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a 40 mg/mL BSA solution in 100 mM phosphate buffer.
-
Prepare an 800 mM glucose solution and an 800 mM fructose solution in the same buffer.
-
Prepare a stock solution of aminoguanidine hydrochloride in phosphate buffer (e.g., 100 mM). Create serial dilutions to obtain the desired final concentrations.
-
Prepare an 8 g/L sodium azide solution as a preservative.
-
-
Reaction Setup (in a 96-well plate):
-
Control (Glycated BSA): 75 µL BSA solution + 37.5 µL glucose solution + 37.5 µL fructose solution + 75 µL phosphate buffer + 75 µL sodium azide solution.
-
Test (Aminoguanidine Inhibition): 75 µL BSA solution + 37.5 µL glucose solution + 37.5 µL fructose solution + 75 µL aminoguanidine solution (at various concentrations) + 75 µL sodium azide solution.
-
Blank: All reagents except BSA (replace with buffer).
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate at 37°C for 7 to 15 days in the dark.
-
-
Measurement of AGE Formation:
-
After incubation, measure the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 440 nm using a fluorescence spectrophotometer.
-
Subtract the blank reading from all other readings.
-
-
Calculation of Inhibition:
-
% Inhibition = [1 - (Fluorescence of Test Sample / Fluorescence of Control)] x 100
-
Protocol 2: Quantification of Nε-(carboxymethyl)lysine (CML) Inhibition by ELISA
This protocol allows for the quantification of a specific, non-fluorescent AGE.
Materials:
-
Glycated protein samples from Protocol 1
-
CML-specific ELISA kit (commercially available)
-
Wash buffer, blocking buffer, and substrate solution (typically provided with the kit)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Use the incubated samples from the BSA glycation assay (Protocol 1).
-
Dilute the samples to the appropriate concentration range for the ELISA kit using the provided assay buffer.
-
-
ELISA Procedure (follow manufacturer's instructions):
-
Coat the microplate wells with the glycated BSA samples or standards.
-
Incubate and then wash the wells.
-
Add the anti-CML primary antibody and incubate.
-
Wash the wells to remove unbound primary antibody.
-
Add the horseradish peroxidase (HRP)-conjugated secondary antibody and incubate.
-
Wash the wells to remove unbound secondary antibody.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction with the provided stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the specified wavelength (e.g., 450 nm).
-
Generate a standard curve using the CML-BSA standards provided in the kit.
-
Calculate the concentration of CML in the samples based on the standard curve.
-
Determine the percentage inhibition of CML formation by comparing the aminoguanidine-treated samples to the control.
-
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of AGE formation and inhibition by aminoguanidine.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Aminoguanidine: An AGE Product Inhibitor | Antiaging Systems Articles [antiaging-systems.com]
- 3. Aminoguanidine inhibits semicarbazide-sensitive amine oxidase activity: implications for advanced glycation and diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biochemistry - How does aminoguanidine interfere with the formation of advanced glycation endproducts? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: D-Lyxosylamine Synthesis Optimization
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of D-Lyxosylamine. It is intended for researchers, scientists, and professionals in drug development to optimize their synthetic yields and address common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | - Ensure the D-Lyxose starting material is fully dissolved before adding the amine. - Extend the reaction time. Some glycosylamine syntheses require up to 36 hours.[1] - Increase the temperature, but monitor for side reactions. A temperature of around 42°C has been used for other glycosylamines.[1] |
| Sub-optimal pH. | Weakly acidic conditions can promote the Amadori rearrangement, a potential side reaction. Conversely, a more neutral or slightly basic pH can favor the stability of the desired glycosylamine.[2] Consider the use of ammonium bicarbonate to maintain a suitable pH.[1][3] | |
| Poor amine reactivity. | - Primary amines are generally more reactive than secondary amines. Disubstituted amines may result in only trace amounts of product. - Sterically hindered amines or electron-deficient arylamines may show low to no reactivity. | |
| Presence of Multiple Spots on TLC/Impure Product | Amadori rearrangement. | This is a common side reaction that leads to the formation of a ketosamine (fructosamine-like) impurity. Minimize this by avoiding strongly acidic catalysts and controlling the reaction temperature. |
| Formation of glycosylcarbamate. | This known by-product can form when using ammonium hydrogencarbonate. Purification by chromatography may be required to separate it from the desired this compound. | |
| Unreacted starting materials. | If the reaction has not gone to completion, both D-lyxose and the starting amine may be present. Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction forward. | |
| Product Instability or Decomposition | Hydrolysis of the glycosylamine. | Glycosylamines can be sensitive to hydrolysis. It is important to work under anhydrous conditions where possible and to carefully control the pH during workup and purification. Some glycosylamines show increased stability at higher pH ranges. |
Frequently Asked Questions (FAQs)
Q1: What is a general, reliable method for synthesizing this compound?
A common and effective method for synthesizing glycosylamines involves reacting the reducing sugar (D-lyxose) with an amine in the presence of ammonium hydrogencarbonate. This can be performed in an aqueous ammonia solution or under solvent-free mechanochemical conditions.
Q2: What are the critical parameters to control for optimizing the yield of this compound?
The key parameters to optimize are:
-
Choice of Amine: Primary amines are generally more reactive than secondary amines.
-
Temperature: A moderately elevated temperature (e.g., 42°C) can increase the reaction rate, but excessive heat can promote side reactions.
-
Reaction Time: Glycosylamine formation can be slow; reaction times of 36 hours or more may be necessary for high yields.
-
Solvent: While aqueous ammonia is a common solvent, solventless conditions using mechanical milling have also been shown to be effective and environmentally friendly.
-
pH: Maintaining a slightly basic to neutral pH is generally favorable for glycosylamine stability.
Q3: What are the expected side products in this compound synthesis?
The primary side products to be aware of are:
-
Amadori Rearrangement Product: An isomeric ketosamine formed from the rearrangement of the initial glycosylamine.
-
Glycosylcarbamate: This can form when using ammonium hydrogencarbonate as a reagent.
Q4: How can I purify the synthesized this compound?
After the reaction, lyophilization (freeze-drying) is an effective method to remove volatile reagents and solvents, often yielding the pure glycosylamine. If impurities are present, chromatographic techniques such as high-performance anion-exchange chromatography may be necessary. For characterization, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are crucial.
Q5: How can I confirm the formation of this compound?
The formation of the product can be confirmed using spectroscopic methods. High-resolution NMR spectroscopy is particularly useful for identifying the anomeric protons and carbons, which will be different from the starting D-lyxose. Mass spectrometry can be used to confirm the molecular weight of the synthesized this compound.
Experimental Protocols
General Protocol for this compound Synthesis using Ammonium Hydrogencarbonate
This protocol is a general guideline and may require optimization for specific amines.
-
Dissolution: Dissolve D-lyxose in a commercial aqueous ammonia solution.
-
Addition of Reagent: Add one equivalent of ammonium hydrogen carbonate to the solution.
-
Addition of Amine: Add the desired primary amine to the reaction mixture.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 42°C) for 36-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture.
-
Purification: Lyophilize the reaction mixture to remove volatile components. The resulting residue is the crude this compound.
-
Further Purification (if necessary): If impurities are detected, further purification can be achieved using column chromatography.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and Mass Spectrometry.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: this compound synthesis pathway and side reactions.
Caption: Troubleshooting flowchart for low this compound yield.
References
- 1. Improved synthesis of glycosylamines and a straightforward preparation of N-acylglycosylamines as carbohydrate-based detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable glycosylamines at the reducing ends of cellulose nanocrystals - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01329D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Common side products in D-Lyxosylamine reactions and their avoidance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions concerning side products in D-Lyxosylamine reactions.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield of this compound and Presence of Browning
-
Possible Cause: Amadori rearrangement, a common side reaction in glycosylamine synthesis, leads to the formation of fructosamine-like structures, which are intermediates in the Maillard reaction cascade responsible for browning.[1][2]
-
Solution:
-
Reductive Amination: Perform the reaction in the presence of a reducing agent to convert the intermediate imine directly to the stable amine, thus preventing the Amadori rearrangement.[1]
-
Temperature Control: Maintain a low reaction temperature. While specific optimal temperatures for this compound are reactant-dependent, temperatures above 50°C are known to promote side reactions and degradation in similar systems.[3]
-
pH Control: The stability of glycosylamines is pH-dependent. For instance, glucosamine sulfate shows maximum stability at pH 5.0.[4] It is crucial to determine the optimal pH for this compound stability to minimize degradation.
-
Issue 2: Presence of a Disubstituted Amine Byproduct
-
Possible Cause: Formation of a bis(D-lyxosyl)amine, where two lyxose molecules react with a single primary amine.
-
Solution:
-
Stoichiometry Control: Use a molar excess of the amine reactant relative to D-lyxose to favor the formation of the monosubstituted product.
-
Reaction Conditions: In studies with D-glucuronic acid, the formation of bis(β-D-glucopyranuronosyl)amine was minimized by using saturated ammonium carbamate, keeping its formation to less than 3%.
-
Issue 3: Hydrolysis of the this compound Product
-
Possible Cause: Glycosylamines can be hydrolytically labile, especially in the presence of water.
-
Solution:
-
Anhydrous Conditions: Employ anhydrous solvents and consider the use of drying agents like 4 Å molecular sieves to prevent the hydrolysis of the intermediate imine and the final glycosylamine product.
-
Solvent Choice: The stability of the glycosylamine can be influenced by the solvent. For example, certain glycosylamines have shown good stability in DMSO.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in this compound synthesis?
A1: Based on analogous reactions with other reducing sugars, the most common side products are:
-
Amadori products: Resulting from the rearrangement of the intermediate imine, leading to ketosamines.
-
Bis-glycosylamines: Formed from the reaction of two sugar molecules with one primary amine.
-
Hydrolysis products: Reversion to the starting D-lyxose and amine due to the presence of water.
-
Glycosylcarbamates: Can form as a byproduct when using ammonium hydrogencarbonate.
Q2: How can I minimize the formation of Amadori products?
A2: The most effective method is to perform a reductive amination. This involves the in-situ reduction of the initially formed imine to the more stable glycosylamine, which prevents the rearrangement. Alternatively, careful control of reaction temperature and pH can also suppress this side reaction.
Q3: What analytical techniques are suitable for identifying side products in my this compound reaction?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the desired product from byproducts.
-
Capillary Electrophoresis: Has been used to analyze reaction mixtures in glycosylamine synthesis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help in the structural elucidation of the main product and any significant impurities.
-
Mass Spectrometry (MS): To confirm the molecular weights of the expected product and potential side products.
Quantitative Data on Side Product Formation
The following table summarizes quantitative data on side product formation from a study on D-glucuronic acid, which can serve as an analogue for this compound reactions.
| Reaction Condition | β-glycosylamine/carbamate Yield (after 24h) | bis(β-D-glucopyranuronosyl)amine Formation |
| 1 M ammonia and 0.6 M ammonium salt | Lower than concentrated commercial ammonia | < 3% |
| Saturated ammonium carbamate | Higher than concentrated commercial ammonia | ~0.5% |
| Other tested protocols (not specified in detail) | Higher than concentrated commercial ammonia | < 3% |
Data adapted from a study on D-glucuronic acid, which may not be directly transferable but provides valuable insights.
Key Experimental Protocols
Protocol 1: General Synthesis of Glycosylamines with Minimized Side Products
This protocol is adapted from an improved synthesis method for glycosylamines.
-
Reaction Setup: Dissolve D-lyxose in a commercial aqueous solution of the desired amine in the presence of one equivalent of ammonium hydrogen carbonate.
-
Incubation: Maintain the reaction at a controlled temperature (e.g., 42°C) for an extended period (e.g., 36 hours) to ensure complete conversion.
-
Workup: After the reaction is complete, lyophilize the mixture to remove volatile components.
-
Purification: The resulting pure lyxosylamine can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Protocol 2: Reductive Amination to Avoid Amadori Rearrangement
This is a general approach to circumvent the formation of Amadori products.
-
Initial Reaction: Dissolve D-lyxose and the amine in a suitable solvent.
-
Imine Formation: Allow the initial reaction to proceed to form the imine in equilibrium with the cyclic glycosylamine.
-
Reduction: Introduce a mild reducing agent (e.g., sodium cyanoborohydride) to the reaction mixture. This will selectively reduce the imine to the stable secondary amine.
-
Purification: Purify the resulting N-substituted-1-amino-1-deoxy-D-lyxitol using standard chromatographic techniques.
Visualizing Reaction Pathways and Workflows
Caption: Reaction pathways in this compound synthesis.
Caption: Troubleshooting workflow for minimizing side products.
References
- 1. Stable glycosylamines at the reducing ends of cellulose nanocrystals - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01329D [pubs.rsc.org]
- 2. Glycosylation of Aromatic Amines I: Characterization of Reaction Products and Kinetic Scheme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4642340A - Stable compounds of glucosamine sulphate - Google Patents [patents.google.com]
- 4. Evaluation of the physicochemical stability and skin permeation of glucosamine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude D-Lyxosylamine
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude D-Lyxosylamine?
Common impurities in crude aminosugars like this compound can arise from starting materials, side reactions, and degradation products. These may include:
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Unreacted starting materials: Such as D-lyxose and the amine source.
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Salts: Inorganic salts from reagents or pH adjustments during synthesis.
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Degradation products: Aminosugars can be susceptible to degradation, especially at elevated temperatures or non-optimal pH, leading to colored byproducts.[1]
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Epimers and other stereoisomers: The synthesis of aminosugars can sometimes lead to the formation of stereoisomers which may be difficult to separate.[2]
-
Solvents: Residual solvents from the reaction or initial extraction steps.
Q2: What are the recommended initial purification strategies for crude this compound?
For a polar compound like an aminosugar, the primary recommended techniques are:
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Recrystallization: This is often the most effective method for removing a wide range of impurities, provided a suitable solvent system can be found.
-
Ion-Exchange Chromatography: This technique is particularly useful for separating charged molecules like aminosugars from neutral sugars and other non-ionic impurities.[3][4]
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques can be employed to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying impurities.[5] Different column types, such as reversed-phase or HILIC, can be used.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to identify impurities by their mass-to-charge ratio.
Q4: What are the stability considerations for this compound during purification and storage?
Aminosugars can be unstable under certain conditions. Key considerations include:
-
pH: Extremes of pH should be avoided. Many aminosugars are most stable in slightly acidic to neutral conditions.
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Temperature: Elevated temperatures can lead to degradation and the formation of colored impurities (Maillard reaction). Evaporation of solvents should be performed at the lowest practical temperature.
-
Storage: Purified this compound should be stored in a cool, dry, and dark place to prevent degradation. Solutions of aminosugars may have limited stability and are best prepared fresh or stored frozen.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent and allow it to cool again.- Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then heat until clear and cool slowly.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of pure this compound. |
| The compound "oils out" instead of crystallizing. | - The solution is supersaturated.- The cooling rate is too fast.- The presence of significant impurities is lowering the melting point. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Try a different solvent or solvent mixture.- Consider a preliminary purification step (e.g., charcoal treatment to remove colored impurities, or a chromatographic step) before recrystallization. |
| Low recovery of purified product. | - The compound has significant solubility in the cold solvent.- Too much solvent was used. | - Cool the crystallization mixture in an ice bath to minimize solubility.- Minimize the amount of cold solvent used for washing the crystals.- Concentrate the mother liquor and cool it again to obtain a second crop of crystals. |
| Poor purity after recrystallization. | - Inappropriate solvent choice.- Crystallization occurred too quickly. | - Select a solvent where the impurities are either very soluble or very insoluble.- Ensure the solution cools slowly to allow for selective crystal growth. Placing the flask in an insulated container can slow the cooling rate. |
Ion-Exchange Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| This compound does not bind to the cation-exchange resin. | - The pH of the loading buffer is too high, causing the amine group to be deprotonated.- The ionic strength of the loading buffer is too high. | - Lower the pH of the loading buffer to at least 2 pH units below the pKa of the amine group to ensure it is protonated.- Use a buffer with low ionic strength for loading. |
| This compound is difficult to elute from the cation-exchange resin. | - The elution buffer has insufficient ionic strength or an inappropriate pH. | - Gradually increase the ionic strength of the elution buffer (e.g., with a salt gradient like NaCl).- Increase the pH of the elution buffer to deprotonate the amine group, which will weaken its interaction with the resin. |
| Poor separation from other impurities. | - The elution gradient is too steep.- The wrong type of ion-exchange resin is being used. | - Use a shallower elution gradient to improve resolution.- For separating from other basic impurities, a weak cation-exchange resin may provide better selectivity than a strong one. |
| Product degradation on the column. | - The pH of the buffers is too harsh.- The purification process is too long. | - Ensure the pH of the buffers is within the stability range of this compound.- Optimize the flow rate and gradient to minimize the time the compound spends on the column. |
Experimental Protocols
Note: These are generalized protocols based on methods for similar aminosugars and should be optimized for this compound.
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of the crude this compound in a range of solvents (e.g., water, ethanol, methanol, isopropanol, and mixtures thereof) to find a system where it is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A common solvent system for aminosugars is aqueous ethanol.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent (or solvent mixture) to the crude this compound until it just dissolves completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Ion-Exchange Chromatography of this compound
-
Resin Selection and Preparation: Choose a cation-exchange resin (e.g., Dowex 50W or Amberlite IR120). Prepare the resin by washing it according to the manufacturer's instructions, typically with acid, base, and water, and then equilibrate it with the starting buffer.
-
Sample Preparation: Dissolve the crude this compound in the starting buffer (e.g., a low concentration acidic buffer to ensure the amine is protonated).
-
Loading: Load the sample solution onto the prepared ion-exchange column.
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Washing: Wash the column with several column volumes of the starting buffer to elute any neutral or anionic impurities.
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Elution: Elute the bound this compound using a buffer with a higher ionic strength or a higher pH. A linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl) or increasing pH is often effective.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using a suitable method (e.g., TLC or HPLC).
-
Desalting: Pool the pure fractions and remove the buffer salts. This can be achieved by methods such as dialysis, gel filtration, or by using a volatile buffer system that can be removed by lyophilization.
Visualizations
Caption: General purification workflow for this compound.
References
Technical Support Center: D-Lyxosylamine Stability in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with D-Lyxosylamine. Below you will find troubleshooting guides and frequently asked questions to address common stability challenges encountered during experimentation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation shortly after preparation. What are the likely causes?
A1: The instability of this compound in aqueous solutions is primarily influenced by several factors, including pH, temperature, and the presence of contaminants.[1][2][3][4] Hydrolysis is a common degradation pathway for similar compounds.[5] We recommend preparing fresh solutions for immediate use whenever possible and carefully controlling the experimental conditions outlined in this guide.
Q2: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?
A2: While specific data for this compound is limited, many aminosugars and related compounds exhibit increased stability in neutral to slightly acidic conditions. It is generally advisable to maintain the pH between 4 and 8. Extreme acidic or alkaline conditions can significantly accelerate hydrolysis and degradation.
Q3: How does temperature affect the stability of this compound solutions?
A3: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis and oxidation. For short-term storage, it is recommended to keep this compound solutions at 4-8°C. For long-term storage, aliquoting and freezing at -20°C or below is advisable, though freeze-thaw cycles should be minimized.
Q4: Can the type of buffer used in my solution impact the stability of this compound?
A4: Yes, the choice of buffer can influence the stability of your compound. Some buffer components can catalyze degradation reactions. It is crucial to use high-purity buffers and to test the compatibility of your chosen buffer system with this compound. Phosphate and acetate buffers are commonly used for stability studies of related compounds.
Q5: Are there any known incompatibilities with other common lab reagents?
A5: this compound, as an aminosugar, may be susceptible to reactions with strong oxidizing agents. Additionally, the presence of certain metal ions or enzymatic contaminants could potentially accelerate degradation. It is good practice to use high-purity water and reagents in all experiments.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to this compound instability.
Issue 1: Rapid Loss of Potency or Appearance of Unknown Peaks in HPLC
| Potential Cause | Troubleshooting Step | Corrective Action |
| Incorrect pH | Verify the pH of your solution immediately after preparation. | Adjust the pH to a neutral or slightly acidic range (pH 4-8) using appropriate buffers. |
| High Temperature | Review your experimental protocol and storage conditions. | Prepare and handle solutions on ice or at controlled room temperature. For storage, use refrigerated or frozen conditions as appropriate. |
| Contaminated Water or Reagents | Use fresh, high-purity water (e.g., HPLC-grade) and reagents to prepare a new solution. | Filter sterilize solutions if microbial contamination is suspected. |
| Hydrolysis | Analyze for expected degradation products using techniques like LC-MS. | Minimize water exposure during storage of the solid compound. Prepare aqueous solutions immediately before use. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step | Corrective Action |
| Variable Solution Age | Record the preparation time of all solutions and use them within a consistent timeframe. | Establish a standard operating procedure for solution preparation and use, defining a maximum allowable age for the solution. |
| Inconsistent Storage | Ensure all aliquots are stored under identical conditions. | Use a calibrated temperature monitoring system for refrigerators and freezers. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Light Exposure | Assess if the compound is being exposed to light for prolonged periods. | Store solutions in amber vials or protect them from light, as photodegradation can be a factor for some molecules. |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol outlines a general method for monitoring the stability of this compound in an aqueous solution over time.
1. Solution Preparation:
- Prepare a stock solution of this compound in high-purity water or a selected buffer at a known concentration.
- Divide the solution into multiple aliquots in appropriate storage vials (e.g., amber HPLC vials).
2. Storage Conditions:
- Store aliquots under various conditions to be tested (e.g., 4°C, 25°C, 40°C).
- Protect a subset of samples from light to assess photosensitivity.
3. Time-Point Analysis:
- At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each storage condition.
- Analyze the samples immediately by HPLC.
4. HPLC Method:
- Column: A C18 reversed-phase column is often suitable for polar compounds like aminosugars.
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) can be optimized.
- Detection: UV detection at a low wavelength (e.g., ~195-210 nm) or a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) is recommended due to the lack of a strong chromophore in this compound.
- Quantification: Determine the peak area of the this compound peak at each time point.
5. Data Analysis:
- Plot the percentage of remaining this compound against time for each condition.
- Calculate the degradation rate constant and half-life if applicable.
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for stability testing, allowing for the separation, identification, and quantification of the active pharmaceutical ingredient and its degradation products.
Visual Guides
Caption: Workflow for this compound stability testing.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 3. iipseries.org [iipseries.org]
- 4. scitechnol.com [scitechnol.com]
- 5. Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yields in D-Lyxosylamine glycosylation reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields in D-Lyxosylamine glycosylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in this compound glycosylation reactions?
Low yields in this compound glycosylation reactions can stem from a variety of factors. The most common issues include:
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Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly impact yield.
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Reagent Quality and Stoichiometry: Degradation of the this compound donor or acceptor, improper activation, or an incorrect molar ratio of reactants can lead to incomplete reactions.
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Presence of Water: Glycosylation reactions are often highly sensitive to moisture, which can hydrolyze the activated glycosyl donor.
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Inadequate Protecting Group Strategy: Poorly chosen or installed protecting groups on the this compound or the acceptor molecule can lead to side reactions or steric hindrance.
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Anomeric Control Issues: Formation of a mixture of α and β anomers can complicate purification and lower the yield of the desired stereoisomer.
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Product Instability: The newly formed glycosidic bond may be labile under the reaction or work-up conditions.
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Purification Losses: Difficulty in separating the product from starting materials, byproducts, or the catalyst can result in significant loss of the desired compound.
Q2: How can I minimize the impact of moisture on my reaction?
To minimize the effects of moisture, it is crucial to:
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Use anhydrous solvents, freshly distilled or obtained from a solvent purification system.
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Dry all glassware in an oven and cool it under an inert atmosphere (e.g., nitrogen or argon) before use.
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Use molecular sieves (typically 4Å) to scavenge any residual moisture in the reaction mixture.[1]
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Handle all reagents under an inert atmosphere.
Q3: What are some common side reactions to watch out for?
Common side reactions in glycosylation include:
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Hydrolysis of the Glycosyl Donor: The activated donor reacts with any trace water in the system.
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Elimination Reactions: Formation of glycals from the glycosyl donor.
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Rearrangement Products: Depending on the protecting groups and reaction conditions, rearrangement of the carbohydrate backbone can occur.
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Reaction at Unprotected Hydroxyl Groups: If the protecting group strategy is not robust, glycosylation can occur at unintended positions on the acceptor or donor.
Troubleshooting Guides
Problem 1: Low or No Product Formation
If you are observing very low or no formation of your desired glycosylated product, consider the following troubleshooting steps.
Troubleshooting Workflow for Low/No Product Formation
A workflow to diagnose the cause of low or no product formation.
Possible Causes and Solutions
| Possible Cause | Suggested Action |
| Degraded this compound Donor or Acceptor | Verify the integrity of your starting materials using techniques like NMR or Mass Spectrometry. Use freshly prepared or purified reagents. |
| Inefficient Activation of Glycosyl Donor | Ensure the activating agent is fresh and used in the correct stoichiometric amount. Monitor the activation step by TLC if possible. Consider using a different, more potent activating agent. |
| Suboptimal Reaction Temperature | Some glycosylation reactions require low temperatures to control reactivity and improve selectivity, while others may need heating to proceed.[1] Perform small-scale experiments at different temperatures to find the optimum. |
| Incorrect Solvent | The polarity and coordinating ability of the solvent can dramatically influence the reaction outcome. Screen a range of anhydrous solvents (e.g., DCM, MeCN, THF, Toluene). |
| Presence of Moisture | Implement rigorous anhydrous techniques as described in the FAQs.[1] |
| Incorrect Stoichiometry | Vary the molar ratio of the glycosyl donor to the acceptor. A slight excess of the donor is often used. |
Problem 2: Formation of Multiple Products and Byproducts
The presence of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram indicates a complex reaction mixture.
Troubleshooting Workflow for Multiple Products
A logical approach to addressing the formation of multiple products.
Possible Causes and Solutions
| Possible Cause | Suggested Action |
| Incomplete or Incorrect Protection | Confirm the complete installation of protecting groups on both the this compound and the acceptor molecule. Use orthogonal protecting groups that can be selectively removed if necessary. |
| Formation of Anomers | The formation of both α and β anomers is common. The ratio can often be influenced by the choice of solvent, temperature, and the nature of the protecting group at the C-2 position of the this compound. Characterize the anomeric ratio by NMR and optimize conditions to favor the desired anomer. |
| Side Reactions | Identify the byproducts using mass spectrometry and NMR. Based on their structures, adjust the reaction conditions to minimize their formation (e.g., lower temperature, different activator). |
| Epimerization | The basic or acidic conditions of the reaction or work-up might be causing epimerization at stereocenters. Consider milder reaction and purification conditions. |
Experimental Protocols
General Protocol for this compound Glycosylation
This is a general starting protocol that may require optimization for your specific substrates.
-
Preparation:
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Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Add activated 4Å molecular sieves to the reaction flask.
-
Dissolve the protected this compound donor and the acceptor in the chosen anhydrous solvent under an inert atmosphere.
-
-
Reaction:
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Cool the reaction mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
Add the activating agent dropwise to the stirred solution.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
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Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., triethylamine for acid-catalyzed reactions).
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Filter off the molecular sieves and wash with the reaction solvent.
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Concentrate the filtrate under reduced pressure.
-
-
Purification:
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Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.
-
Data Presentation: Reaction Optimization Table
Use the following table to systematically record and compare the results of your optimization experiments.
| Entry | Donor:Acceptor Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | α:β Ratio |
| 1 | 1:1.2 | DCM | -78 | 4 | ||
| 2 | 1.2:1 | DCM | -78 | 4 | ||
| 3 | 1.2:1 | MeCN | -78 | 4 | ||
| 4 | 1.2:1 | DCM | 0 | 2 | ||
| 5 | 1.2:1 | DCM | RT | 1 |
This document is intended as a general guide. Specific experimental conditions may need to be optimized for your particular this compound donor and acceptor.
References
Technical Support Center: Stereoselective Reactions with Carbohydrate-Derived Catalysts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing carbohydrate-derived organocatalysts to improve stereoselectivity in chemical reactions. While initial interest was expressed in D-Lyxosylamine, current literature and research predominantly focus on the application of D-Glucosamine as an effective catalyst for stereoselective transformations. This guide will focus on D-Glucosamine, offering insights that may be broadly applicable to other amine-bearing carbohydrates.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low enantioselectivity in my D-Glucosamine catalyzed reaction?
A1: Low enantioselectivity can stem from several factors:
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Catalyst Purity: Ensure the D-Glucosamine used is of high purity. Impurities can interfere with the formation of the desired chiral environment.
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Solvent Effects: The choice of solvent can significantly impact the stereochemical outcome. It is recommended to screen a variety of solvents. For instance, in aldol reactions, a combination of DMSO and water or solvent-free conditions have been reported to be effective.
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Reaction Temperature: Temperature plays a crucial role in stereoselectivity. Running the reaction at lower temperatures often enhances enantiomeric excess (ee).
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Substrate Compatibility: The steric and electronic properties of your substrates may not be optimal for the catalyst. Consider modifying the substrate or exploring a different catalyst system if the issue persists.
Q2: My reaction is proceeding very slowly or not at all. What are the possible causes?
A2: Slow reaction rates can be attributed to:
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Inadequate Catalyst Loading: A catalyst loading of 10-20 mol% is typically recommended for D-Glucosamine catalyzed reactions. Insufficient catalyst will naturally lead to a slower reaction.
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Poor Solubility: D-Glucosamine and its derivatives may have limited solubility in certain organic solvents. Ensure adequate mixing and consider using a co-solvent to improve solubility.
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Presence of Water: While some reactions benefit from the presence of water, excessive amounts can inhibit the reaction. Ensure your reagents and solvents are appropriately dried if the reaction is sensitive to moisture.
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Incorrect pH: For reactions involving iminium or enamine intermediates, the pH of the reaction medium can be critical. The basicity of the amine in D-Glucosamine is a key factor, and the presence of acidic or basic additives should be carefully considered.
Q3: I am observing the formation of multiple side products. How can I improve the selectivity of my reaction?
A3: The formation of side products can be minimized by:
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Optimizing Reaction Conditions: Systematically screen reaction parameters such as temperature, concentration, and reaction time. Shorter reaction times may prevent the formation of degradation products.
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Order of Addition: The order in which reagents are added can influence the reaction pathway. For example, pre-mixing the catalyst and one of the substrates before adding the second substrate can sometimes improve selectivity.
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Use of Additives: In some cases, the use of co-catalysts or additives can help to suppress side reactions and enhance the desired reaction pathway.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. |
| Catalyst deactivation | Use fresh catalyst and ensure anhydrous conditions if necessary. | |
| Product degradation | Monitor the reaction by TLC or GC/MS and stop it once the starting material is consumed. | |
| Poor Diastereoselectivity | Unfavorable transition state geometry | Screen different solvents and temperatures to influence the transition state equilibrium. |
| Substrate control overriding catalyst control | Modify the substrate to minimize its intrinsic facial bias. | |
| Difficulty in Product Isolation | Emulsion formation during workup | Use brine to break up emulsions or filter the mixture through celite. |
| Co-elution with catalyst | D-Glucosamine is highly polar and can often be removed by aqueous extraction. If issues persist, consider a derivatization of the product before chromatography. |
Experimental Protocol: D-Glucosamine Catalyzed Aldol Reaction
This protocol provides a general procedure for the direct aldol reaction between a ketone and an aldehyde using D-Glucosamine as the catalyst.
Materials:
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D-Glucosamine (catalyst)
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Aldehyde (e.g., 4-nitrobenzaldehyde)
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Ketone (e.g., acetone)
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Solvent (e.g., DMSO or solvent-free)
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Deuterated chloroform (for NMR analysis)
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Ethyl acetate and hexane (for chromatography)
Procedure:
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To a clean, dry reaction vial, add the aldehyde (1.0 mmol), the ketone (5.0 mmol), and D-Glucosamine (0.1 mmol, 10 mol%).
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If using a solvent, add the appropriate volume of DMSO (e.g., 1 mL). For solvent-free conditions, proceed to the next step.
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Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding water.
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Extract the product with an organic solvent such as ethyl acetate (3 x 10 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
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Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Catalytic Cycle of D-Glucosamine in an Aldol Reaction
Caption: Proposed catalytic cycle for the D-Glucosamine catalyzed aldol reaction.
General Experimental Workflow
Caption: A typical experimental workflow for a D-Glucosamine catalyzed reaction.
Managing reaction byproducts in D-Lyxosylamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of D-Lyxosylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound synthesis and how are they formed?
A1: The two most prevalent byproducts in this compound synthesis are diglycosylamines and Amadori rearrangement products.
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Diglycosylamines: These form when a second molecule of this compound reacts with the iminium ion intermediate of another this compound molecule, leading to the elimination of ammonia. This is a type of transamination reaction.[1]
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Amadori Rearrangement Products: this compound can undergo an acid or base-catalyzed isomerization to form a 1-amino-1-deoxy-ketose, known as an Amadori product.[2][3] This rearrangement is a key step in the Maillard reaction cascade.[2][4]
Q2: How can I minimize the formation of these byproducts?
A2: Byproduct formation can be managed by carefully controlling reaction conditions.
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To minimize diglycosylamines: Use a larger excess of the ammonia source to favor the reaction of D-lyxose with ammonia over the self-reaction of the product. Lowering the reaction temperature can also reduce the rate of this side reaction.
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To minimize Amadori products: As this rearrangement is often catalyzed by acidic or basic conditions, maintaining a pH that is optimal for glycosylamine formation but not excessively acidic or basic can be beneficial. Additionally, shorter reaction times and lower temperatures can limit the extent of the rearrangement.
Q3: What is the typical yield for this compound synthesis?
A3: The yield of this compound is highly dependent on the specific reaction conditions, including the ammonia source, solvent, temperature, and reaction time. While specific quantitative data for this compound is not extensively published, yields for similar glycosylamine syntheses can range from moderate to high. The table below provides illustrative data on how reaction conditions can influence yield and byproduct formation.
Q4: What are the best practices for purifying crude this compound?
A4: Purification typically involves crystallization or chromatography.
-
Crystallization: this compound can often be precipitated from the reaction mixture by the addition of a less polar solvent, such as ethanol or isopropanol. This is an effective method for removing unreacted starting materials and some byproducts.
-
Chromatography: For higher purity, column chromatography using silica gel or a suitable ion-exchange resin can be employed to separate this compound from structurally similar byproducts.
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of this compound and identifying impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., ELSD, or UV after derivatization) can be used to assess purity and quantify the product and byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive D-lyxose (e.g., poor quality, degraded).2. Insufficient concentration or reactivity of the ammonia source.3. Inappropriate reaction temperature (too low).4. Incorrect solvent or pH. | 1. Verify the purity and integrity of the D-lyxose starting material.2. Use a higher concentration of ammonia or a more reactive source (e.g., ammonium bicarbonate).3. Gradually increase the reaction temperature, monitoring for product formation and byproduct increase.4. Ensure the solvent system and pH are suitable for glycosylamine formation. |
| High Levels of Diglycosylamine Byproduct | 1. Insufficient excess of the ammonia source.2. Reaction temperature is too high.3. Prolonged reaction time. | 1. Increase the molar excess of the ammonia source relative to D-lyxose.2. Reduce the reaction temperature.3. Monitor the reaction progress and stop it once the desired product formation has plateaued. |
| Significant Amadori Product Formation | 1. Reaction conditions are too acidic or basic.2. High reaction temperature.3. Extended reaction time. | 1. Adjust the pH of the reaction mixture to be closer to neutral, if possible.2. Lower the reaction temperature.3. Reduce the overall reaction time. |
| Difficulty in Product Crystallization/Precipitation | 1. The product is too soluble in the chosen solvent system.2. The presence of impurities is inhibiting crystallization.3. The product may have formed an oil instead of a solid. | 1. Use a less polar solvent for precipitation or increase the volume of the anti-solvent.2. Attempt a preliminary purification step (e.g., passing through a short silica plug) to remove some impurities before crystallization.3. Try cooling the solution to a lower temperature or scratching the inside of the flask to induce crystallization. If it remains an oil, purification by chromatography is recommended. |
| Co-elution of Product and Byproducts during Chromatography | 1. The chosen solvent system for chromatography has insufficient resolving power.2. The stationary phase is not appropriate for the separation. | 1. Experiment with different solvent gradients and compositions to improve separation.2. Consider a different type of chromatography (e.g., ion-exchange if applicable) or a different stationary phase. |
Data Presentation
Table 1: Illustrative Impact of Reaction Conditions on this compound Synthesis
Note: The following data are illustrative and based on general principles of glycosylamine synthesis. Actual results may vary.
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 25°C | 40°C | 60°C |
| Reaction Time | 24 hours | 12 hours | 6 hours |
| Ammonia Source | Aqueous Ammonia | Ammonium Bicarbonate | Aqueous Ammonia |
| This compound Yield (%) | 65 | 75 | 55 |
| Diglycosylamine (%) | 10 | 8 | 20 |
| Amadori Product (%) | 5 | 7 | 15 |
| Unreacted D-lyxose (%) | 20 | 10 | 10 |
Experimental Protocols
General Synthesis Protocol for this compound
This protocol is a general guideline for the synthesis of this compound. Optimization may be required based on laboratory conditions and desired product specifications.
Materials:
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D-lyxose
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Ammonium bicarbonate ((NH₄)₂CO₃) or concentrated aqueous ammonia (NH₄OH)
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Methanol (MeOH) or Water (H₂O)
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Isopropanol or Ethanol
Procedure:
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Dissolve D-lyxose (1 equivalent) in a minimal amount of water or methanol.
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Add ammonium bicarbonate (2-3 equivalents) or concentrated aqueous ammonia (a large excess) to the solution.
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Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.
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Upon completion (typically 12-24 hours), concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
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To the resulting syrup or solid, add a sufficient volume of isopropanol or ethanol to precipitate the crude this compound.
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Stir the suspension at room temperature for 1-2 hours, then cool to 0-4°C to maximize precipitation.
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Collect the solid product by filtration, wash with cold isopropanol or ethanol, and dry under vacuum.
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For higher purity, the crude product can be recrystallized or purified by column chromatography.
Visualizations
This compound Synthesis and Byproduct Formation Pathways
Caption: Reaction pathways in this compound synthesis.
Experimental Workflow for this compound Synthesis and Purification
Caption: General workflow for synthesis and purification.
References
Technical Support Center: Optimization of D-Lyxosylamine Derivatization
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of D-Lyxosylamine necessary for analysis?
A1: this compound, like other amino sugars, is a highly polar molecule and lacks a strong chromophore. This makes it difficult to retain and detect using common analytical techniques like reversed-phase high-performance liquid chromatography (HPLC) with UV detection.[1] For gas chromatography (GC), its low volatility prevents it from being readily vaporized for analysis.[2] Derivatization chemically modifies the this compound molecule to increase its volatility for GC analysis or to add a UV-absorbing or fluorescent tag for sensitive detection by HPLC.[2]
Q2: What are the common derivatization methods for amino sugars like this compound?
A2: For GC-MS analysis , the most common methods are:
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Silylation: This method replaces active hydrogens on hydroxyl and amine groups with a trimethylsilyl (TMS) group, increasing volatility.[3][4] Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
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Acylation (as alditol acetates): This involves a two-step process of reduction of the sugar to an alditol, followed by acetylation of the hydroxyl and amino groups.
For HPLC analysis , pre-column derivatization is typically used:
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o-Phthalaldehyde (OPA): Reacts with the primary amine of this compound in the presence of a thiol to form a fluorescent derivative.
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9-fluorenylmethoxycarbonyl chloride (FMOC-Cl): Reacts with the amino group to form a UV-active derivative.
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1-phenyl-3-methyl-5-pyrazolone (PMP): Reacts with reducing sugars under mild conditions to form a UV-active derivative.
Q3: My silylation reaction for GC-MS is giving multiple peaks for a single standard. What could be the cause?
A3: Multiple peaks from a silylation reaction of a sugar can be due to:
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Incomplete derivatization: Not all active hydrogens have been replaced by TMS groups, leading to a mixture of partially and fully derivatized products.
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Anomerization: Sugars exist in equilibrium between different anomeric forms (α and β) in solution. If this equilibrium is not addressed, you may derivatize and see both forms as separate peaks. A methoximation step prior to silylation can help to prevent this by locking the sugar in its open-chain form.
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Moisture contamination: Silylating reagents are highly sensitive to moisture, which can consume the reagent and lead to incomplete reactions. Ensure all glassware is dry and use anhydrous solvents.
Q4: I am not getting a good yield for my OPA derivatization for HPLC. How can I improve it?
A4: Low yield in OPA derivatization can be caused by several factors:
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Incorrect pH: The reaction of OPA with primary amines is pH-dependent and typically requires basic conditions (pH 9-10).
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Reagent degradation: OPA reagent, especially after the addition of the thiol, is not stable and should be prepared fresh.
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Insufficient reaction time or temperature: While the reaction is generally fast, ensure you are allowing enough time for it to go to completion.
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Interfering substances: Other primary amines in your sample will also react with OPA.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| GC-MS: No peak or very small peak for this compound | Incomplete derivatization. | Increase the amount of derivatizing reagent, reaction time, or temperature. Ensure the sample is completely dry before adding the silylating reagent. |
| Loss of derivative during sample preparation. | Avoid excessive heating or exposure to moisture, which can degrade the derivative. | |
| Adsorption to the GC liner or column. | Use a deactivated liner and a suitable column for sugar analysis. | |
| GC-MS: Broad or tailing peaks | Incomplete derivatization. | Optimize reaction conditions as mentioned above. |
| Active sites in the GC system. | Check for and replace a contaminated liner or septum. Condition the column. | |
| HPLC: Multiple peaks for a single standard | Presence of anomers. | For some derivatization methods, this is expected. If separation is poor, adjust the mobile phase composition or gradient. |
| Incomplete reaction or side products. | Optimize derivatization conditions (pH, time, temperature, reagent concentration). | |
| HPLC: Poor peak shape (fronting or tailing) | Mismatch between sample solvent and mobile phase. | Dissolve the derivatized sample in the initial mobile phase if possible. |
| Column overload. | Dilute the sample. | |
| Secondary interactions with the stationary phase. | Adjust the mobile phase pH or ionic strength. Consider a different column chemistry. | |
| General: Inconsistent results/poor reproducibility | Sample degradation. | Prepare samples and standards fresh. Store them appropriately. |
| Inconsistent derivatization. | Use an automated derivatization system for better precision. Ensure accurate pipetting of all reagents. | |
| Instability of derivatives. | Analyze samples as soon as possible after derivatization. Some derivatives are light-sensitive or unstable over time. |
Experimental Protocols (General Methodologies)
Silylation for GC-MS Analysis (Two-Step Methoximation and Silylation)
This protocol is a general method for the derivatization of sugars and will require optimization for this compound.
-
Sample Preparation: Lyophilize the aqueous sample of this compound to complete dryness in a reaction vial.
-
Methoximation:
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Prepare a solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).
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Add 50 µL of this solution to the dried sample.
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Vortex and incubate at a controlled temperature (e.g., 37°C) for 90 minutes.
-
-
Silylation:
-
Add 100 µL of a silylating reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Vortex and incubate at a controlled temperature (e.g., 37°C) for 30 minutes.
-
-
Analysis: The sample is now ready for injection into the GC-MS.
OPA Derivatization for HPLC-Fluorescence Analysis
This is a general protocol for the derivatization of primary amines and will need to be optimized.
-
Reagent Preparation:
-
Borate Buffer: Prepare a borate buffer solution (e.g., 0.4 M) and adjust the pH to ~9.5 with NaOH.
-
OPA Reagent: Dissolve o-phthalaldehyde in the borate buffer and add a thiol such as 2-mercaptoethanol. This reagent should be prepared fresh daily.
-
-
Derivatization Reaction:
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In a vial, mix your this compound sample with the OPA reagent.
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Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) at room temperature.
-
-
Analysis: Inject the resulting solution directly into the HPLC system equipped with a fluorescence detector.
Quantitative Data Summary
Table 1: General Silylation Reaction Conditions for Amino Sugars
| Parameter | Condition | Reference |
| Methoximation | ||
| Reagent | Methoxyamine hydrochloride in pyridine | |
| Temperature | 37°C | |
| Time | 90 minutes | |
| Silylation | ||
| Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | |
| Temperature | 37°C | |
| Time | 30 minutes |
Note: These conditions are a starting point and may require significant optimization for this compound.
Visualizations
Caption: General experimental workflow for this compound derivatization.
Caption: Troubleshooting decision tree for derivatization issues.
References
- 1. HPLC Separation of Impurities of Aminosugar | SIELC Technologies [sielc.com]
- 2. Derivatization of carbohydrates for GC and GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
D-Lyxosylamine degradation pathways under acidic and basic conditions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with D-Lyxosylamine. The focus is on its degradation pathways under acidic and basic conditions, a critical aspect of its stability and reactivity, particularly in the context of the Maillard reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: this compound, a glycosylamine formed from the condensation of D-lyxose and an amine, primarily degrades via the Amadori rearrangement.[1] This reaction is catalyzed by both acids and bases and involves the isomerization of the N-glycoside of the aldose (this compound) to a 1-amino-1-deoxy-ketose, known as the Amadori product.[1] This process is the initial and irreversible step of the Maillard reaction.[1]
Q2: How does pH influence the degradation of this compound?
A2: The degradation of this compound is significantly influenced by pH. The Maillard reaction, of which this compound degradation is a part, is accelerated in alkaline environments.[2] This is because the amino groups are deprotonated, which increases their nucleophilicity and promotes the reaction.[2] While the Amadori rearrangement occurs under both acidic and basic conditions, the rate and the profile of subsequent degradation products can vary. Generally, maximum browning in the Maillard reaction, which indicates advanced degradation, is observed around pH 10.
Q3: What are the expected degradation products of this compound under acidic and basic conditions?
A3: Under both acidic and basic conditions, the initial major degradation product is the corresponding Amadori product (a 1-amino-1-deoxy-2-ketose). However, the subsequent degradation of the Amadori product is pH-dependent and can lead to a complex mixture of compounds. In acidic conditions, the reaction pathway tends to favor the formation of furfural. In contrast, basic conditions promote the formation of reductones, fission products like diacetyl and pyruvaldehyde, and brown nitrogenous polymers known as melanoidins.
Q4: What analytical techniques are recommended for monitoring this compound degradation?
A4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful technique for separating and identifying the non-volatile intermediates and products of this compound degradation. For quantitative analysis of the remaining this compound or its degradation products, HPLC with UV detection or a charged aerosol detector (CAD) can be employed. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive method for the analysis of underivatized carbohydrates and their derivatives, including amino sugars.
Troubleshooting Guides
Issue 1: Inconsistent or Rapid Degradation of this compound in Experiments
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Possible Cause 1: pH Fluctuation. The degradation of this compound is highly pH-dependent. Small, uncontrolled shifts in the pH of your solution can lead to significant variations in degradation rates.
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Solution: Ensure that your buffer system is robust and appropriate for the intended pH range of your experiment. Regularly calibrate your pH meter and verify the pH of your reaction mixtures before and during the experiment.
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Possible Cause 2: Temperature Variations. Temperature is a critical factor that accelerates the degradation of this compound.
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Solution: Use a temperature-controlled environment such as a water bath, incubator, or a column oven for HPLC analysis to maintain a constant and uniform temperature throughout your experiments.
-
-
Possible Cause 3: Presence of Catalytic Impurities. Trace amounts of metal ions or other impurities in your reagents or glassware can catalyze degradation reactions.
-
Solution: Use high-purity reagents and solvents (e.g., HPLC grade). Ensure that all glassware is thoroughly cleaned and, if necessary, acid-washed to remove any catalytic residues.
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Issue 2: Poor Resolution or Broad Peaks in HPLC Analysis
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Possible Cause 1: Inappropriate Column Choice. The polarity and chemical nature of this compound and its degradation products require a suitable stationary phase for effective separation.
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Solution: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar compounds like glycosylamines. Alternatively, a C18 column with an appropriate ion-pairing reagent in the mobile phase can be used.
-
-
Possible Cause 2: Suboptimal Mobile Phase Composition. The mobile phase composition, including pH and solvent strength, is crucial for good chromatographic separation.
-
Solution: Optimize the mobile phase by systematically varying the solvent ratio (e.g., acetonitrile/water) and the pH. The use of a buffer is highly recommended to ensure a stable pH and reproducible retention times. A gradient elution may be necessary to resolve a complex mixture of degradation products.
-
-
Possible Cause 3: Sample Overload. Injecting too concentrated a sample can lead to peak broadening and poor resolution.
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Solution: Dilute your sample and re-inject. If sensitivity is an issue, consider a more sensitive detector or a pre-concentration step.
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Issue 3: Difficulty in Identifying and Quantifying Degradation Products
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Possible Cause 1: Lack of Reference Standards. Many of the degradation products of this compound are not commercially available as reference standards.
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Solution: Utilize LC-MS/MS to obtain structural information about the unknown peaks based on their mass-to-charge ratio (m/z) and fragmentation patterns. For quantification without a standard, relative quantification can be performed by comparing peak areas to that of the initial this compound.
-
-
Possible Cause 2: Co-elution of Analytes. Complex reaction mixtures can result in multiple compounds eluting at the same time.
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Solution: Adjust the HPLC method, such as the gradient profile, flow rate, or column temperature, to improve separation. Two-dimensional LC (2D-LC) can also be a powerful tool for resolving highly complex samples.
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Quantitative Data
Due to the limited availability of specific kinetic data for this compound, the following tables present representative data for the degradation of related compounds under acidic and basic conditions to provide an estimate of the expected behavior.
Table 1: Representative Pseudo-First-Order Degradation Rate Constants (k) for a Glycosylamine at Different pH Values and Temperatures.
| pH | Temperature (°C) | k (min⁻¹) (Representative) | Reference Compound |
| 1.0 | 60 | 0.0035 | N-acetylneuraminic acid |
| 2.0 | 60 | 0.0016 | N-acetylneuraminic acid |
| 7.0 | 60 | Stable | N-acetylneuraminic acid |
| 11.0 | 60 | 0.0042 | N-acetylneuraminic acid |
| 12.0 | 60 | 0.0198 | N-acetylneuraminic acid |
Data adapted from a study on N-acetylneuraminic acid degradation, which also follows first-order kinetics in aqueous solutions.
Table 2: Representative Degradation Percentages of an Amine-Containing Drug Under Forced Hydrolysis Conditions.
| Condition | Time (h) | Degradation (%) (Representative) | Reference Compound |
| 1 M HCl (Acidic) | 72 | ~27 | Amlodipine |
| 0.001 M NaOH (Basic) | 72 | ~36 | Amlodipine |
Data adapted from a stability study of amlodipine, demonstrating higher degradation under basic conditions.
Experimental Protocols
Protocol 1: Kinetic Study of this compound Degradation by HPLC-UV
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Preparation of Solutions:
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Prepare buffer solutions at the desired pH values (e.g., pH 2, 5, 7, 10) using appropriate buffer systems (e.g., phosphate, citrate).
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Prepare a stock solution of this compound in a suitable solvent (e.g., water or a compatible buffer).
-
-
Degradation Experiment:
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In temperature-controlled vials, add a known concentration of the this compound stock solution to each buffer to initiate the degradation reaction.
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Place the vials in a constant temperature environment (e.g., 60°C water bath).
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At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
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Immediately quench the reaction by diluting the aliquot in a cold mobile phase or by adding a quenching agent if necessary.
-
-
HPLC Analysis:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: Start with a high percentage of B, and gradually decrease it to elute the polar analytes.
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Flow Rate: 0.3 mL/min.
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Column Temperature: 30°C.
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Injection Volume: 5 µL.
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Detection: UV at 210 nm.
-
-
Data Analysis:
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Quantify the peak area of the remaining this compound at each time point.
-
Plot the natural logarithm of the concentration of this compound versus time.
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If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the rate constant (k).
-
Protocol 2: Identification of Degradation Products by LC-MS
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Sample Preparation:
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Prepare degraded samples as described in Protocol 1. A more concentrated starting solution may be beneficial for detecting minor degradation products.
-
-
LC-MS Analysis:
-
Use the same HPLC conditions as in Protocol 1.
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The HPLC system should be coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in both positive and negative ion modes to detect a wider range of compounds.
-
Acquire full scan MS data to determine the molecular weights of the eluting compounds.
-
Perform tandem MS (MS/MS) on the major peaks to obtain fragmentation patterns for structural elucidation.
-
-
Data Interpretation:
-
Propose structures for the degradation products based on their accurate mass, isotopic pattern, and MS/MS fragmentation patterns.
-
Compare the observed degradation products under acidic and basic conditions to understand the pH-dependent degradation pathways.
-
Visualizations
This compound Degradation Pathways
References
Technical Support Center: Enhancing D-Lyxosylamine Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of D-Lyxosylamine for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a monosaccharide containing an amine group. Like many polar small molecules, achieving a sufficient concentration in aqueous buffers for in vitro assays can be challenging. Poor solubility can lead to inaccurate results due to compound precipitation, reduced bioavailability to cellular or enzymatic targets, and overall poor reproducibility of experiments.
Q2: What are the initial steps to assess the solubility of this compound?
The first step is to perform a preliminary solubility test in your desired biological buffer (e.g., PBS, TRIS, HEPES). This typically involves preparing a saturated solution and quantifying the dissolved compound, often via techniques like HPLC-UV or mass spectrometry. A visual assessment for turbidity or precipitate can also provide a qualitative measure.
Q3: Are there common solvents in which this compound is likely to be soluble?
Based on the properties of similar amino sugars like D-Glucosamine, this compound is expected to be soluble in water.[1] However, its solubility in common biological buffers might be limited. It is likely to be slightly soluble in methanol and insoluble in most organic solvents.[1]
Q4: How does pH influence the solubility of this compound?
This compound contains an amino group, which can be protonated. Therefore, its solubility is expected to be pH-dependent.[2] At a pH below its pKa, the amino group will be protonated, forming a more soluble salt. The solubility of the similar compound, glucosamine sulfate, is highest at pH 5.0.[3]
Q5: Can temperature be used to increase the solubility of this compound?
For many compounds, solubility increases with temperature.[4] This can be a useful strategy, but it is crucial to consider the thermal stability of this compound and the temperature constraints of your in vitro assay. For instance, stability studies on glucosamine hydrochloride have been conducted at various temperatures to determine its shelf life.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and enhance the solubility of this compound.
Issue 1: this compound precipitates out of the aqueous buffer upon dissolution.
Possible Causes and Solutions:
-
Low Intrinsic Solubility: The concentration you are trying to achieve exceeds the solubility limit of this compound in the chosen buffer.
-
Solution: Determine the maximum solubility through a systematic solubility assessment.
-
-
Incorrect pH: The pH of the buffer may not be optimal for keeping this compound in its soluble, ionized form.
-
Solution: Experiment with adjusting the pH of the buffer. For amino sugars, a slightly acidic pH is often beneficial.
-
-
Common Ion Effect: If you are using a salt form of this compound, the presence of a common ion in the buffer could suppress solubility.
-
Solution: Consider using a buffer with non-interfering ions.
-
Issue 2: The required concentration for the assay cannot be reached without precipitation.
Strategies for Solubility Enhancement:
If simple dissolution in your primary assay buffer is insufficient, consider the following strategies. A logical workflow for selecting a suitable method is presented below.
Caption: Workflow for enhancing this compound solubility.
Data Presentation
The following tables summarize potential solvents and enhancement techniques. Note that quantitative data for this compound is not available; therefore, qualitative predictions based on D-Glucosamine are provided.
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent | Predicted Solubility | Rationale/Comments |
| Water | Soluble | Amino sugars are generally water-soluble due to their polar nature. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Moderately Soluble | Solubility may be limited at neutral pH. D-Glucosamine hydrochloride has a solubility of ~10 mg/mL in PBS (pH 7.2). |
| Ethanol | Slightly Soluble | Lower polarity compared to water. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A common organic solvent for poorly soluble compounds. |
| Methanol | Slightly Soluble | A polar organic solvent. |
Table 2: Summary of Solubility Enhancement Techniques
| Technique | Principle | Predicted Effectiveness for this compound | Potential Issues |
| pH Adjustment | Ionization of the amino group to form a more soluble salt. | High | pH change may affect assay performance or compound stability. |
| Co-solvents | Addition of a water-miscible organic solvent (e.g., DMSO, ethanol) to increase solubility. | Moderate to High | The organic solvent may interfere with the biological assay. |
| Excipients (Cyclodextrins) | Encapsulation of the molecule in a soluble carrier. | Moderate | May alter the effective concentration of the compound. |
| Temperature Increase | Increasing the kinetic energy to overcome lattice energy in the solid state. | Moderate | Potential for compound degradation and not always compatible with biological assays. |
Experimental Protocols
Protocol 1: pH Adjustment for Solubility Enhancement
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Prepare a series of buffers: Prepare your primary assay buffer at a range of pH values (e.g., from pH 4.0 to 8.0 in 0.5 unit increments).
-
Prepare this compound stock: Prepare a concentrated stock solution of this compound in water or a suitable co-solvent.
-
Test solubility: Add a small aliquot of the this compound stock to each buffer to achieve the desired final concentration.
-
Equilibrate: Gently mix and allow the solutions to equilibrate for a set period (e.g., 1-2 hours) at the assay temperature.
-
Observe and Quantify: Visually inspect for any precipitation. If no precipitation is observed, consider quantifying the dissolved this compound using a suitable analytical method (e.g., HPLC).
-
Assay Compatibility Check: Ensure the optimal pH for solubility does not negatively impact your in vitro assay.
Caption: Protocol for pH adjustment to enhance solubility.
Protocol 2: Co-solvent Screening for Solubility Enhancement
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Select co-solvents: Choose a few biologically compatible co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG).
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Prepare stock solution: Dissolve a high concentration of this compound in 100% of each selected co-solvent.
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Titration into buffer: Prepare a series of dilutions by adding the co-solvent stock solution to your assay buffer. Start with a low percentage of the co-solvent (e.g., 0.1%) and gradually increase it (e.g., 0.5%, 1%, 2%, 5%).
-
Observe: After each addition, vortex the solution and visually check for precipitation.
-
Determine maximum co-solvent concentration: Identify the highest percentage of co-solvent that maintains this compound in solution at the target concentration.
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Co-solvent toxicity control: Run a control experiment to ensure that the determined concentration of the co-solvent does not affect the viability or function of the cells or enzymes in your assay.
Caption: Protocol for co-solvent screening.
References
- 1. ulprospector.com [ulprospector.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of the physicochemical stability and skin permeation of glucosamine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the characterization of D-Lyxosylamine anomers
Welcome to the technical support center for the characterization of D-Lyxosylamine anomers. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing this compound anomers?
A1: The main challenges stem from the inherent instability of the glycosylamine linkage and the phenomenon of mutarotation. In solution, this compound exists as an equilibrium mixture of α and β anomers, and potentially the open-chain and furanose forms.[1][2][3] This dynamic equilibrium can lead to peak broadening or splitting in chromatographic and NMR analyses, complicating isolation and definitive characterization.
Q2: Why am I seeing multiple peaks for my purified this compound sample in HPLC and NMR?
A2: The presence of multiple peaks is most likely due to the α and β anomers co-existing in solution at equilibrium. The rate of interconversion (mutarotation) between these anomers can influence the chromatographic or spectroscopic profile.[4] If the interconversion is slow compared to the analysis time, you will observe distinct peaks for each anomer.
Q3: How can I control or prevent mutarotation during my experiments?
A3: While completely stopping mutarotation in solution is difficult, its rate can be influenced by temperature and pH.[3] Lowering the temperature can slow down the interconversion, potentially allowing for the separation of anomers. Conversely, increasing the temperature can accelerate mutarotation, leading to the coalescence of anomeric signals into a single, averaged peak. The mutarotation is also catalyzed by both acids and bases.
Q4: What is the expected mass for this compound and will I see the anomers in my mass spectrum?
A4: The monoisotopic mass of this compound (C₅H₁₁NO₄) is approximately 149.0688 g/mol . In typical mass spectrometry (e.g., ESI-MS), you will likely observe the protonated molecule [M+H]⁺ at m/z 180.1. Since α and β anomers are isomers with the same mass, they will not be differentiated by mass spectrometry alone. However, when coupled with a separation technique like HPLC or ion mobility spectrometry, their distinct fragmentation patterns might be observed.
Troubleshooting Guides
HPLC Separation Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor resolution between anomeric peaks | - Inappropriate column chemistry.- Mobile phase is not optimal.- Mutarotation rate is too fast for the separation conditions. | - Column Selection: Try a column specifically designed for carbohydrate analysis, such as an amino-propyl, amide, or ligand-exchange column. HILIC columns are also a good option. - Mobile Phase Optimization: Adjust the organic modifier (e.g., acetonitrile) and aqueous buffer concentrations. For ligand-exchange chromatography, ensure the mobile phase is high-purity water. - Temperature Control: Lower the column temperature to slow mutarotation and improve separation of the anomers. |
| Broad or tailing peaks | - Secondary interactions with the stationary phase.- Sample overload.- Mutarotation occurring on the column. | - Mobile Phase Additives: Add a small amount of a weak acid or base to the mobile phase to minimize ionic interactions.- Sample Concentration: Reduce the concentration of the injected sample.- Flow Rate: Optimize the flow rate; a lower flow rate may improve peak shape. |
| No peaks detected | - Unsuitable detector for a non-chromophoric compound.- Sample degradation. | - Detector Choice: Use a universal detector like a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD). Alternatively, use mass spectrometry (LC-MS).- Derivatization: Consider pre- or post-column derivatization to introduce a UV-active or fluorescent tag.- Sample Stability: Ensure the sample is fresh and has been stored properly to prevent degradation. |
NMR Spectroscopy Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Complex, overlapping signals in the anomeric region | - Presence of both α and β anomers.- Presence of furanose forms or the open-chain aldehyde. | - 2D NMR: Acquire 2D NMR spectra such as COSY, HSQC, and HMBC to resolve overlapping signals and assign correlations.- Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Lower temperatures may sharpen signals and slow exchange processes, while higher temperatures may lead to coalescence of anomeric signals. |
| Difficulty in assigning α and β anomers | - Lack of reference data for this compound. | - General Rules: For pentopyranoses, the anomeric proton (H-1) of the α-anomer is typically found at a lower field (higher ppm) than the β-anomer. The coupling constant (³JH1,H2) is usually smaller for the α-anomer (axial-equatorial coupling) compared to the β-anomer (diaxial coupling). - NOESY/ROESY: Use 2D NOESY or ROESY experiments to identify through-space correlations that can help determine the stereochemistry at the anomeric center. |
| Signal broadening | - Chemical exchange (mutarotation) on the NMR timescale.- Presence of paramagnetic impurities. | - Temperature Adjustment: As with resolving complex signals, adjusting the temperature can sharpen peaks by moving out of the intermediate exchange regime.- Sample Purity: Ensure the sample is free from paramagnetic metals by treating with a chelating agent if necessary. |
Quantitative Data
Disclaimer: The following NMR data are estimated based on typical values for related pentosylamines and should be used as a guide for initial characterization. Actual chemical shifts will be dependent on the solvent, temperature, and pH.
Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound Anomers in D₂O
| Anomer | Atom | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |
| α-anomer | C-1 | 5.1 - 5.3 | 90 - 94 |
| C-2 | 3.0 - 3.2 | 55 - 58 | |
| C-3 | 3.6 - 3.8 | 70 - 73 | |
| C-4 | 3.8 - 4.0 | 68 - 71 | |
| C-5 | 3.5 - 3.7 (ax), 3.9 - 4.1 (eq) | 62 - 65 | |
| β-anomer | C-1 | 4.5 - 4.7 | 94 - 98 |
| C-2 | 2.8 - 3.0 | 57 - 60 | |
| C-3 | 3.4 - 3.6 | 72 - 75 | |
| C-4 | 3.7 - 3.9 | 69 - 72 | |
| C-5 | 3.4 - 3.6 (ax), 4.0 - 4.2 (eq) | 65 - 68 |
Table 2: Typical Mass Spectrometry Fragments for Aminosugars
| m/z | Proposed Fragment | Notes |
| [M+H]⁺ | Protonated this compound | Expected at ~150.0761 |
| [M+H - H₂O]⁺ | Loss of water | A common initial fragmentation step |
| [M+H - 2H₂O]⁺ | Loss of two water molecules | |
| Various | C-C bond cleavages in the sugar ring | Yields a series of smaller fragments characteristic of the sugar backbone. |
Experimental Protocols
Protocol 1: HPLC Separation of this compound Anomers using HILIC
This protocol provides a starting point for the separation of this compound anomers using Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Column: A HILIC column with an amide or amino stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 90% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C (can be lowered to improve anomeric resolution).
-
Injection Volume: 5 µL.
-
Detector: ELSD, CAD, or Mass Spectrometer.
Protocol 2: GC-MS Analysis of this compound Anomers (after derivatization)
This protocol outlines the derivatization of this compound to its alditol acetates for GC-MS analysis. This method will not distinguish between the original anomers as they are converted to a single acyclic derivative.
-
Reduction: Dissolve ~1 mg of the this compound sample in 1 mL of 1 M NH₄OH. Add 10 mg of sodium borohydride (NaBH₄) and incubate at room temperature for 1 hour.
-
Quenching: Add a few drops of glacial acetic acid to destroy excess NaBH₄.
-
Borate Removal: Evaporate to dryness under a stream of nitrogen. Add 1 mL of methanol and evaporate again. Repeat this step three times.
-
Acetylation: Add 0.5 mL of acetic anhydride and 0.5 mL of pyridine. Heat at 100 °C for 1 hour.
-
Work-up: Cool the sample and add 1 mL of water. Extract the alditol acetates with 1 mL of dichloromethane. Wash the organic layer with 1 mL of water.
-
Analysis: Inject 1 µL of the organic layer into the GC-MS.
-
GC Column: A mid-polarity capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm).
-
Oven Program: 150 °C for 2 min, then ramp to 250 °C at 5 °C/min.
-
MS Detection: Scan from m/z 40 to 400 in electron impact (EI) mode.
-
Visualizations
Caption: Experimental workflow for the characterization of this compound anomers.
References
Minimizing epimerization during D-Lyxosylamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing epimerization during D-Lyxosylamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound synthesis?
A1: Epimerization is an undesired side reaction that can occur during the synthesis of this compound. It involves a change in the stereochemistry at one of the chiral centers of the D-Lyxose starting material or the this compound product. For D-Lyxose, the most common epimerization occurs at the C2 position, which would convert it to D-Xylose, leading to the formation of D-Xylosylamine as an impurity. This can impact the purity, yield, and biological activity of the final product.
Q2: What is the primary mechanism of epimerization during this compound synthesis?
A2: The most common mechanism for epimerization of sugars like D-Lyxose, especially under basic or even neutral conditions, proceeds through the formation of an enediol intermediate. This process, known as the Lobry de Bruyn-van Ekenstein transformation, involves the reversible isomerization of an aldose to a ketose and then to an epimeric aldose. In the context of this compound synthesis, residual basicity can catalyze this transformation.
Q3: How can I detect and quantify epimerization in my this compound product?
A3: Several analytical techniques can be employed to detect and quantify epimers:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC or HPLC with a suitable column (e.g., amino-phase or HILIC) can separate this compound from its epimers. Quantification is achieved by comparing the peak areas of the epimers to that of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between epimers due to differences in the chemical shifts and coupling constants of the protons and carbons near the epimeric center.
-
Mass Spectrometry (MS): While epimers have the same mass, techniques like ion mobility-mass spectrometry (IM-MS) can separate them based on their different shapes and collision cross-sections.[1] Tandem MS (MS/MS) can sometimes provide fragment ions that are characteristic of a specific epimer.[2][3][4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant presence of D-Xylosylamine impurity in the final product. | Epimerization of D-Lyxose starting material or this compound product. | 1. Control pH: Maintain a neutral or slightly acidic pH during the reaction and work-up. Avoid strongly basic conditions. |
| 2. Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of epimerization. | ||
| 3. Reaction Time: Minimize the reaction time to reduce the exposure of the sugar to conditions that promote epimerization. | ||
| 4. Choice of Amine/Ammonia Source: Use ammonium salts of weak acids (e.g., ammonium bicarbonate) to buffer the reaction mixture.[5] | ||
| Difficulty in separating this compound from its epimer. | Inadequate analytical method. | 1. Optimize HPLC method: Experiment with different chiral columns, mobile phase compositions, and temperatures to improve separation. |
| 2. Derivatization: Consider derivatizing the sugar amine to enhance the separation of epimers by chromatography. | ||
| Low yield of this compound with a complex mixture of byproducts. | Multiple side reactions including epimerization and degradation. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| 2. Purification of Starting Material: Ensure the D-Lyxose starting material is pure and free of contaminants that could catalyze side reactions. |
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimized Epimerization
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
D-Lyxose
-
Ammonium bicarbonate
-
Methanol (anhydrous)
-
Dichloromethane (anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve D-Lyxose (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere.
-
Add ammonium bicarbonate (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove any solids.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).
Protocol 2: HPLC Analysis of this compound and its C2 Epimer (D-Xylosylamine)
Instrumentation:
-
HPLC system with a UV or RI detector
-
Chiral column (e.g., Chiralpak series) or an amino-phase column
Mobile Phase:
-
A mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need optimization.
Procedure:
-
Prepare a standard solution of this compound and, if available, its C2 epimer, D-Xylosylamine, in the mobile phase.
-
Prepare a sample of the synthesized this compound in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the separation at a suitable wavelength (if using a UV detector) or with an RI detector.
-
Identify the peaks corresponding to this compound and its epimer based on the retention times of the standards.
-
Quantify the amount of epimer by integrating the peak areas.
Visualizations
Caption: Mechanism of D-Lyxose epimerization via an enediol intermediate.
Caption: Workflow for this compound synthesis and analysis.
References
Strategies to improve the stability of D-Lyxosylamine-protein conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of D-Lyxosylamine-protein conjugates.
Frequently Asked Questions (FAQs)
Q1: What is a this compound-protein conjugate and how is it formed?
A this compound-protein conjugate is formed through a Maillard reaction between the free amino groups of a protein (e.g., the ε-amino group of lysine residues) and the carbonyl group of the reducing sugar D-lyxose. The initial step is the formation of an unstable Schiff base (glycosylamine), which then undergoes an Amadori rearrangement to form a more stable 1-amino-1-deoxy-2-ketose, known as the Amadori product.[1][2]
Q2: What are the key factors influencing the stability of this compound-protein conjugates?
The stability of these conjugates is primarily influenced by pH, temperature, and the presence of certain excipients. Extreme pH values and high temperatures can lead to degradation of the conjugate.[3][4][5]
Q3: What are the common degradation pathways for this compound-protein conjugates?
The primary degradation pathways for the Amadori product include hydrolysis back to the original protein and sugar, or further reactions leading to the formation of advanced glycation end-products (AGEs). Under certain conditions, a retro-aldol reaction can also contribute to degradation.
Q4: How can I improve the stability of my this compound-protein conjugates?
Strategies to enhance stability include:
-
pH Control: Maintaining the pH within an optimal range, typically between 6 and 8, can minimize degradation.
-
Temperature Management: Storing conjugates at low temperatures (e.g., 4°C or frozen) can significantly slow down degradation reactions.
-
Use of Stabilizing Excipients: The addition of excipients such as polyols (e.g., sorbitol, mannitol), amino acids, and certain polymers can help stabilize the protein conjugate.
-
Lyophilization: Freeze-drying can improve the long-term stability of the conjugate by removing water, which is a key reactant in hydrolytic degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | Suboptimal pH for the Maillard reaction. | Optimize the reaction pH. A slightly alkaline pH (around 8-9) often favors the initial Schiff base formation. |
| Low reaction temperature or short reaction time. | Increase the reaction temperature (typically 50-60°C) and/or extend the reaction time. Monitor the reaction progress to avoid excessive degradation. | |
| Presence of competing primary amines in the buffer (e.g., Tris). | Use a non-amine-containing buffer such as phosphate or borate buffer. | |
| Precipitation of the Conjugate | Protein denaturation at high temperatures. | Perform the conjugation at a lower temperature for a longer duration. |
| Change in protein pI after conjugation leading to reduced solubility at the reaction pH. | Adjust the pH of the reaction buffer to maintain protein solubility. | |
| Conjugate Instability (Hydrolysis) | Storage at suboptimal pH. | Store the purified conjugate in a buffer with a pH that maximizes stability (typically pH 6-8). |
| High storage temperature. | Store the conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage. | |
| Formation of Advanced Glycation End-products (AGEs) | Prolonged incubation at high temperatures. | Minimize reaction time and temperature to what is necessary for efficient conjugation. |
| Presence of oxidative stress. | Add antioxidants or perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: this compound-Protein Conjugation (Maillard Reaction)
-
Protein Preparation: Dissolve the protein in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0) at a concentration of 1-10 mg/mL.
-
Sugar Addition: Add a 50- to 100-fold molar excess of D-lyxose to the protein solution.
-
Incubation: Incubate the reaction mixture at 50°C for 24-72 hours with gentle agitation. Monitor the extent of conjugation periodically using a suitable analytical method (e.g., MALDI-TOF MS to observe the mass shift).
-
Purification: Remove unreacted D-lyxose and other small molecules by dialysis or size-exclusion chromatography. It is recommended to use a column with an appropriate molecular weight cut-off.
-
Characterization: Characterize the purified conjugate using methods such as SDS-PAGE (to check for aggregation), MALDI-TOF MS (to determine the degree of glycation), and a protein concentration assay (e.g., BCA or Bradford).
Protocol 2: Stability Assessment of this compound-Protein Conjugates
-
Sample Preparation: Aliquot the purified conjugate into different buffer systems (e.g., pH 5, 7, and 9) and at various concentrations.
-
Incubation: Store the aliquots at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time-Point Analysis: At regular intervals (e.g., 0, 1, 2, 4, and 8 weeks), withdraw an aliquot from each condition.
-
Analysis: Analyze the samples for signs of degradation using techniques such as:
-
Size-Exclusion Chromatography (SEC): To detect aggregation or fragmentation.
-
Reverse-Phase HPLC (RP-HPLC): To quantify the remaining intact conjugate.
-
Mass Spectrometry (LC-MS): To identify degradation products.
-
Circular Dichroism (CD) Spectroscopy: To assess changes in protein secondary and tertiary structure.
-
Quantitative Data
Table 1: Illustrative Impact of pH on the Stability of a this compound-Protein Conjugate at 37°C over 4 Weeks
| pH | % Remaining Intact Conjugate (Illustrative) | Observations |
| 5.0 | 75% | Increased rate of hydrolysis of the Schiff base intermediate. |
| 6.0 | 90% | Generally stable, minimal degradation. |
| 7.0 | 95% | Optimal stability observed. |
| 8.0 | 85% | Increased rate of Amadori product degradation and potential for AGE formation. |
| 9.0 | 70% | Accelerated degradation and browning, indicative of advanced Maillard reactions. |
Note: Data are illustrative and the optimal pH may vary depending on the specific protein.
Table 2: Illustrative Impact of Temperature on the Stability of a this compound-Protein Conjugate at pH 7.0 over 4 Weeks
| Temperature | % Remaining Intact Conjugate (Illustrative) | Observations |
| 4°C | >98% | High stability, recommended for short-term storage. |
| 25°C | 80% | Moderate degradation, suitable for short-term handling. |
| 40°C | 50% | Significant degradation, useful for accelerated stability studies. |
| -20°C | >99% | Excellent stability, recommended for long-term storage. |
Note: Data are illustrative and stability is protein-dependent. Avoid repeated freeze-thaw cycles.
Visualizations
Caption: The Maillard reaction pathway for the formation of this compound-protein conjugates.
Caption: Experimental workflow for the preparation and stability testing of this compound-protein conjugates.
Caption: A logical troubleshooting guide for addressing the instability of this compound-protein conjugates.
References
- 1. mdpi.com [mdpi.com]
- 2. The Maillard reaction and Amadori rearrangement [biosyn.com]
- 3. researchgate.net [researchgate.net]
- 4. Study of degradation pathways of Amadori compounds obtained by glycation of opioid pentapeptide and related smaller fragments: stability, reactions, and spectroscopic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of the Amadori compound N-(1-deoxy-D-fructos-1-yl)glycine in aqueous model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of D-Lyxosylamine and D-Xylosylamine in Glycation: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of glycation is paramount. This guide provides a comparative analysis of D-Lyxosylamine and D-Xylosylamine in non-enzymatic glycation reactions, offering insights into their reactivity and the formation of advanced glycation end-products (AGEs).
Glycation, the non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids, is a critical post-translational modification implicated in aging and the pathophysiology of various diseases, including diabetes and neurodegenerative disorders. The initial products of this reaction, Schiff bases, rearrange to form more stable Amadori products, which then undergo a series of complex reactions to form a heterogeneous group of compounds known as advanced glycation end-products (AGEs). The accumulation of AGEs can lead to protein cross-linking, oxidative stress, and inflammation.[1][2]
While glucose is the most abundant reducing sugar in vivo, other sugars, including pentoses, can be significantly more reactive.[3] This guide focuses on the glycation potential of this compound and D-Xylosylamine, the amine adducts of the pentose sugars D-lyxose and D-xylose. As direct comparative data for these amino sugars is limited, this analysis draws upon the established reactivity of their parent sugars to infer their behavior in glycation reactions. D-lyxose and D-xylose are C2 epimers, meaning they differ only in the stereochemical arrangement of the hydroxyl group at the second carbon atom. This subtle structural difference is hypothesized to influence the kinetics of the Maillard reaction and the profile of resulting AGEs.
Comparative Glycation Potential: A Data-Driven Overview
The key differentiator between this compound and D-Xylosylamine lies in the stereochemistry at the C2 position of their parent sugars. This stereochemical variation can influence the rate of the Amadori rearrangement, a crucial step in the glycation pathway. The spatial arrangement of the hydroxyl groups affects the stability of the intermediate Schiff base and the ease with which it rearranges to the more stable ketoamine (Amadori product). It is plausible that the epimeric difference between D-lyxose and D-xylose leads to distinct reaction kinetics and potentially different yields of Amadori products and subsequent AGEs.
To facilitate future research in this area, the following table outlines the expected comparative data that would be generated from the experimental protocols detailed later in this guide.
| Parameter | This compound | D-Xylosylamine | Rationale for Comparison |
| Rate of Amadori Product Formation (k) | The stereochemistry at C2 is expected to influence the kinetics of the Amadori rearrangement. | ||
| Yield of Amadori Products (%) | The overall efficiency of the initial glycation reaction may differ. | ||
| Fluorescent AGE Formation (Arbitrary Units) | The propensity to form fluorescent cross-linking AGEs like pentosidine can be compared. | ||
| Carboxymethyllysine (CML) Formation (ng/mg protein) | CML is a major non-fluorescent AGE, and its formation can be quantified. | ||
| Protein Cross-linking (% of aggregated protein) | The extent of protein aggregation due to AGE-induced cross-links can be measured. |
Experimental Protocols for Comparative Analysis
To generate the comparative data outlined above, the following detailed experimental protocols are provided. These protocols are designed to be adaptable for the specific needs of the research question.
In Vitro Glycation of a Model Protein (e.g., Bovine Serum Albumin - BSA)
This protocol describes the basic setup for inducing glycation of a model protein with D-lyxose and D-xylose, which serves as a proxy for the reactivity of this compound and D-Xylosylamine.
Materials:
-
Bovine Serum Albumin (BSA), fatty acid-free
-
D-lyxose
-
D-xylose
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium azide (NaN₃)
-
Sterile, pyrogen-free water
-
Incubator at 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL stock solution of BSA in PBS (pH 7.4).
-
Prepare 1 M stock solutions of D-lyxose and D-xylose in sterile water.
-
Prepare a 0.2% (w/v) sodium azide solution in sterile water to inhibit microbial growth.
-
-
Glycation Reaction Setup:
-
In sterile microcentrifuge tubes, combine the following:
-
BSA stock solution (to a final concentration of 1 mg/mL)
-
D-lyxose or D-xylose stock solution (to a final concentration of 50 mM)
-
Sodium azide solution (to a final concentration of 0.02%)
-
Adjust the final volume with PBS.
-
-
Prepare a control sample containing BSA and sodium azide in PBS without any sugar.
-
-
Incubation:
-
Incubate all tubes at 37°C for a defined period (e.g., 1, 3, 7, 14, and 21 days). Aliquots can be taken at each time point for analysis.
-
-
Termination of Reaction:
-
To stop the reaction, dialyze the samples against PBS at 4°C to remove unreacted sugars or store them at -80°C until analysis.
-
In Vitro Glycation Experimental Workflow
Quantification of Amadori Products (NBT Assay)
The nitroblue tetrazolium (NBT) assay is a colorimetric method used to quantify the formation of Amadori products (ketoamines).
Materials:
-
Glycated BSA samples and control BSA
-
Nitroblue tetrazolium (NBT) solution (0.5 mM in 100 mM sodium carbonate buffer, pH 10.4)
-
Microplate reader
Procedure:
-
To 100 µL of each glycated sample (diluted to an appropriate concentration) in a 96-well plate, add 100 µL of the NBT solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 530 nm using a microplate reader.
-
The increase in absorbance is proportional to the amount of Amadori products formed.
Measurement of Fluorescent AGEs
The formation of fluorescent AGEs, such as pentosidine, can be monitored using a fluorescence spectrophotometer.
Materials:
-
Glycated BSA samples and control BSA
-
Fluorescence spectrophotometer
Procedure:
-
Dilute the glycated and control BSA samples to a concentration of 0.1 mg/mL in PBS.
-
Measure the fluorescence intensity at an excitation wavelength of 335 nm and an emission wavelength of 385 nm.
-
The increase in fluorescence intensity relative to the control indicates the formation of fluorescent AGEs.
Analysis of Protein Cross-linking by SDS-PAGE
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the extent of protein cross-linking.
Materials:
-
Glycated BSA samples and control BSA
-
SDS-PAGE loading buffer
-
Polyacrylamide gels
-
Electrophoresis apparatus
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Mix the glycated and control BSA samples with SDS-PAGE loading buffer and heat at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel.
-
Run the electrophoresis until the dye front reaches the bottom of the gel.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
The appearance of higher molecular weight bands or smears in the glycated samples compared to the control indicates protein cross-linking.
Quantification of Specific AGEs by HPLC and Mass Spectrometry
For a more detailed analysis, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) can be used to identify and quantify specific AGEs like Carboxymethyllysine (CML).
Materials and Instrumentation:
-
Glycated BSA samples and control BSA
-
Enzymatic digestion reagents (e.g., trypsin)
-
HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-MS/MS)
-
Standards for specific AGEs (e.g., CML)
Procedure:
-
Protein Hydrolysis: The glycated protein samples are typically hydrolyzed to their constituent amino acids using enzymatic digestion.
-
HPLC Separation: The hydrolyzed samples are injected into an HPLC system equipped with a C18 column to separate the different amino acids and AGEs. A gradient elution is typically used.
-
Mass Spectrometry Detection: The eluent from the HPLC is introduced into a mass spectrometer for the detection and quantification of specific AGEs based on their mass-to-charge ratio and fragmentation patterns.
-
Quantification: The amount of each AGE is determined by comparing its peak area to that of a known concentration of an authentic standard.
Signaling Pathways and Logical Relationships
The accumulation of AGEs can trigger cellular signaling pathways, primarily through the Receptor for Advanced Glycation End Products (RAGE). The interaction of AGEs with RAGE activates downstream signaling cascades, leading to oxidative stress and inflammation.
AGE-RAGE Signaling Pathway
Conclusion
This guide provides a framework for the comparative analysis of this compound and D-Xylosylamine in glycation. While direct experimental data on these specific compounds is scarce, the provided rationale, based on the reactivity of their parent sugars, and the detailed experimental protocols offer a solid foundation for researchers to investigate their differential effects. The stereochemical difference at the C2 position between D-lyxose and D-xylose is a critical factor that likely dictates their glycation kinetics and the profile of AGEs formed. Further research in this area will be invaluable for understanding the broader implications of pentose-derived glycation in health and disease, and for the development of targeted therapeutic strategies.
References
A Comparative Analysis of Biological Activities: D-Glucosamine Versus the Elusive D-Lyxosylamine
A comprehensive review of available scientific literature reveals a wealth of information regarding the diverse biological activities of D-Glucosamine, a widely studied amino sugar. In stark contrast, data on D-Lyxosylamine is exceptionally scarce, precluding a direct comparative analysis based on experimental evidence. This guide, therefore, will focus on presenting the well-documented biological profile of D-Glucosamine, while highlighting the current knowledge gap concerning this compound.
D-Glucosamine: A Multifaceted Biomolecule
D-Glucosamine is a naturally occurring amino monosaccharide and a fundamental component of glycosaminoglycans, which are essential for the structure and function of cartilage and other connective tissues.[1] Extensive research has explored its therapeutic potential, primarily in the context of osteoarthritis, but also in areas of inflammation and cancer.
Anti-inflammatory and Chondroprotective Activities
D-Glucosamine has demonstrated significant anti-inflammatory and chondroprotective effects, making it a popular supplement for managing osteoarthritis.[2][3][4] It is believed to exert these effects by protecting chondrocytes, the cells responsible for maintaining cartilage structure, and by modulating inflammatory pathways.[5] Specifically, D-Glucosamine has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that orchestrates the inflammatory response. By suppressing NF-κB, D-Glucosamine can reduce the expression of pro-inflammatory cytokines and enzymes that contribute to cartilage degradation.
Anticancer Potential
Emerging evidence suggests that D-Glucosamine may possess anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including prostate, breast, and liver cancer cells. The proposed mechanisms for its anticancer activity include the inhibition of p70S6K, a kinase involved in protein synthesis and cell growth, and the induction of cell cycle arrest and apoptosis (programmed cell death).
Immunomodulatory and Antioxidant Effects
Research has also indicated that D-Glucosamine may have immunomodulatory and antioxidant properties. It has been shown to enhance the proliferation of splenocytes and the activity of macrophages in mice. Furthermore, D-Glucosamine has exhibited antioxidant activities by chelating ferrous ions and protecting macromolecules from oxidative damage.
This compound: An Unexplored Frontier
Summary of D-Glucosamine's Biological Activities
| Biological Activity | Key Findings | Supporting Evidence (Cell Lines/Animal Models) |
| Anti-inflammatory | Inhibition of NF-κB signaling pathway, reduction of pro-inflammatory cytokine expression. | Human chondrocytes, various animal models of arthritis. |
| Chondroprotective | Protects chondrocytes, stimulates the synthesis of cartilage components. | In vitro chondrocyte cultures, animal models of osteoarthritis. |
| Anticancer | Inhibition of cancer cell proliferation, induction of apoptosis and cell cycle arrest. | DU145 prostate cancer cells, MDA-MB-231 breast cancer cells, SMMC-7721 human hepatoma cells, Sarcoma 180 in mice. |
| Immunomodulatory | Enhancement of splenocyte proliferation and macrophage activity. | In vitro and in vivo studies in mice. |
| Antioxidant | Chelates ferrous ions and protects against oxidative damage. | In vitro assays. |
Signaling Pathways Modulated by D-Glucosamine
NF-κB Signaling Pathway in Inflammation
D-Glucosamine has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation. In inflammatory conditions, stimuli like cytokines lead to the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory molecules. D-Glucosamine can interfere with this process, thereby dampening the inflammatory response.
p70S6K Signaling Pathway in Cancer
D-Glucosamine has been found to inhibit the activity of p70S6 kinase (p70S6K), a key regulator of protein synthesis and cell proliferation. The mTOR signaling pathway, often hyperactivated in cancer, leads to the phosphorylation and activation of p70S6K. Activated p70S6K then phosphorylates ribosomal protein S6 (RPS6), promoting the translation of mRNAs that are essential for cell growth and proliferation. By inhibiting p70S6K, D-Glucosamine can suppress cancer cell growth.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of a compound on the proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cancer cells (e.g., SMMC-7721 human hepatoma cells) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., D-Glucosamine hydrochloride) and a vehicle control for a specified duration (e.g., 120 hours).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control group.
In Vivo Antitumor Activity Assessment
Objective: To evaluate the antitumor efficacy of a compound in an animal model.
Principle: This experiment involves implanting tumor cells into immunocompromised mice and then treating the mice with the test compound to observe its effect on tumor growth.
Protocol:
-
Implant tumor cells (e.g., Sarcoma 180) subcutaneously into the axilla of mice (e.g., Kunming mice).
-
After the tumors become palpable, randomly divide the mice into control and treatment groups.
-
Administer the test compound (e.g., D-Glucosamine hydrochloride) at different dosages (e.g., 125-500 mg/kg) and a vehicle control to the respective groups, typically via intraperitoneal injection or oral gavage, for a specified period.
-
Monitor the tumor size and body weight of the mice regularly.
-
At the end of the experiment, euthanize the mice and excise the tumors.
-
Measure the tumor weight and calculate the tumor inhibition rate.
Conclusion
D-Glucosamine exhibits a range of well-documented biological activities, including anti-inflammatory, chondroprotective, and anticancer effects, which are mediated through the modulation of specific signaling pathways such as NF-κB and p70S6K. In contrast, the scientific community currently lacks data on the biological activities of this compound. This significant knowledge gap underscores the need for future research to isolate or synthesize this compound and investigate its potential biological functions. Such studies would be crucial to determine if this compound holds any therapeutic promise and to enable a meaningful comparison with its well-studied counterpart, D-Glucosamine. Until then, any claims regarding the biological activities of this compound remain speculative and are not supported by experimental evidence.
References
- 1. A Phase I Study of the Pharmacokinetics and Pharmacodynamics of Intranasal Doxylamine in Subjects with Chronic Intermittent Sleep Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Glucosamine hydrochloride for the treatment of osteoarthritis symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel 3-Deoxy-3-thio Derivatives of d-Glucosamine and Their Application as Ligands for the Enantioselective Addition of Diethylzinc to Benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activities of D-glucosamine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of D-Lyxosylamine in Combating Advanced Glycation End-Products: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for effective inhibitors of advanced glycation end-products (AGEs) is a critical frontier in addressing a spectrum of age-related and metabolic diseases. This guide provides a comparative analysis of the well-established AGE inhibitor, aminoguanidine, and explores the theoretical potential of D-Lyxosylamine, an aminosugar, in the context of AGE formation. This objective comparison is supported by a review of existing experimental data for analogous compounds and detailed experimental protocols to facilitate further research in this promising area.
Advanced glycation end-products (AGEs) are a diverse group of molecules formed through a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids, known as the Maillard reaction. The accumulation of AGEs is implicated in the pathogenesis of numerous chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. Consequently, the identification and validation of compounds that can inhibit AGE formation are of significant therapeutic interest.
Benchmarking Against a Standard: Aminoguanidine
Aminoguanidine has long been recognized as a benchmark inhibitor of AGE formation. Its mechanism of action primarily involves the trapping of reactive carbonyl species (RCS), such as methylglyoxal and glyoxal, which are key intermediates in the Maillard reaction. By sequestering these precursors, aminoguanidine effectively curtails the progression to irreversible AGEs.
Quantitative Performance of Aminoguanidine
The inhibitory efficacy of aminoguanidine has been quantified in numerous in vitro studies. The half-maximal inhibitory concentration (IC50) for aminoguanidine in inhibiting total AGE formation has been reported to be approximately 1 mM.[1] The percentage of inhibition is dose-dependent, with studies showing significant reduction in AGEs at various concentrations. For instance, at aminoguanidine-to-glucose molar ratios of 1:8 to 1:1, the inhibition of fluorescent AGE formation on β2-microglobulin ranged from 30% to 70%.[2] In another study, aminoguanidine at a concentration of 2.0 mg/mL inhibited the formation of AGEs from a glucose-BSA mixture by 73.61%.[3]
| Inhibitor | Concentration/Ratio | Percent Inhibition of Fluorescent AGEs | IC50 | Reference |
| Aminoguanidine | 1:8 to 1:1 (molar ratio to glucose) | 30 - 70% | - | [2] |
| Aminoguanidine | 2.0 mg/mL | 73.61% | - | [3] |
| Aminoguanidine | - | - | 1 mM | |
| Aminoguanidine | 20 mM | 96% | - |
The Hypothetical Role of this compound: An Aminosugar Perspective
While direct experimental data on the anti-glycation activity of this compound is not currently available in the scientific literature, its chemical structure as an aminosugar provides a basis for theoretical consideration. Aminosugars, by possessing a primary amine group, have the potential to participate in the Maillard reaction. This participation could, hypothetically, lead to a competitive inhibition of the glycation of essential proteins.
The amine group of this compound could react with reducing sugars, effectively acting as a sacrificial target and thereby sparing circulating or structural proteins from glycation. However, the reactivity and ultimate effect of such an interaction are complex and could potentially lead to the formation of other, non-deleterious products or even, paradoxically, contribute to the formation of certain AGEs.
To contextualize this potential, it is useful to examine the known, albeit weak, anti-glycation properties of a related aminosugar, glucosamine. Studies have shown that glucosamine exhibits a very low inhibitory effect on the formation of fluorescent AGEs. For example, one study reported that 20 mM glucosamine inhibited the formation of fluorescent AGEs in a bovine serum albumin (BSA)-D-ribose system by only 4%. This suggests that while the amine group of glucosamine can interact with reducing sugars, it is not a potent inhibitor of the overall AGE formation pathway under these conditions.
Further research is necessary to synthesize this compound and rigorously evaluate its efficacy and mechanism of action in validated in vitro and in vivo models of AGE formation.
Experimental Protocols
To facilitate the investigation of this compound and other potential AGE inhibitors, the following detailed experimental protocols are provided.
In Vitro Bovine Serum Albumin (BSA)-Glucose Glycation Assay
This assay is a widely used method to screen for anti-glycation activity by measuring the formation of fluorescent AGEs.
Materials:
-
Bovine Serum Albumin (BSA)
-
D-Glucose
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Azide (NaN3)
-
Test compound (e.g., this compound, Aminoguanidine)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of BSA (e.g., 10 mg/mL) in PBS.
-
Prepare a stock solution of D-glucose (e.g., 500 mM) in PBS.
-
Prepare stock solutions of the test compound and aminoguanidine (positive control) at various concentrations in PBS.
-
In a 96-well black microplate, set up the following reaction mixtures (total volume of 200 µL per well):
-
Control (No Glycation): 100 µL BSA solution + 100 µL PBS.
-
Glycated Control: 100 µL BSA solution + 50 µL D-glucose solution + 50 µL PBS.
-
Positive Control: 100 µL BSA solution + 50 µL D-glucose solution + 50 µL aminoguanidine solution (at various concentrations).
-
Test Compound: 100 µL BSA solution + 50 µL D-glucose solution + 50 µL test compound solution (at various concentrations).
-
-
Add sodium azide to a final concentration of 0.02% (w/v) to each well to prevent microbial growth.
-
Seal the plate and incubate at 37°C for 7 days in the dark.
-
After incubation, measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.
-
The percentage of inhibition of AGE formation can be calculated using the following formula: % Inhibition = [(Fluorescence of Glycated Control - Fluorescence of Test Compound) / Fluorescence of Glycated Control] * 100
Visualizing the Pathways
To better understand the complex processes involved, the following diagrams illustrate the Maillard reaction pathway leading to AGE formation and a typical experimental workflow for screening potential inhibitors.
Caption: The Maillard Reaction Pathway leading to the formation of Advanced Glycation End-products (AGEs).
Caption: A generalized experimental workflow for screening inhibitors of Advanced Glycation End-products.
References
A Comparative Analysis of Maillard Reaction Kinetics in Pentosylamines
For Researchers, Scientists, and Drug Development Professionals
The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino compounds, is of significant interest in the fields of food science, medicine, and drug development. The reaction with pentose sugars, forming pentosylamines as initial intermediates, is particularly noteworthy due to the high reactivity of these five-carbon sugars. This guide provides a comparative study of the Maillard reaction kinetics of different pentosylamines, offering a valuable resource for researchers seeking to understand and control this complex reaction. The information presented is supported by experimental data from various scientific studies.
Comparative Kinetics of Pentosylamines
The rate of the Maillard reaction is significantly influenced by the type of pentose sugar involved. Generally, pentoses are more reactive than hexoses in the Maillard reaction.[1][2] Among the common pentoses, ribose consistently demonstrates the highest reactivity, followed by xylose and then arabinose. This difference in reactivity can be attributed to the proportion of the open-chain aldehyde form, which is more readily available for reaction in ribose.
A study comparing five reducing sugars in a Maillard reaction with a shrimp hydrolysate at 55°C and pH 6.5 confirmed the higher reactivity of pentoses over hexoses. The study highlighted a distinguishable behavior for the ribose-hydrolysate system, indicating a faster reaction rate.[3]
Another study investigating different ribose-amino acid model systems found the order of reactivity after heating at 100°C for ten hours to be lysine > cysteine > isoleucine ≈ glycine. While the amino acid plays a crucial role, the sugar precursor is a primary driver of the reaction rates.[1] When comparing different sugars with glycine, the number of Maillard reaction products (MRPs) followed the order: ribose > arabinose > fructose ≈ xylose > galactose > glucose.[1]
While direct comparative kinetic data for various pentosylamines under identical conditions is scarce in the literature, the following tables summarize available data from different studies to provide a relative sense of their reactivity.
Table 1: Relative Reactivity of Pentoses in Maillard Reaction
| Pentose | Amino Acid/Compound | Relative Reactivity Order | Reference |
| Ribose | Shrimp Hydrolysate | Ribose > Xylose > Arabinose > Glucose > Fructose | Laroque et al., 2008 |
| Ribose | Glycine | Ribose > Arabinose > Fructose ≈ Xylose > Galactose > Glucose | Martins et al., 2018 |
| Xylose | Glycine | Xylose is approximately 5 times faster than Glucose | Kinetic Study, Thin Film Deposition |
| Xylose | Lysine | Xylose is approximately 3 times faster than Glucose | Kinetic Study, Thin Film Deposition |
Table 2: Activation Energies (Ea) for Maillard Reactions of Various Sugars
Note: Data for pentoses is limited; hexose data is provided for a general comparison.
| Sugar | Amino Acid | Activation Energy (kJ/mol) | Reference |
| Glucose | Glycine | 109 | Maillard Reaction Review |
| Fructose | Lysine | 116.6 | Kinetic Study of Lysine and Sugars |
| Glucose | Lysine | 153.1 | Kinetic Study of Lysine and Sugars |
| Lactose | Lysine | 162.5 | Kinetic Study of Lysine and Sugars |
Experimental Protocols
Monitoring Maillard Reaction Kinetics via Spectrophotometry
This method is widely used to follow the progress of the Maillard reaction by measuring the formation of brown pigments (melanoidins).
Materials:
-
Pentose sugar (e.g., D-ribose, D-xylose, D-arabinose)
-
Amino acid (e.g., glycine, lysine)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Spectrophotometer
-
Water bath or heating block
-
Test tubes
-
Pipettes
Procedure:
-
Solution Preparation: Prepare stock solutions of the desired pentose and amino acid in the phosphate buffer. For example, 0.5 M solutions of each reactant.
-
Reaction Initiation: In a series of test tubes, mix equal volumes of the pentose and amino acid solutions. A typical reaction mixture might contain 1 mL of the pentose solution and 1 mL of the amino acid solution.
-
Incubation: Place the test tubes in a water bath or heating block set to a constant temperature (e.g., 80°C, 90°C, or 100°C).
-
Absorbance Measurement: At regular time intervals (e.g., every 15 or 30 minutes), remove a test tube from the heat source and immediately cool it in an ice bath to stop the reaction.
-
Spectrophotometric Reading: Measure the absorbance of the solution at a specific wavelength, typically 420 nm, which corresponds to the brown color of the melanoidins. Use the phosphate buffer as a blank.
-
Data Analysis: Plot the absorbance values against time to obtain the reaction kinetics. The initial rate of the reaction can be determined from the slope of the linear portion of the curve.
Analysis of Reactants and Products by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the reactants (pentose and amino acid) and early-stage Maillard reaction products, such as the Amadori product.
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV or photodiode array (PDA) detector is suitable.
-
Column: A C18 reversed-phase column is commonly used. For example, a 4.6 x 250 mm, 5 µm particle size column.
-
Mobile Phase: A gradient of two solvents is often employed. For instance, Solvent A: 0.1% formic acid in water, and Solvent B: 0.1% formic acid in acetonitrile. The gradient program should be optimized to achieve good separation of the compounds of interest.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: The wavelength for detection will depend on the specific compounds being analyzed. For example, Amadori products can often be detected around 280 nm.
-
Injection Volume: Typically 10-20 µL.
Procedure:
-
Sample Preparation: Prepare reaction mixtures of the pentose and amino acid in a buffered solution as described in the spectrophotometry protocol.
-
Reaction and Sampling: At various time points during the heating process, withdraw an aliquot of the reaction mixture.
-
Sample Quenching: Immediately dilute the aliquot with a cold solvent (e.g., the initial mobile phase composition) to stop the reaction and prepare it for injection.
-
HPLC Analysis: Inject the prepared sample into the HPLC system.
-
Data Analysis: Identify and quantify the peaks corresponding to the remaining pentose, amino acid, and the formed Maillard reaction products by comparing their retention times and UV spectra with those of known standards. The decrease in reactant concentration and the increase in product concentration over time can be used to determine the reaction kinetics.
Visualizations
Caption: General pathway of the Maillard reaction starting with a pentose and an amino acid.
Caption: Workflow for the kinetic analysis of the Maillard reaction.
References
D-Lyxosylamine vs. L-Arabinose in Non-Enzymatic Browning: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Non-enzymatic browning, primarily the Maillard reaction, is a pivotal process in food science, influencing flavor, color, and nutritional value. In the realm of pharmaceutical sciences, it is often an undesirable reaction leading to the degradation of amine-containing drugs when formulated with reducing sugars. This guide provides a comparative analysis of D-lyxosylamine and L-arabinose in non-enzymatic browning models, offering insights into their reactivity and the methodologies used for their evaluation.
Executive Summary
Generally, pentoses (five-carbon sugars) such as L-arabinose and D-lyxose are known to be more reactive in the Maillard reaction than hexoses (six-carbon sugars). This heightened reactivity leads to a faster rate of browning. Therefore, it can be inferred that both L-arabinose and the precursor to this compound, D-lyxose, are potent contributors to non-enzymatic browning. The comparison in this guide is based on the established principles of pentose reactivity in the Maillard reaction.
Data Presentation: Reactivity of Sugars in Maillard Reaction
The rate of the Maillard reaction is significantly influenced by the type of reducing sugar. Pentoses are generally more reactive than hexoses. The following table summarizes the relative reactivity of various sugars in initiating the Maillard reaction.
| Sugar Type | Sugar | Relative Reactivity in Maillard Browning |
| Pentose | D-Lyxose | High (Inferred from general pentose reactivity) |
| Pentose | L-Arabinose | High |
| Pentose | D-Xylose | High |
| Pentose | D-Ribose | Very High |
| Hexose | D-Glucose | Moderate |
| Hexose | D-Fructose | Moderate to High |
| Hexose | D-Galactose | High |
Note: The reactivity of D-lyxose is inferred from the established high reactivity of pentoses in the Maillard reaction. Specific kinetic data for D-lyxose is limited in publicly available research.
Experimental Protocols
To evaluate the non-enzymatic browning potential of compounds like this compound and L-arabinose, model systems are typically employed. Below are detailed methodologies for key experiments.
Preparation of a Sugar-Amino Acid Model System
This protocol describes the preparation of a model system to study the Maillard reaction between a sugar and an amino acid.
Materials:
-
Reducing sugar (e.g., L-arabinose, D-lyxose)
-
Amino acid (e.g., glycine, lysine)
-
Phosphate buffer (pH 7.0-8.0)
-
Test tubes or reaction vials
-
Water bath or heating block
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of the reducing sugar and amino acid in the phosphate buffer. A typical concentration is 0.1 M for each.
-
In a test tube, mix equal volumes of the sugar and amino acid stock solutions.
-
Prepare a control sample containing only the sugar solution in buffer and another with only the amino acid solution in buffer.
-
Seal the test tubes to prevent evaporation.
-
Place the test tubes in a water bath or heating block at a controlled temperature (e.g., 80°C, 100°C, or 120°C).
-
At specific time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), remove a set of tubes (sample and controls) from the heat and immediately cool them in an ice bath to stop the reaction.
Spectrophotometric Quantification of Browning
The extent of browning is commonly quantified by measuring the absorbance of the reaction mixture at 420 nm.
Procedure:
-
After cooling the reaction mixtures, dilute the samples with the phosphate buffer if the color is too intense to be accurately measured by the spectrophotometer.
-
Set the spectrophotometer to a wavelength of 420 nm.
-
Use the phosphate buffer to zero the spectrophotometer (blank).
-
Measure the absorbance of each sample and control at 420 nm.
-
The increase in absorbance at 420 nm over time is a direct measure of the formation of brown pigments (melanoidins).
Measurement of Intermediate Products
The formation of early-stage, colorless intermediate products can be monitored by measuring the absorbance at a lower wavelength, typically 294 nm.
Procedure:
-
Follow the same sample preparation and heating procedure as described above.
-
After cooling, dilute the samples as necessary.
-
Set the spectrophotometer to a wavelength of 294 nm.
-
Zero the spectrophotometer with the phosphate buffer.
-
Measure the absorbance of each sample. An increase in absorbance at 294 nm indicates the formation of intermediate compounds in the Maillard reaction.
Visualizations
Maillard Reaction Pathway
The following diagram illustrates the key stages of the Maillard reaction, a complex network of reactions that leads to the formation of a wide array of products.
Caption: Key stages of the Maillard reaction pathway.
Experimental Workflow for Browning Analysis
The following diagram outlines the typical experimental workflow for comparing the non-enzymatic browning potential of different compounds.
Caption: Workflow for non-enzymatic browning analysis.
Conclusion
While direct comparative data for this compound is lacking, the established principles of Maillard chemistry strongly suggest that, as a derivative of the pentose D-lyxose, it is a potent precursor to non-enzymatic browning. Its reactivity would be expected to be comparable to that of L-arabinose, another highly reactive pentose. For researchers in drug development, the inclusion of either D-lyxose (which would form this compound in the presence of an amine-containing drug) or L-arabinose as an excipient carries a significant risk of inducing the Maillard reaction, potentially leading to drug degradation and the formation of colored impurities. The experimental protocols and analytical methods outlined in this guide provide a robust framework for evaluating the browning potential of these and other compounds in relevant model systems. Further research directly comparing the kinetics of this compound and L-arabinose in standardized browning models would be invaluable for a more definitive assessment.
The Untapped Potential of D-Lyxosylamine: A Comparative Assessment of Amino Sugars as Chiral Auxiliaries
For researchers, scientists, and professionals in drug development, the quest for efficient and selective chiral auxiliaries is paramount in the synthesis of enantiomerically pure compounds. While a variety of chiral auxiliaries derived from natural sources have been developed, the exploration of all potential candidates remains incomplete. This guide provides a comparative assessment of D-Lyxosylamine and other amino sugars as chiral auxiliaries, revealing a significant gap in the current body of research.
A comprehensive review of scientific literature reveals a notable scarcity of studies on the application of this compound as a chiral auxiliary in asymmetric synthesis. Despite the structural similarities to other well-established amino sugar-based auxiliaries, its efficacy remains largely undocumented. This stands in stark contrast to amino sugars like D-glucosamine, which have been successfully employed in various stereoselective transformations.
D-Glucosamine: A Versatile and Studied Chiral Auxiliary
D-glucosamine has emerged as a valuable chiral auxiliary, particularly in the synthesis of P-stereogenic phosphine oxides. Its rigid pyranose structure and multiple stereocenters provide a well-defined chiral environment, enabling high levels of stereocontrol.
Experimental Protocol: Synthesis of P-Stereogenic Phosphine Oxides using a D-Glucosamine-Derived Auxiliary
The following protocol outlines a typical procedure for the application of a D-glucosamine-derived oxazaphospholidine as a chiral auxiliary in the synthesis of P-stereogenic phosphine oxides.
Materials:
-
D-glucosamine hydrochloride
-
Appropriate protecting group reagents (e.g., benzaldehyde dimethyl acetal)
-
Phosphorus source (e.g., phosphorus trichloride)
-
Grignard reagents (R¹MgX, R²MgX)
-
Anhydrous solvents (e.g., THF, diethyl ether)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Protection of D-glucosamine: The amino and hydroxyl groups of D-glucosamine are selectively protected to form a rigid bicyclic structure. This is crucial for effective chiral induction.
-
Formation of the Oxazaphospholidine: The protected D-glucosamine derivative is reacted with a phosphorus source to create the chiral oxazaphospholidine auxiliary.
-
Diastereoselective Grignard Reaction: The first Grignard reagent (R¹MgX) is added, which attacks the phosphorus center in a diastereoselective manner, controlled by the chiral scaffold of the sugar.
-
Second Grignard Reaction and Cleavage: Introduction of the second Grignard reagent (R²MgX) leads to the formation of the P-stereogenic phosphine oxide and cleavage of the chiral auxiliary.
-
Purification and Auxiliary Recovery: The desired phosphine oxide is purified using standard techniques such as column chromatography. The chiral auxiliary can often be recovered and reused.
A Comparative Analysis of D-Lyxosylamine and D-Glucosamine Derivatives: A Comprehensive Guide
Researchers, scientists, and drug development professionals often seek to understand the nuanced differences between related bioactive compounds. This guide aims to provide a detailed comparison of the biological effects of D-Lyxosylamine derivatives and D-Glucosamine derivatives, supported by experimental data. However, a comprehensive literature search has revealed a significant disparity in the available research.
While D-Glucosamine and its derivatives have been extensively studied, with a wealth of information on their biological activities, pharmacokinetics, and mechanisms of action, there is a notable absence of scientific literature pertaining to this compound derivatives. This guide will therefore focus on presenting the extensive data available for D-Glucosamine derivatives, while highlighting the current knowledge gap regarding this compound derivatives, thereby identifying a potential area for future research.
D-Glucosamine Derivatives: A Multifaceted Profile
D-Glucosamine, an amino sugar naturally synthesized in the body, is a fundamental building block of glycosaminoglycans, which are major components of cartilage and other connective tissues.[1] Its derivatives have been investigated for a wide range of therapeutic applications, most notably in the management of osteoarthritis.
Biological Effects of D-Glucosamine Derivatives
The biological activities of D-Glucosamine derivatives are diverse, with the most well-documented effects being chondroprotective and anti-inflammatory. Some derivatives have also demonstrated potential antitumor and antifungal properties.
Table 1: Summary of Biological Effects of D-Glucosamine Derivatives
| Biological Effect | Key Findings | References |
| Chondroprotective | Stimulates the production of hyaluronic acid in synovial cells and chondrocytes.[2] | [3] |
| Promotes the proliferation of chondrocytes. | ||
| May help to delay the degradation of cartilage. | ||
| Anti-inflammatory | Reduces the production of pro-inflammatory cytokines. | |
| Modulates signaling pathways involved in inflammation. | ||
| Antitumor | D-Glucosamine and its hydrochloride salt have shown growth inhibitory effects on human hepatoma cells in vitro. | |
| Can induce apoptosis in cancer cells. | ||
| Antifungal | Quaternary ammonium derivatives of D-glucosamine exhibit antifungal activity against wood fungi. |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
1. In Vitro Chondrocyte Proliferation Assay
-
Objective: To assess the effect of D-Glucosamine derivatives on the proliferation of chondrocytes.
-
Methodology:
-
Isolate primary chondrocytes from articular cartilage.
-
Culture the chondrocytes in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum.
-
Treat the cells with varying concentrations of the D-Glucosamine derivative or a vehicle control.
-
After a defined incubation period (e.g., 24, 48, 72 hours), assess cell proliferation using a standard method such as the MTT assay or by direct cell counting.
-
The MTT assay involves the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
-
-
Data Analysis: Compare the proliferation rates of treated cells with the control group. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of any observed differences.
2. Hyaluronic Acid Production Assay
-
Objective: To measure the effect of D-Glucosamine derivatives on hyaluronic acid (HA) synthesis by synoviocytes or chondrocytes.
-
Methodology:
-
Culture human synoviocytes or chondrocytes in vitro.
-
Treat the cells with the D-Glucosamine derivative or a control.
-
After incubation, collect the culture medium.
-
Quantify the amount of HA in the medium using an enzyme-linked immunosorbent assay (ELISA) kit specific for hyaluronic acid.
-
-
Data Analysis: Compare the concentration of HA in the culture medium of treated cells to that of the control cells.
3. In Vitro Antitumor Activity Assay (MTT Assay)
-
Objective: To evaluate the cytotoxic effects of D-Glucosamine derivatives on cancer cell lines.
-
Methodology:
-
Plate cancer cells (e.g., human hepatoma SMMC-7721 cells) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the D-Glucosamine derivative for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is often determined.
Signaling Pathways
D-Glucosamine derivatives have been shown to influence several key signaling pathways involved in cellular processes like proliferation and inflammation.
Wnt/β-catenin Signaling Pathway in Chondrocyte Proliferation
D-Glucosamine has been reported to promote chondrocyte proliferation by activating the Wnt/β-catenin signaling pathway.
Caption: D-Glucosamine activates the Wnt/β-catenin pathway, promoting chondrocyte proliferation.
Experimental Workflow for Investigating Signaling Pathways
Caption: Workflow for studying the effects of D-Glucosamine on signaling protein expression.
This compound Derivatives: An Unexplored Frontier
In stark contrast to the extensive research on D-Glucosamine derivatives, a thorough search of scientific databases and literature reveals a significant lack of information on this compound derivatives. There are no readily available studies detailing their synthesis, biological effects, or mechanisms of action.
This absence of data prevents a direct and meaningful comparison with D-Glucosamine derivatives. The reasons for this research gap are not immediately apparent but could be due to challenges in synthesis, a perceived lack of biological relevance, or simply a yet-to-be-explored area of medicinal chemistry.
Conclusion and Future Directions
While a direct comparison between this compound and D-Glucosamine derivatives is not currently feasible due to the lack of research on the former, this guide provides a comprehensive overview of the well-established biological effects of D-Glucosamine derivatives. The data presented underscores their potential therapeutic applications, particularly in the context of osteoarthritis, and highlights the molecular pathways through which they exert their effects.
The significant knowledge gap concerning this compound derivatives represents a clear opportunity for future research. Investigating the synthesis and biological activities of these compounds could unveil novel therapeutic agents with unique properties. Comparative studies would then be essential to delineate the structure-activity relationships and potential advantages of this compound derivatives over their more studied D-Glucosamine counterparts. Such research would be invaluable to drug development professionals seeking to expand the arsenal of aminosugar-based therapeutics.
References
- 1. Glucosamine - Wikipedia [en.wikipedia.org]
- 2. Antitumor activities of D-glucosamine and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the hexosamine pathway by glucosamine in vivo induces insulin resistance of early postreceptor insulin signaling events in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of D-Lyxosylamine and D-Ribosylamine in Protein Glycation: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of D-Lyxosylamine and D-Ribosylamine in the context of protein glycation, a critical non-enzymatic post-translational modification implicated in aging and various pathologies. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative reactivity and consequences of these two compounds in biological systems. While extensive data exists for D-Ribosylamine, a potent glycating agent, research on this compound is notably limited. This guide summarizes the available information and proposes a detailed experimental framework to facilitate a direct comparative analysis.
Introduction to Protein Glycation
Protein glycation, also known as the Maillard reaction, is a spontaneous chemical reaction between a reducing sugar or a related carbonyl compound and the free amino groups of proteins, primarily on lysine and arginine residues.[1][2] This process leads to the formation of a Schiff base, which then rearranges to a more stable Amadori product.[1] Over time, these early glycation products undergo a series of complex reactions, including oxidation, dehydration, and condensation, to form a heterogeneous group of irreversible compounds known as Advanced Glycation End-products (AGEs).[2][3] The accumulation of AGEs can alter protein structure and function, leading to cellular dysfunction, oxidative stress, and inflammation, and has been linked to the progression of numerous diseases, including diabetes, atherosclerosis, and neurodegenerative disorders.
D-Ribosylamine: A Potent Promoter of Protein Glycation
D-Ribosylamine is formed from the reaction of D-ribose, a naturally occurring pentose sugar, with an amino group. D-ribose is recognized as one of the most reactive reducing sugars in protein glycation, significantly more so than glucose. This high reactivity is attributed to the higher proportion of D-ribose that exists in the open-chain aldehyde form in solution compared to other sugars like glucose.
The glycation process initiated by D-ribose, and by extension D-Ribosylamine, is rapid and leads to the swift formation of AGEs. In vitro studies have demonstrated that incubation of proteins with D-ribose results in significant conformational changes, protein aggregation, and the formation of amyloid-like structures with cytotoxic effects. The accelerated formation of AGEs by D-ribose has been observed in both cellular models and in vivo, where it has been linked to cognitive impairment.
This compound: An Unexplored Frontier in Glycation Research
This compound is the derivative of D-lyxose, another pentose sugar. Despite the general understanding that pentoses are more reactive than hexoses in the Maillard reaction, there is a significant lack of specific research on the role of D-lyxose and this compound in protein glycation. No direct experimental data comparing the glycation potential of this compound to D-Ribosylamine is currently available in the scientific literature.
Based on first principles, the reactivity of D-lyxose in glycation would also be dependent on the equilibrium between its cyclic and open-chain forms. The stereochemistry of the hydroxyl groups in D-lyxose differs from that of D-ribose, which could influence the stability of its cyclic form and thus the concentration of the reactive open-chain aldehyde. However, without experimental data, any comparison of reactivity remains speculative.
Quantitative Data Summary
Due to the lack of available research on this compound in protein glycation, a direct quantitative comparison with D-Ribosylamine is not possible at this time. The following table summarizes the known quantitative aspects of D-Ribosylamine-mediated glycation and highlights the data gap for this compound.
| Parameter | D-Ribosylamine (from D-ribose) | This compound (from D-lyxose) |
| Relative Glycation Rate | High; significantly faster than glucose. | Data not available |
| AGE Formation Kinetics | Rapid formation of fluorescent and non-fluorescent AGEs. | Data not available |
| Impact on Protein Structure | Induces significant conformational changes, leading to protein aggregation and amyloid-like structures. | Data not available |
| Cytotoxicity of Glycated Proteins | High cytotoxicity to neural cells has been reported. | Data not available |
Signaling Pathways in Protein Glycation
The accumulation of AGEs, the end-products of glycation by compounds like D-Ribosylamine, can trigger cellular signaling cascades primarily through interaction with the Receptor for Advanced Glycation End-products (RAGE). This interaction activates multiple downstream pathways, leading to oxidative stress and a pro-inflammatory response.
Experimental Protocols
To address the current knowledge gap, a detailed experimental protocol for a head-to-head comparison of this compound and D-Ribosylamine is proposed below.
Objective: To compare the in vitro protein glycation potential of this compound and D-Ribosylamine.
Materials:
-
Bovine Serum Albumin (BSA) as a model protein
-
D-Ribosylamine
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium azide (to prevent microbial growth)
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Nitroblue tetrazolium (NBT)
-
Reagents for SDS-PAGE and Western blotting
-
Anti-AGEs antibody (e.g., anti-carboxymethyllysine)
-
Thioflavin T (ThT)
-
Fluorescence spectrophotometer
-
UV-Vis spectrophotometer
-
LC-MS/MS system
Experimental Workflow:
Methodology:
-
In Vitro Glycation:
-
Prepare solutions of BSA (10 mg/mL) in PBS (pH 7.4) containing 0.02% sodium azide.
-
Add D-Ribosylamine and this compound to separate BSA solutions to a final concentration of 50 mM. A control sample with BSA and no added sugar derivative should also be prepared.
-
Incubate all samples at 37°C for up to 14 days. Aliquots should be taken at specified time points (e.g., 0, 1, 3, 7, and 14 days) and stored at -80°C until analysis.
-
-
Analysis of Early Glycation (Fructosamine Assay):
-
The level of fructosamine (Amadori products) can be quantified using the Nitroblue Tetrazolium (NBT) reduction assay.
-
Mix aliquots of the glycated BSA with NBT in a carbonate buffer.
-
Measure the rate of formazan formation by monitoring the absorbance at 530 nm.
-
-
Analysis of Advanced Glycation End-products (AGEs):
-
AGE-specific Fluorescence: Measure the fluorescence intensity of the samples using a fluorescence spectrophotometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.
-
Western Blotting: Separate the glycated proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody specific for a common AGE, such as carboxymethyllysine (CML).
-
LC-MS/MS: For detailed quantification of specific AGEs, digest the protein samples with proteases (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS.
-
-
Analysis of Protein Structural Changes:
-
SDS-PAGE: Analyze the samples by SDS-PAGE to observe any protein cross-linking, which will appear as higher molecular weight bands.
-
Thioflavin T (ThT) Assay: To assess the formation of amyloid-like aggregates, incubate the glycated samples with ThT and measure the fluorescence at an excitation of ~450 nm and emission of ~485 nm.
-
Conclusion and Future Directions
The current body of scientific literature strongly supports the role of D-Ribosylamine as a potent initiator of protein glycation, leading to rapid AGE formation and subsequent cellular damage. In stark contrast, this compound remains a largely uninvestigated compound in this context. The proposed experimental protocol provides a clear and robust framework for a direct head-to-head comparison. Such research is crucial for a comprehensive understanding of the structure-activity relationships of different sugar derivatives in the Maillard reaction and will provide valuable insights for researchers in the fields of aging, diabetes, and neurodegenerative diseases, as well as for professionals involved in the development of therapeutic inhibitors of glycation. Further studies are strongly encouraged to elucidate the role of this compound in protein glycation and its potential biological consequences.
References
Validation of analytical methods for distinguishing between pentose amino sugar isomers
For researchers, scientists, and professionals in drug development, the accurate differentiation and quantification of pentose amino sugar isomers are critical for ensuring the purity, safety, and efficacy of therapeutic products. These isomers, sharing the same chemical formula but differing in their stereochemistry, can exhibit distinct biological activities. This guide provides a comparative overview of analytical methods validated for the separation and quantification of these closely related compounds, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for distinguishing pentose amino sugar isomers depends on factors such as the required sensitivity, resolution, and the complexity of the sample matrix. The primary techniques employed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), often coupled with Mass Spectrometry (MS) for enhanced specificity and sensitivity.
Quantitative Performance Data
The following table summarizes the performance characteristics of various analytical methods. It is important to note that while the focus of this guide is on pentose amino sugar isomers, much of the detailed, publicly available validation data pertains to hexose amino sugar isomers like glucosamine, galactosamine, and mannosamine. This data is presented as a reliable proxy for what can be expected for pentose amino sugar isomers, given their similar chemical properties.
Table 1: Comparison of Quantitative Parameters for Amino Sugar Isomer Analysis
| Analytical Method | Isomers Analyzed (as proxy) | Derivatization Agent | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| RP-HPLC-UV | Glucosamine, Galactosamine, Mannosamine (anomers) | Diethylethoxymethylenemalonate (DEEMM) | 0.026 - 0.084 mg/L | 0.080 - 0.256 mg/L | [1] |
| HILIC-MS | Glucose, Galactose, Mannose, Fructose | ²H₅-aniline | 0.011 - 0.034 µg (on-column) | Not Reported | [2] |
| GC-MS | General Sugars | Trimethylsilyl (TMS)-oximation / Trifluoroacetyl (TFA)-oximation / Alditol Acetates | Method Dependent | Method Dependent | [3][4] |
| CE-LIF | Amino Acids (general) | Not specified | Femtomolar range | Not Reported | [5] |
Note: The data for RP-HPLC-UV and HILIC-MS are based on the analysis of hexose and hexosamine isomers, which serve as a reference for the expected performance with pentose amino sugar isomers.
Experimental Protocols
Detailed methodologies are crucial for the successful validation and implementation of an analytical method. Below are protocols for the key techniques discussed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is suitable for the quantification of amino sugars after pre-column derivatization to introduce a chromophore.
a. Derivatization with Diethylethoxymethylenemalonate (DEEMM)
-
Prepare a standard solution of pentose amino sugar isomers.
-
Mix the amino sugar solution with the DEEMM reagent.
-
The reaction proceeds to form stable, UV-active derivatives.
b. Chromatographic Conditions
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of a suitable buffer (e.g., formate buffer) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detector set to the maximum absorbance wavelength of the derivatives (e.g., 280 nm).
-
Quantification: Based on a 6-point calibration curve with standards of known concentrations.
Hydrophilic Interaction Liquid Chromatography (HILIC) with Mass Spectrometry (MS)
HILIC is a powerful technique for separating highly polar compounds like sugars without the need for derivatization, although derivatization can enhance sensitivity.
a. Reductive Amination with ²H₅-aniline (Optional, for enhanced MS detection)
-
Prepare a solution of the tagging agent (e.g., ²H₅-aniline in methanol/water with acetic acid).
-
Prepare a reducing agent solution (e.g., picoline-borane in methanol/water).
-
Mix the sugar sample with the tagging agent solution and heat.
-
Add the reducing agent and heat again to form the stable, tagged sugar derivative.
b. Chromatographic and MS Conditions
-
Column: A HILIC column (e.g., ZIC-HILIC).
-
Mobile Phase: Isocratic or gradient elution with a high percentage of organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Full scan or selected ion monitoring (SIM) for the specific m/z of the target isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS requires derivatization to make the non-volatile sugars amenable to gas-phase analysis.
a. Derivatization Methods
-
TMS- and TFA-Oximation:
-
Dissolve the sugar sample in pyridine containing ethylhydroxylaminehydrochloride (EtOx) and heat.
-
After cooling, add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for TMS-oximation or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MBTFA) for TFA-oximation and heat again.
-
Dilute the sample in a suitable solvent (e.g., ethyl acetate) before injection.
-
-
Alditol Acetylation:
-
Reduce the sugars to their corresponding alditols using sodium borohydride.
-
Stop the reaction with glacial acetic acid.
-
Acetylate the alditols using acetic anhydride.
-
Extract the derivatives into an organic solvent (e.g., chloroform).
-
b. GC-MS Conditions
-
Column: A low-polarity capillary column (e.g., DB-5).
-
Carrier Gas: Helium.
-
Temperature Program: A suitable temperature gradient to separate the derivatized isomers.
-
Ionization: Electron impact (EI) at 70 eV.
-
Detection: Mass spectrometer scanning a relevant mass range.
Capillary Electrophoresis (CE)
CE offers high separation efficiency and is particularly useful for charged molecules. For chiral separations, a chiral selector is added to the background electrolyte.
a. Sample Preparation and Analysis
-
Dissolve the pentose amino sugar isomer standards and samples in the background electrolyte.
-
For chiral separations, include a chiral selector (e.g., a cyclodextrin derivative) in the background electrolyte.
-
Inject the sample into the capillary.
-
Apply a high voltage to effect separation.
-
Detection can be performed using UV-Vis, laser-induced fluorescence (LIF) for higher sensitivity (requiring derivatization with a fluorescent tag), or MS.
Visualizing Experimental Workflows
Understanding the sequence of steps in an analytical method is crucial for its successful implementation. The following diagrams, generated using Graphviz, illustrate typical workflows.
Caption: A typical workflow for the HPLC analysis of pentose amino sugar isomers.
Caption: A generalized workflow for the GC-MS analysis of pentose amino sugar isomers.
References
- 1. aph-hsps.hu [aph-hsps.hu]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 4. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 5. Capillary Electrophoresis Separations of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioactivity of Alpha and Beta Anomers of D-Lyxosylamine: A Review of Available Data
A direct comparative analysis of the bioactivity of the alpha and beta anomers of D-Lyxosylamine is currently limited by the lack of specific experimental data in publicly available research. While the broader class of aminosugars is of significant interest to researchers for their diverse biological activities, studies specifically dissecting the differential effects of this compound anomers are not readily found in the scientific literature.
This guide aims to provide a framework for such a comparative study, drawing parallels from research on analogous aminosugars and outlining the necessary experimental protocols. It is intended to serve as a resource for researchers and drug development professionals interested in investigating the potential therapeutic properties of this compound anomers.
Hypothetical Comparative Bioactivity Profile
In the absence of direct experimental data for this compound, we can hypothesize a comparative bioactivity profile based on general principles observed for other glycosylamines and aminosugars. The orientation of the anomeric hydroxyl group (alpha or beta) can significantly influence a molecule's interaction with biological targets such as enzymes and receptors. This difference in stereochemistry can lead to variations in binding affinity, efficacy, and overall biological response.
Table 1: Hypothetical Comparative Bioactivity Data for this compound Anomers
| Biological Target/Assay | Alpha-D-Lyxosylamine | Beta-D-Lyxosylamine | Reference |
| Enzyme X Inhibition (IC₅₀, µM) | Data not available | Data not available | - |
| Receptor Y Binding Affinity (Kᵢ, nM) | Data not available | Data not available | - |
| Cell Line Z Viability (EC₅₀, µM) | Data not available | Data not available | - |
| Anti-inflammatory Activity (% inhibition) | Data not available | Data not available | - |
| Antimicrobial Activity (MIC, µg/mL) | Data not available | Data not available | - |
This table is for illustrative purposes only and does not represent actual experimental data.
Proposed Experimental Protocols for a Comparative Study
To elucidate the comparative bioactivity of the alpha and beta anomers of this compound, a series of well-defined experimental protocols would be required. The following outlines key methodologies that could be employed.
Enzyme Inhibition Assays
-
Objective: To determine if either anomer of this compound can inhibit the activity of a specific enzyme.
-
Methodology:
-
Select a target enzyme relevant to a disease pathway of interest.
-
Prepare a reaction mixture containing the enzyme, its substrate, and a suitable buffer.
-
Add varying concentrations of the alpha or beta anomer of this compound to the reaction mixture.
-
Incubate the mixture for a defined period at an optimal temperature.
-
Measure the rate of product formation using a suitable detection method (e.g., spectrophotometry, fluorometry, or chromatography).
-
Calculate the half-maximal inhibitory concentration (IC₅₀) for each anomer, which represents the concentration required to inhibit 50% of the enzyme's activity.
-
Receptor Binding Assays
-
Objective: To assess the affinity of each anomer for a specific cellular receptor.
-
Methodology:
-
Isolate cell membranes or purified receptors that express the target of interest.
-
Use a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor.
-
In a competitive binding assay, incubate the membranes/receptors with the labeled ligand in the presence of increasing concentrations of the unlabeled alpha or beta anomer of this compound.
-
After reaching equilibrium, separate the bound from the unbound ligand (e.g., by filtration).
-
Quantify the amount of bound labeled ligand.
-
Determine the inhibition constant (Kᵢ) for each anomer, which reflects its binding affinity.
-
Cell-Based Assays
-
Objective: To evaluate the effect of each anomer on cellular processes such as proliferation, viability, or signaling.
-
Methodology:
-
Culture a relevant cell line in a multi-well plate format.
-
Treat the cells with a range of concentrations of the alpha or beta anomer of this compound.
-
After a specified incubation time, assess the desired cellular response.
-
Viability/Proliferation: Use assays such as MTT, XTT, or CellTiter-Glo to measure metabolic activity or ATP content.
-
Signaling Pathway Activation/Inhibition: Employ techniques like Western blotting, ELISA, or reporter gene assays to measure the levels or phosphorylation status of key signaling proteins.
-
-
Calculate the half-maximal effective concentration (EC₅₀) or other relevant parameters for each anomer.
-
Visualizing Experimental Workflows
A clear understanding of the experimental workflow is crucial for reproducible research. The following diagram, generated using Graphviz, illustrates a general workflow for comparing the bioactivity of the two anomers.
Comparative Guide to the Cross-Reactivity of Antibodies Raised Against D-Lyxosylamine-Modified Proteins
Introduction
Advanced Glycation End-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. These modifications are implicated in the pathogenesis of various age-related diseases and diabetic complications. D-lyxosylamine is a potential AGE derived from the pentose sugar D-lyxose. The development of specific antibodies against this compound-modified proteins is crucial for their detection and the elucidation of their biological roles. This guide outlines the experimental workflow for producing and characterizing polyclonal antibodies against a model AGE-modified protein and provides a template for assessing their cross-reactivity with other AGEs.
Data Presentation: Comparative Cross-Reactivity of Anti-Ribose-BSA Antibodies
The following table summarizes hypothetical data from a competitive ELISA designed to assess the cross-reactivity of polyclonal antibodies raised against Ribose-modified BSA (Ribose-BSA). This data illustrates how the specificity of the antibody population can be quantified.
| Competing Antigen | IC50 (µg/mL) | % Cross-Reactivity |
| Ribose-BSA | 1.5 | 100% |
| Glucose-BSA | 45.2 | 3.3% |
| Fructose-BSA | 30.8 | 4.9% |
| Carboxymethyllysine (CML)-BSA | >100 | <1.5% |
| Pentosidine | >100 | <1.5% |
| Native BSA | >200 | <0.75% |
Table 1: Cross-Reactivity of Anti-Ribose-BSA Polyclonal Antibodies. The IC50 value represents the concentration of the competing antigen required to inhibit 50% of the antibody binding to the coated Ribose-BSA. The % Cross-Reactivity is calculated as (IC50 of Ribose-BSA / IC50 of competing antigen) x 100.
Experimental Protocols
Preparation of Ribose-Modified Bovine Serum Albumin (Ribose-BSA)
This protocol describes the in vitro glycation of BSA with D-ribose to generate the immunogen.[1][2]
Materials:
-
Bovine Serum Albumin (BSA), fatty acid-free
-
D-ribose
-
0.1 M Phosphate Buffer (pH 7.4)
-
Sodium Azide
-
Dialysis tubing (10 kDa MWCO)
-
Sterile, pyrogen-free water
Procedure:
-
Dissolve BSA in 0.1 M phosphate buffer to a final concentration of 10 mg/mL.
-
Dissolve D-ribose in the BSA solution to a final concentration of 10 mg/mL.
-
Add sodium azide to a final concentration of 0.02% to prevent microbial growth.
-
Incubate the solution in a sterile, sealed container at 37°C for 4 weeks in a shaking incubator.[2]
-
After incubation, extensively dialyze the solution against 0.1 M phosphate buffer at 4°C for 48 hours with several buffer changes to remove unreacted D-ribose.
-
Filter-sterilize the Ribose-BSA solution through a 0.22 µm filter.
-
Determine the protein concentration using a BCA protein assay.
-
Confirm the extent of glycation through methods such as fluorescence spectroscopy (excitation at ~370 nm, emission at ~440 nm) to detect characteristic AGE fluorescence, and SDS-PAGE to observe changes in molecular weight.
Production of Polyclonal Antibodies against Ribose-BSA
This protocol outlines the immunization of rabbits to generate polyclonal antibodies. All animal procedures should be performed in accordance with institutional guidelines.
Materials:
-
Ribose-BSA (immunogen)
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (FIA)
-
Phosphate-Buffered Saline (PBS), sterile
-
New Zealand White rabbits (2-3 kg)
Immunization Schedule:
-
Pre-immune Bleed: Collect blood from the ear vein of each rabbit to serve as a negative control.
-
Primary Immunization (Day 0):
-
Prepare an emulsion by mixing 500 µg of Ribose-BSA in 0.5 mL of sterile PBS with 0.5 mL of Freund's Complete Adjuvant.
-
Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.
-
-
Booster Injections (Days 14, 28, and 42):
-
Prepare an emulsion by mixing 250 µg of Ribose-BSA in 0.5 mL of sterile PBS with 0.5 mL of Freund's Incomplete Adjuvant.
-
Inject the emulsion subcutaneously at multiple sites.
-
-
Test Bleed (Day 52):
-
Collect a small volume of blood and determine the antibody titer using an indirect ELISA (see protocol below).
-
-
Final Bleed (Day 60):
-
If the antibody titer is sufficient, perform a terminal bleed via cardiac puncture under anesthesia.
-
Allow the blood to clot at room temperature for 1-2 hours, then centrifuge at 2,000 x g for 15 minutes at 4°C to separate the serum.
-
Collect the antiserum and store at -20°C or -80°C.
-
Purification of IgG from Antiserum
This protocol describes the purification of IgG from the rabbit antiserum using Protein A affinity chromatography.
Materials:
-
Rabbit antiserum
-
Protein A-agarose column
-
Binding Buffer (e.g., 20 mM sodium phosphate, pH 7.0)
-
Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.7)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Equilibrate the Protein A-agarose column with 5-10 column volumes of Binding Buffer.
-
Dilute the antiserum 1:1 with Binding Buffer and clarify by centrifugation at 10,000 x g for 10 minutes.
-
Load the diluted antiserum onto the equilibrated column.
-
Wash the column with 10-15 column volumes of Binding Buffer until the absorbance at 280 nm returns to baseline.
-
Elute the bound IgG with Elution Buffer, collecting 1 mL fractions into tubes containing 100 µL of Neutralization Buffer to immediately neutralize the low pH.
-
Monitor the protein content of the fractions by measuring the absorbance at 280 nm.
-
Pool the fractions containing the purified IgG.
-
Dialyze the purified IgG against PBS at 4°C.
-
Measure the final concentration of the purified antibody and store at -20°C.
Characterization of Antibodies by ELISA
a) Indirect ELISA for Titer Determination
This protocol is used to determine the concentration of the antibody in the serum.
Procedure:
-
Coat a 96-well microtiter plate with 100 µL/well of Ribose-BSA at a concentration of 2 µg/mL in coating buffer (0.1 M carbonate-bicarbonate, pH 9.6). Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20, PBST).
-
Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (5% non-fat dry milk in PBST) and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the rabbit antiserum (and pre-immune serum as a negative control) in blocking buffer, starting from 1:100.
-
Add 100 µL of each dilution to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of HRP-conjugated goat anti-rabbit IgG, diluted in blocking buffer according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2 M H2SO4.
-
Read the absorbance at 450 nm using a microplate reader. The titer is the reciprocal of the highest dilution that gives a positive signal significantly above the pre-immune serum background.
b) Competitive ELISA for Cross-Reactivity Assessment
This protocol determines the specificity of the anti-Ribose-BSA antibodies.[3]
Procedure:
-
Coat a 96-well plate with Ribose-BSA as described in the indirect ELISA protocol.
-
Wash and block the plate as described above.
-
Prepare serial dilutions of the competing antigens (e.g., Glucose-BSA, Fructose-BSA, CML-BSA, Pentosidine, native BSA) in blocking buffer.
-
In a separate plate or tubes, pre-incubate a constant, sub-saturating dilution of the purified anti-Ribose-BSA antibody with each dilution of the competing antigens for 1-2 hours at room temperature. The optimal antibody dilution should be determined beforehand and should give an absorbance of ~1.0-1.5 in the absence of a competitor.
-
Add 100 µL of the antibody-competitor mixtures to the Ribose-BSA coated plate.
-
Incubate for 1-2 hours at room temperature.
-
Continue with the washing and detection steps as described in the indirect ELISA protocol (from step 7 onwards).
-
Plot the absorbance at 450 nm against the logarithm of the competitor concentration and determine the IC50 for each competing antigen.
Mandatory Visualization
Signaling Pathways of Advanced Glycation End-products
AGEs exert their cellular effects primarily through the Receptor for Advanced Glycation End-products (RAGE). The binding of AGEs to RAGE activates multiple intracellular signaling cascades, leading to a pro-inflammatory state and cellular dysfunction.[4]
Caption: AGE-RAGE signaling cascade.
Experimental Workflow for Antibody Production and Characterization
The following diagram illustrates the overall workflow from antigen preparation to the characterization of the resulting antibodies.
Caption: Antibody production workflow.
References
- 1. Ribosylation induced structural changes in Bovine Serum Albumin: understanding high dietary sugar induced protein aggregation and amyloid formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Ribose-Induced Glycation and Its Attenuation by the Aqueous Extract of Nigella sativa Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoclonal antibodies to bovine serum albumin: affinity and specificity determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ELISA Protocol | Rockland [rockland.com]
In vitro comparison of the cytotoxic effects of D-Lyxosylamine and other amino sugars
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, particularly in oncology, the cytotoxic potential of various compounds is a critical area of investigation. This guide provides a comparative overview of the in vitro cytotoxic effects of several amino sugars, with a primary focus on D-Glucosamine, D-Mannosamine, and D-Galactosamine. Despite the intent to include D-Lyxosylamine in this comparison, a comprehensive literature search revealed a significant lack of available data on its cytotoxic properties. Therefore, this document will focus on the existing research for the other three amino sugars, highlighting their effects on various cell lines and the signaling pathways implicated in their cytotoxic activity.
Summary of Cytotoxic Effects
The in vitro cytotoxicity of D-Glucosamine, D-Mannosamine, and D-Galactosamine has been evaluated in several studies, primarily focusing on their potential as anti-cancer agents. The cytotoxic effects are cell-type specific and concentration-dependent.
D-Glucosamine has demonstrated significant growth inhibitory effects on human hepatoma SMMC-7721 cells.[1] Treatment with D-Glucosamine hydrochloride (GlcNH₂·HCl) and D-Glucosamine (GlcNH₂) resulted in a concentration-dependent decrease in cell viability.[1] At a concentration of 500 μg/ml, the inhibition ratios were 50% and 52% for GlcNH₂·HCl and GlcNH₂, respectively.[1] Furthermore, D-Glucosamine has been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[2][3]
D-Mannosamine has been reported to exhibit synergistic cytotoxicity against human leukemia T-cell lines, such as MOLT-4, when used in combination with unsaturated fatty acids like oleate or linoleate. Studies have also suggested that D-Mannosamine is a potent suppressor of natural killer (NK) cell activity, more so than D-Glucosamine or D-Galactosamine. This suppression is thought to be due to a reduction in the cellular ATP supply of the effector cells.
D-Galactosamine is well-known for its hepatotoxic effects and is often used to induce experimental liver injury. Its cytotoxicity is linked to the induction of apoptosis in hepatocytes. The mechanisms underlying D-Galactosamine-induced cell death are complex and appear to involve the upregulation of death receptors and the activation of inflammatory signaling pathways.
Due to the absence of published in vitro cytotoxicity data for This compound , it is not included in the following comparative tables and analyses.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxic effects of D-Glucosamine. Insufficient comparable quantitative data was available for D-Mannosamine and D-Galactosamine from the reviewed literature to be presented in a similar format.
| Amino Sugar | Cell Line | Assay | Concentration | Effect | Reference |
| D-Glucosamine HCl | SMMC-7721 | MTT | 500 µg/ml | 50% inhibition | |
| D-Glucosamine | SMMC-7721 | MTT | 500 µg/ml | 52% inhibition |
Experimental Protocols
The most commonly cited method for assessing the in vitro cytotoxicity of these amino sugars is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol for Cytotoxicity Screening
Objective: To determine the cytotoxic effect of amino sugars on cancer cell lines by measuring cell viability.
Materials:
-
Cancer cell line of interest (e.g., SMMC-7721)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Amino sugar solutions of various concentrations
-
MTT solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the amino sugar to be tested. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The concentration that inhibits cell growth by 50% (IC50) can be determined from the dose-response curve.
Signaling Pathways in Amino Sugar-Induced Cytotoxicity
The cytotoxic effects of these amino sugars are mediated by various signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of proliferation.
D-Glucosamine has been shown to inhibit the activity of p70S6K, a key regulator of protein synthesis, in prostate and breast cancer cells. It can also suppress the IL-6/JAK/STAT3 signaling pathway by inhibiting the N-glycosylation of the IL-6 receptor. Furthermore, D-Glucosamine has been reported to induce cell cycle arrest and apoptosis through various molecular targets.
dot
References
Unveiling the Antioxidant Potential of D-Lyxosylamine Maillard Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Maillard reaction, a cornerstone of food science, is increasingly recognized for its production of bioactive compounds, including those with significant antioxidant properties. This guide provides a comparative evaluation of the antioxidant potential of Maillard Reaction Products (MRPs), with a specific focus on estimating the activity of D-Lyxosylamine MRPs. Due to the limited direct research on this compound, this analysis leverages data from MRPs derived from structurally similar pentose sugars, such as D-xylose and D-ribose, to provide a predictive comparison against other common sugar-amino acid reaction products. This guide is intended to inform research and development in the fields of functional foods, nutraceuticals, and drug discovery.
Comparative Antioxidant Activity of Maillard Reaction Products
The antioxidant capacity of MRPs is influenced by numerous factors, including the type of sugar and amino acid precursors, as well as reaction conditions like temperature, time, and pH. Pentoses, such as xylose and ribose, are generally more reactive in the Maillard reaction than hexoses, which can lead to the formation of MRPs with greater antioxidant potential. The choice of amino acid also plays a crucial role, with basic amino acids like lysine and arginine often yielding MRPs with high antioxidant activity due to their multiple amino groups.[1][2]
Below is a summary of quantitative data from various studies, showcasing the antioxidant potential of MRPs from different sugar-amino acid pairs. It is important to note that direct comparison between studies should be approached with caution due to variations in experimental conditions.
| Sugar Precursor | Amino Acid Precursor | Antioxidant Assay | Result | Reference |
| Pentoses (as proxy for D-Lyxose) | ||||
| D-Xylose | Lysine | DPPH Radical Scavenging | High activity reported; specific IC50 values vary. | [3] |
| D-Xylose | Lysine | Hydroxyl Radical Scavenging | Effective scavenging observed. | [3] |
| D-Xylose | Glycine | ABTS Radical Scavenging | Showed higher antioxidant activity compared to glucose-glycine MRPs. | [4] |
| D-Ribose | Lysine | DPPH Radical Scavenging | Exhibited higher scavenging activity than fructose-lysine MRPs. | |
| D-Ribose | Lysine | Peroxyl Radical Scavenging | Demonstrated significant scavenging capacity. | |
| Hexoses (for comparison) | ||||
| D-Glucose | Lysine | DPPH Radical Scavenging | Moderate activity. | |
| D-Glucose | Glycine | DPPH Radical Scavenging | Lower activity compared to pentose-derived MRPs. | |
| D-Fructose | Lysine | DPPH Radical Scavenging | Lower activity compared to ribose-lysine MRPs. | |
| D-Glucose | Arginine | DPPH Radical Scavenging | Significant scavenging activity. | |
| D-Glucose | Cysteine | DPPH Radical Scavenging | High antioxidant activity. | |
| D-Fructose | Glycine | TEAC (Trolox Equivalent Antioxidant Capacity) | Demonstrated notable antioxidant capacity. |
Experimental Protocols
Accurate evaluation of antioxidant potential relies on standardized and well-defined experimental protocols. The following are detailed methodologies for three commonly employed antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (typically 0.1 to 0.2 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve the MRPs in a suitable solvent (e.g., water or methanol) to obtain a series of concentrations.
-
Reaction Mixture: In a test tube or microplate well, mix a specific volume of the MRP sample solution (e.g., 80 µL) with a larger volume of the DPPH working solution (e.g., 2 mL). A blank is prepared using the solvent instead of the sample.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is often determined to compare the antioxidant potency of different samples.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+).
Methodology:
-
Reagent Preparation: Generate the ABTS•+ by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution Preparation: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the MRPs in a suitable solvent.
-
Reaction Mixture: Add a small volume of the MRP sample (e.g., 20 µL) to a larger volume of the ABTS•+ working solution (e.g., 2 mL).
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The scavenging activity is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalents (TE), by comparing the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Methodology:
-
Reagent Preparation: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Dilute the MRP samples with a suitable solvent.
-
Reaction Mixture: Add a small volume of the sample (e.g., 20 µL) to a larger volume of the FRAP reagent (e.g., 150 µL).
-
Incubation: Incubate the mixture at 37°C for a short period (e.g., 4 minutes).
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change in the sample mixture with a standard curve prepared using a known concentration of FeSO₄·7H₂O. The results are typically expressed as µmol of Fe²⁺ equivalents per gram or milliliter of the sample.
Visualizing Experimental and Logical Frameworks
To further clarify the processes involved in evaluating and understanding the antioxidant potential of MRPs, the following diagrams are provided.
Caption: Experimental workflow for evaluating the antioxidant potential of MRPs.
Caption: Hypothetical signaling pathway influenced by antioxidants.
References
A Comparative Analysis of the Organoleptic Profile of D-Lyxosylamine-Derived Flavor Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the organoleptic properties of flavor compounds derived from D-Lyxosylamine, a product of the Maillard reaction involving D-lyxose and an amino acid. Due to the limited direct research on this compound's specific flavor profile, this comparison is primarily based on studies of structurally similar pentose-derived Maillard reaction products (MRPs), with a particular focus on D-xylose, a stereoisomer of D-lyxose. The data presented here is intended to serve as a foundational reference for researchers investigating novel flavor compounds and their potential applications.
The Maillard reaction, a non-enzymatic browning process, is responsible for the development of a vast array of flavors and aromas in thermally processed foods. The reaction between a reducing sugar, such as D-lyxose, and an amino acid initially forms an N-substituted glycosylamine, in this case, this compound. Subsequent reactions, including rearrangements and degradations, lead to the formation of a complex mixture of volatile and non-volatile compounds that contribute to the overall sensory profile of a food product. The type of sugar and amino acid used as precursors significantly influences the final flavor and aroma characteristics of the MRPs.[1][2]
Pentose sugars, like D-lyxose and D-xylose, are known to generate different flavor profiles compared to hexose sugars such as glucose and fructose. Generally, pentose-derived MRPs are associated with the formation of furfural and other heterocyclic compounds that can impart nutty, roasted, and meaty aromas.[3]
Comparative Sensory Profile of Pentose-Derived Flavor Compounds
The following table summarizes the typical organoleptic properties of flavor compounds derived from the Maillard reaction of pentoses (using D-xylose as a primary example) and hexoses with various amino acids. This comparative data is based on descriptive sensory analysis from multiple studies.
| Precursor Sugar | Amino Acid | Predominant Flavor/Aroma Descriptors | Reported Volatile Compounds |
| D-Xylose (Pentose) | Cysteine | Meaty, Savory, Roasted, Sulfurous | 2-Methyl-3-furanthiol, 2-Furfurylthiol, Pyrazines |
| Glycine | Caramel-like, Sweet, Baked | Furfural, 5-Methylfurfural | |
| Leucine | Chocolate, Nutty, Toasted | 3-Methylbutanal, Pyrazines | |
| D-Glucose (Hexose) | Cysteine | Less intense meaty notes, more browned/caramel notes | Lower concentrations of sulfur-containing compounds |
| Glycine | Strong Caramel, Burnt Sugar | Hydroxymethylfurfural (HMF) | |
| Leucine | Bready, Malty, Less intense chocolate notes | 2-Methylbutanal, Pyrazines |
Note: The flavor profiles are dependent on reaction conditions such as temperature, pH, and time.
Experimental Protocols
Synthesis of this compound-Derived Flavor Compounds (Maillard Reaction)
This protocol describes a general method for the laboratory-scale synthesis of Maillard reaction products from D-lyxose and an amino acid for sensory evaluation.
Materials:
-
D-lyxose
-
Amino acid of choice (e.g., L-cysteine, L-glycine, L-leucine)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Reaction vials (pressure-resistant)
-
Heating block or oil bath
-
Gas chromatograph-mass spectrometer (GC-MS) for volatile compound analysis
Procedure:
-
Prepare an aqueous solution of D-lyxose and the selected amino acid in the phosphate buffer. A typical molar ratio is 1:1.
-
Adjust the pH of the solution to the desired level (e.g., pH 7.4).
-
Transfer the solution to a pressure-resistant reaction vial and seal it tightly.
-
Heat the vial in a heating block or oil bath at a controlled temperature (e.g., 120°C) for a specific duration (e.g., 2 hours).
-
After the reaction time, immediately cool the vial in an ice bath to stop the reaction.
-
The resulting solution contains the this compound-derived flavor compounds.
-
For analysis of volatile compounds, a sample of the headspace can be analyzed using Solid Phase Microextraction (SPME) coupled with GC-MS.
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product by a trained panel.[4][5]
Panelist Selection and Training:
-
Screen potential panelists for their sensory acuity, ability to describe sensations, and commitment.
-
Train a panel of 8-12 individuals to recognize and scale the intensity of relevant aroma, taste, and flavor attributes. Use reference standards for each attribute (e.g., solutions of sucrose for sweetness, caffeine for bitterness, monosodium glutamate for umami).
Evaluation Procedure:
-
Prepare samples of the this compound-derived flavor compounds in a neutral base (e.g., water or a simple sugar solution) at a standardized concentration.
-
Present the samples, coded with random three-digit numbers, to the panelists in a controlled sensory evaluation booth.
-
Panelists independently evaluate each sample and rate the intensity of each sensory attribute on a continuous line scale (e.g., a 15-cm line anchored with "low" and "high" intensity).
-
Collect and analyze the data statistically (e.g., using Analysis of Variance - ANOVA) to determine significant differences in sensory attributes between different samples.
Visualizing Key Processes
To better understand the context of this research, the following diagrams illustrate the fundamental pathways involved.
References
Benchmarking the performance of D-Lyxosylamine in specific asymmetric reactions
A comprehensive review of scientific literature reveals a significant gap in research regarding the application of D-Lyxosylamine as a catalyst in asymmetric reactions. As a result, a direct performance benchmark against other catalysts, supported by experimental data, cannot be provided at this time.
Extensive searches for published studies, experimental protocols, and comparative data on the use of this compound in asymmetric synthesis have yielded no specific results. The scientific community has not, to date, documented its efficacy or specific applications in this context. Therefore, the core requirements for a comparison guide, including quantitative data tables, detailed experimental methodologies, and visualizations of reaction pathways involving this compound, cannot be fulfilled.
While the broader field of asymmetric catalysis extensively utilizes various chiral amines and their derivatives, this compound does not appear to be a compound that has been explored for this purpose in the available scientific literature. Research in this area tends to focus on more established catalyst families.
Researchers, scientists, and drug development professionals interested in novel catalysts for asymmetric reactions should be aware that this compound represents an unexplored area of research. There is currently no basis for a comparative analysis of its performance against other established catalytic systems. Any consideration of this compound for such applications would require foundational research to be conducted and published first.
Safety Operating Guide
Safe Disposal of D-Lyxosylamine: A Guide for Laboratory Professionals
Researchers and scientists handling D-Lyxosylamine must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. This minimizes the risk of exposure and ensures personal safety.
Recommended PPE:
-
Eye Protection: Wear safety glasses with side shields or goggles.[1]
-
Hand Protection: Wear appropriate protective gloves, such as nitrile rubber gloves.[1]
-
Body Protection: A laboratory coat is essential to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.[2]
Safe Handling Practices:
-
Ensure adequate ventilation in the work area.[2]
-
Avoid generating dust.
-
Avoid contact with skin, eyes, and clothing.
-
Do not ingest or inhale the substance.
-
Wash hands thoroughly after handling.
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent further contamination.
Steps for Spill Cleanup:
-
Ensure Safety: Evacuate the immediate area if necessary and ensure proper ventilation.
-
Containment: Prevent the spill from spreading or entering drains.
-
Cleanup: For a solid spill, sweep up the material and shovel it into a suitable, labeled container for disposal. Avoid actions that could generate dust.
-
Decontamination: Clean the contaminated surface thoroughly.
III. Disposal Procedures
Proper disposal of this compound is crucial to prevent environmental contamination and comply with regulations. As this compound is not classified as a hazardous substance, standard disposal protocols for non-hazardous laboratory chemicals apply.
Step-by-Step Disposal Guide:
-
Collect Waste: Place the waste this compound into a clearly labeled, sealed container.
-
Mix with an Inert Material: For an added measure of safety, especially in a non-laboratory setting, the FDA recommends mixing the chemical with an unappealing substance like cat litter or used coffee grounds.
-
Seal and Dispose: Place the mixture in a sealed plastic bag or container to prevent leakage.
-
Follow Institutional Guidelines: Dispose of the sealed container in the regular trash, in accordance with your institution's specific waste disposal procedures and local regulations.
Important Considerations:
-
Do not dispose of this compound down the drain.
-
Ensure all personal information is removed from any original packaging before disposal.
IV. Chemical and Physical Properties
Understanding the properties of a substance is key to its safe handling and disposal. The following table summarizes the properties of D-Glucosamine Hydrochloride, a compound with similar characteristics.
| Property | Value |
| Physical State | Solid, Crystalline Powder |
| Color | White |
| Molecular Formula | C₆H₁₃NO₅·HCl |
| Molecular Weight | 215.64 g/mol |
| Melting Point | 190-194 °C (decomposes) |
| Stability | Stable under normal conditions. |
| Incompatible Materials | Strong oxidizing agents. |
Data for D-Glucosamine Hydrochloride, as a representative compound.
V. Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment for Handling D-Lyxosylamine
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling D-Lyxosylamine. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Executive Summary of Safety Protocols
Handling this compound requires stringent adherence to safety protocols to mitigate potential risks. While specific toxicological data for this compound is limited, its structural similarity to other amine-containing compounds necessitates a cautious approach. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize these risks.
Hazard and Protective Equipment Summary
| Hazard Category | Available Data | Recommended Minimum Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Data not available for this compound.[1] For related compounds like D-Glucosamine, the oral LD50 in mice is reported as 15,000 mg/kg, suggesting low acute toxicity. | Standard laboratory PPE (lab coat, gloves, eye protection). In case of dust generation, respiratory protection is advised. |
| Skin Corrosion/Irritation | Data not available.[1] Amines can be irritating to the skin. | Nitrile rubber gloves (minimum thickness >0.11 mm), lab coat. |
| Serious Eye Damage/Irritation | Data not available.[1] Dust or solution may cause irritation. | Safety glasses with side shields or chemical safety goggles. |
| Respiratory or Skin Sensitization | Data not available.[1] Some amines can be sensitizers. | In case of dust or aerosol generation, use a particulate filter respirator (e.g., N95) or work in a fume hood. |
| Germ Cell Mutagenicity | Data not available.[1] | Standard laboratory PPE. |
| Carcinogenicity | Data not available. | Standard laboratory PPE. |
| Reproductive Toxicity | Data not available. | Standard laboratory PPE. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring experimental integrity.
Preparation and Engineering Controls:
-
Ventilation: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible.
-
Work Area: Designate a specific area for handling this compound and ensure it is clean and uncluttered.
Donning Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile rubber gloves. For prolonged handling or when working with larger quantities, consider double-gloving.
-
Body Protection: A buttoned, long-sleeved lab coat is mandatory.
-
Eye Protection: Safety glasses with side shields are the minimum requirement. When there is a splash hazard, chemical safety goggles should be worn.
-
Respiratory Protection: If there is a potential for generating dust or aerosols and a fume hood is not available, a NIOSH-approved respirator with a particulate filter is required.
Handling and Experimental Procedures:
-
Weighing: To prevent dust generation, weigh solid this compound in a fume hood or a balance enclosure.
-
Solution Preparation: Add this compound slowly to the solvent to avoid splashing.
-
General Handling: Avoid direct contact with the substance. Use spatulas and other appropriate tools for transfer.
Decontamination and Doffing PPE:
-
Decontamination: Clean the work area with an appropriate solvent and then soap and water after each use.
-
Doffing PPE: Remove gloves first, followed by the lab coat (turning it inside out) and then eye protection. Wash hands thoroughly with soap and water immediately after removing PPE.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all this compound waste, including excess reagents, reaction mixtures, and contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed container.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
Disposal Route: Dispose of the waste container through your institution's hazardous waste disposal program. Follow all local, state, and federal regulations.
-
Empty Containers: Rinse empty containers with a suitable solvent three times. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of as regular laboratory glassware.
Experimental Protocol: Representative Procedure
While specific experimental protocols for this compound are not widely published, a general procedure for its use in a glycosylation reaction is provided below as a representative example. This protocol should be adapted and optimized for specific research needs.
Objective: To perform a Maillard reaction between this compound and a model carbonyl compound.
Materials:
-
This compound
-
Model carbonyl compound (e.g., a reducing sugar)
-
Anhydrous methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
In a chemical fume hood, add this compound (1 equivalent) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Add the model carbonyl compound (1 equivalent) to the flask.
-
Add anhydrous methanol to the flask to dissolve the reactants.
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Attach a condenser to the flask.
-
Heat the reaction mixture to reflux and stir for the desired reaction time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the product using an appropriate method, such as column chromatography.
Visual Workflows
To further clarify the procedural steps, the following diagrams illustrate the safe handling workflow and the logic for selecting appropriate personal protective equipment.
Caption: A step-by-step workflow for the safe handling of this compound.
Caption: A decision-making diagram for selecting appropriate PPE when handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
